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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Substituted Pyridin-2-ylacetic Acids: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quest for 2-(4-Methoxypyridin-2-yl)acetic Acid In the landscape of pharmaceutical and materials science, the pyridine ring is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for 2-(4-Methoxypyridin-2-yl)acetic Acid

In the landscape of pharmaceutical and materials science, the pyridine ring is a cornerstone of molecular design. Its derivatives are integral to a vast array of bioactive compounds and functional materials. This guide embarks on a detailed exploration of a specific subclass: substituted pyridin-2-ylacetic acids. The impetus for this investigation was a targeted inquiry into 2-(4-Methoxypyridin-2-yl)acetic acid . However, a comprehensive search of chemical databases and scientific literature has revealed a notable absence of a registered CAS number for this specific isomer. This suggests that 2-(4-Methoxypyridin-2-yl)acetic acid may be a novel compound or one that has not been extensively characterized and cataloged.

Rather than being a limitation, this finding presents a unique opportunity. This guide will therefore address the broader class of substituted pyridin-2-ylacetic acids, with a particular focus on methoxy-substituted analogues. We will use the currently unlisted 2-(4-Methoxypyridin-2-yl)acetic acid as a central, illustrative example to discuss potential synthetic pathways, predict physicochemical properties based on its isomeric relatives, and explore its potential applications in modern drug discovery. By examining the established chemistry of its structural cousins, we can construct a robust and insightful technical manual that will empower researchers in their own synthetic and developmental endeavors.

Introduction: The Significance of the Pyridin-2-ylacetic Acid Scaffold

The pyridin-2-ylacetic acid moiety is a privileged scaffold in medicinal chemistry. Its structural features—a weakly basic nitrogen atom, an acidic carboxylic acid group, and a versatile aromatic ring system—allow for a multitude of interactions with biological targets. These derivatives have been investigated for a wide range of therapeutic applications, from anti-inflammatory agents to enzyme inhibitors. The introduction of substituents, such as a methoxy group, can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.

Physicochemical Properties: A Predictive Analysis

While specific experimental data for 2-(4-Methoxypyridin-2-yl)acetic acid is unavailable, we can predict its key physicochemical properties by analyzing its known isomers and related compounds.

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₈H₉NO₃Based on the chemical structure.
Molecular Weight 167.16 g/mol Calculated from the molecular formula.
pKa ~3.5 - 4.5 (acidic), ~2.5 - 3.5 (basic)The carboxylic acid pKa will be similar to other pyridylacetic acids. The pyridine nitrogen's basicity is reduced by the electron-withdrawing acetic acid group and influenced by the position of the electron-donating methoxy group.
LogP 0.5 - 1.5The methoxy group increases lipophilicity compared to the unsubstituted parent compound. The exact value will depend on the interplay between the polar acetic acid group and the lipophilic methoxy group.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The presence of both a polar carboxylic acid and a more nonpolar aromatic system suggests amphiphilic character.
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar small organic acids.

Synthesis of Substituted Pyridin-2-ylacetic Acids: Key Methodologies

The synthesis of pyridin-2-ylacetic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

A common and versatile approach involves a multi-step synthesis starting from a substituted pyridine. This workflow can be adapted for the synthesis of our target compound, 2-(4-Methoxypyridin-2-yl)acetic acid.

G cluster_0 Synthesis of 2-(4-Methoxypyridin-2-yl)acetic Acid Start 4-Methoxypyridine Step1 C-2 Functionalization Start->Step1 e.g., Lithiation and Bromination Step2 Introduction of Acetic Acid Precursor Step1->Step2 e.g., Palladium-catalyzed cross-coupling with an acetate equivalent Step3 Hydrolysis Step2->Step3 Acid or Base Catalyzed End 2-(4-Methoxypyridin-2-yl)acetic acid Step3->End

Caption: A generalized workflow for the synthesis of 2-(4-Methoxypyridin-2-yl)acetic acid.

Detailed Experimental Protocol: A Plausible Route

The following protocol outlines a feasible, though not yet experimentally verified, synthesis of 2-(4-Methoxypyridin-2-yl)acetic acid, drawing upon established methodologies for pyridine functionalization.

Step 1: C-2 Lithiation and Bromination of 4-Methoxypyridine

  • Rationale: Directed ortho-metalation is a powerful tool for the selective functionalization of substituted pyridines. The methoxy group at the 4-position can influence the regioselectivity of this reaction. Subsequent bromination provides a handle for further transformations.

  • Procedure:

    • Dissolve 4-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-bromo-4-methoxypyridine.

Step 2: Palladium-Catalyzed Cross-Coupling with an Acetate Equivalent

  • Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for forming carbon-carbon bonds. Coupling the 2-bromopyridine derivative with a suitable acetate equivalent, such as a silyl ketene acetal, will install the acetic acid precursor.

  • Procedure:

    • To a solution of 2-bromo-4-methoxypyridine (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).

    • Add a base (e.g., Cs₂CO₃, 2.0 eq) and the acetate equivalent (e.g., the silyl ketene acetal of methyl acetate, 1.5 eq).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the methyl ester of 2-(4-methoxypyridin-2-yl)acetic acid.

Step 3: Hydrolysis to the Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[1]

  • Procedure (Basic Hydrolysis):

    • Dissolve the methyl ester from Step 2 in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-Methoxypyridin-2-yl)acetic acid.

Potential Applications in Drug Discovery and Materials Science

Substituted pyridin-2-ylacetic acids are valuable building blocks due to their versatile chemical handles and their prevalence in biologically active molecules.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element to the active sites of various enzymes, such as metalloproteinases and cyclooxygenases. The substituted pyridine ring can be tailored to occupy hydrophobic pockets and form specific interactions, enhancing potency and selectivity.

  • Receptor Modulation: These compounds can serve as scaffolds for the development of ligands for a variety of receptors, including G-protein coupled receptors (GPCRs).

  • Coordination Chemistry and Materials Science: The pyridine nitrogen and the carboxylic acid group can coordinate with metal ions, making these molecules interesting ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis and gas storage.

Conclusion and Future Directions

While 2-(4-Methoxypyridin-2-yl)acetic acid remains a compound without a designated CAS number at the time of this writing, its structural features and the established chemistry of its isomers suggest it is a molecule of significant potential. The synthetic strategies outlined in this guide provide a clear roadmap for its eventual synthesis and characterization. For researchers in drug discovery and materials science, the exploration of such novel chemical space is paramount for innovation. The synthesis and biological evaluation of 2-(4-Methoxypyridin-2-yl)acetic acid and its derivatives represent a promising avenue for future research, potentially leading to the discovery of new therapeutic agents and functional materials.

References

  • Filo. Question 4 (a) 2-Acetoxy-4-methoxypyridine can be synthesized from pyridi... Available at: [Link]

  • ResearchGate. 4‐Methoxypyridine N‐oxide. Available at: [Link]

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

  • PMC. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available at: [Link]

  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • J&K Scientific. 2-(4-Methylpyridin-2-yl)acetic acid, 95% | 149605-62-9. Available at: [Link]

  • Chem-Impex. 4-Methoxypyridine. Available at: [Link]

  • PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available at: [Link]

  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][3]-thiazepin-3(2H)-one. Available at: [Link]

  • 2-(2-CHLORO-5-METHOXYPYRIDIN-3-YL)ACETIC ACID | CAS 1227499-89-9. Available at: [Link]

  • PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxypyridine. Available at: [Link]

  • PubChem. 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid. Available at: [Link]

  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • Chemguide. hydrolysis of esters. Available at: [Link]

  • PubChem. 2-Methoxyphenylacetic acid. Available at: [Link]

  • Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]

  • Appchem. 2-(5-Methoxypyridin-2-yl)acetic acid | 1214332-39-4 | C8H9NO3. Available at: [Link]

  • Alchem Pharmtech. CAS 464152-38-3 | 2-(2-METHOXYPYRIDIN-4-YL)ACETIC ACID. Available at: [Link]

Sources

Exploratory

physical and chemical properties of picolinic acid derivatives

An In-depth Technical Guide to the Core Physical and Chemical Properties of Picolinic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Picolinic acid, or pyridine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Physical and Chemical Properties of Picolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, or pyridine-2-carboxylic acid, represents a "privileged" structural motif in medicinal chemistry and materials science.[1] As an endogenous metabolite of tryptophan, its derivatives exhibit a vast range of pharmacological activities and are integral to numerous biologically active molecules.[2] The unique arrangement of a carboxylic acid at the 2-position of the pyridine ring confers potent chelating properties, which are central to its biological functions and therapeutic applications.[3] This guide provides a comprehensive exploration of the core physical and chemical properties of picolinic acid and its derivatives. It delves into their structural characteristics, synthesis, coordination chemistry, and the analytical methodologies essential for their characterization. By synthesizing technical data with field-proven insights, this document serves as a vital resource for professionals engaged in drug discovery, chemical synthesis, and materials development, aiming to harness the full potential of this versatile scaffold.

Introduction to the Picolinic Acid Scaffold

The Significance of the Pyridine-2-Carboxylic Acid Moiety

Picolinic acid is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid, distinguished by the position of its carboxyl group.[2][4] This specific C2-substitution is not merely a structural quirk; it is the cornerstone of its chemical personality. The proximity of the carboxylic acid's oxygen atoms to the pyridine ring's nitrogen atom creates a powerful bidentate chelating site. This arrangement allows picolinic acid and its derivatives to form highly stable, five-membered chelate rings with a wide array of metal ions, including chromium, zinc, iron, and copper.[4][5][6][7][8][9] This chelating ability is fundamental to its biological roles, such as facilitating the absorption of essential trace elements from the intestine, and its applications in designing novel therapeutic and diagnostic agents.[3][4]

Overview of Therapeutic and Industrial Applications

The picolinic acid framework is a versatile building block for developing new therapeutic agents with improved potency and reduced toxicity.[2] Its derivatives have been investigated for a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antiepileptic, and antihypertensive effects.[2][10] In addition to small-molecule drugs, these derivatives are crucial as bifunctional chelators for biomedical imaging.[5][11] By linking them to biological vectors like peptides or antibodies, they can deliver radioisotopes for diagnostic (e.g., SPECT imaging) or therapeutic purposes, minimizing off-target radiation exposure.[11][12] Industrially, picolinic acid serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3][13][14]

Biosynthesis and Natural Occurrence

Picolinic acid is not just a synthetic curiosity; it is a naturally occurring molecule in biological systems. It is an endogenous catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway.[3][4] While its complete physiological function is still under investigation, it is known to play roles in neuroprotective, immunological, and anti-proliferative processes.[4] Its presence in human milk and pancreatic extracts suggests a role in nutrient absorption.[6] Picolinic acid and its derivatives have also been isolated from various microorganisms, such as fungi, where they can exhibit potent antibiotic properties.[15][16]

Core Physicochemical Properties of Picolinic Acid

The parent molecule, picolinic acid, serves as the benchmark for understanding its derivatives. Its fundamental properties are dictated by the interplay between the aromatic pyridine ring and the acidic carboxyl group.

Structural and Electronic Characteristics

Picolinic acid is a white to tan crystalline solid.[2][4] Its structure is planar, and its electronic characteristics make it a versatile ligand capable of forming stable complexes with both hard and soft metal ions.[11] The introduction of substituents can induce significant changes in molecular structure and crystal packing, driven by a balance of π-stacking and other nonbonding interactions.[11]

Key Physical Properties

A summary of the core physical properties of picolinic acid provides a quantitative foundation for experimental design. These values are critical for predicting behavior in various chemical environments, from reaction vessels to physiological systems.

PropertyValueSource(s)
Molecular Formula C₆H₅NO₂[4][17]
Molecular Weight 123.11 g/mol [3][18]
Appearance White to almost white crystalline powder[2][4][17]
Melting Point 136–142 °C[2][4][17][18][19][20]
Water Solubility 887 g/L (20 °C); Very soluble[17][21]
Ethanol Solubility 68.9 g/L (25 °C)[21]
Acidity (pKa) ~1.07 (pyridinium proton); ~5.3-5.4 (carboxyl proton)[17][19][21]
LogP 0.72 - 0.8[18]

Note: pKa values can vary slightly depending on the measurement conditions (temperature, ionic strength).

Polymorphism and Crystalline Structure

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as it affects solubility, stability, and bioavailability.[22] Picolinic acid has been shown to exist in at least two polymorphic forms, both in the monoclinic crystal system.[22] The specific form obtained can depend on crystallization conditions such as the solvent and temperature.[22] Single-crystal X-ray diffraction is the definitive technique for elucidating these structures, revealing detailed information about bond lengths, angles, and intermolecular interactions like hydrogen bonding that govern the crystal lattice.[5][11][22][23]

The Chemistry of Picolinic Acid Derivatives

The true utility of the picolinic acid scaffold lies in its derivatization, which allows for the fine-tuning of its properties for specific applications.

Synthesis Strategies

The synthesis of picolinic acid derivatives often begins with the parent acid or its esters.[1] A common strategy involves the activation of the carboxylic acid group to form a more reactive species, such as an acyl chloride, which can then be reacted with various nucleophiles (alcohols, amines) to create esters or amides.[1]

This protocol describes a common and robust method for synthesizing picolinate esters, which are versatile intermediates for further modification. The conversion of the carboxylic acid to an acyl chloride is a key activating step.

Step 1: Activation of Picolinic Acid

  • In a fume hood, suspend the desired picolinic acid derivative (1 equivalent) in an anhydrous, inert solvent like Tetrahydrofuran (THF).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Carefully add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise to the stirred mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until gas evolution (HCl, SO₂) ceases, indicating the formation of the picolinoyl chloride. This may take 1-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride hydrochloride can be used directly or purified.[1]

Step 2: Esterification

  • Dissolve the crude picolinoyl chloride hydrochloride in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the desired alcohol or phenol (1 equivalent) followed by the dropwise addition of a non-nucleophilic base like triethylamine (2 equivalents) to neutralize the HCl byproduct.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate in vacuo.

  • Purify the crude ester product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride and the acyl chloride intermediate are highly reactive towards water. Strict anhydrous conditions are necessary to prevent hydrolysis back to the carboxylic acid.

  • Catalytic DMF: DMF catalyzes the formation of the acyl chloride via the Vilsmeier-Haack reagent, accelerating the reaction.

  • Triethylamine: A non-nucleophilic base is used to scavenge the HCl produced during esterification without competing with the alcohol as a nucleophile. Two equivalents are used to neutralize both the HCl generated in the reaction and the HCl salt of the picolinoyl chloride.

G cluster_activation Step 1: Activation cluster_esterification Step 2: Esterification cluster_purification Step 3: Purification Picolinic_Acid Picolinic Acid Derivative SOCl2_DMF SOCl₂ / cat. DMF Anhydrous THF Picolinic_Acid->SOCl2_DMF Acyl_Chloride Picolinoyl Chloride (Reactive Intermediate) SOCl2_DMF->Acyl_Chloride Activation Alcohol Alcohol / Phenol (R-OH) Acyl_Chloride->Alcohol Nucleophilic Attack Acyl_Chloride->Alcohol Picolinate_Ester Picolinate Ester (Product) Base Triethylamine (Et₃N) Alcohol->Base Base->Picolinate_Ester HCl Neutralization Purification Column Chromatography or Recrystallization Picolinate_Ester->Purification G Purified_Compound Purified Derivative Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Purified_Compound->Crystal_Growth Single_Crystal Single Crystal (~0.2 mm) Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Diffraction_Data Raw Diffraction Data Data_Collection->Diffraction_Data Structure_Solution Structure Solution (Phase Problem) Diffraction_Data->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Refinement (Least-Squares Fit) Initial_Model->Refinement Final_Structure Final Validated Structure Refinement->Final_Structure

Sources

Foundational

The 4-Methoxy-2-Pyridyl Acetate Scaffold: A Versatile Pharmacophore Gateway

The following technical guide details the pharmacological potential and synthetic utility of 2-(4-Methoxypyridin-2-yl)acetic acid , a specialized heterocyclic building block. Technical Whitepaper on Therapeutic Targets &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential and synthetic utility of 2-(4-Methoxypyridin-2-yl)acetic acid , a specialized heterocyclic building block.

Technical Whitepaper on Therapeutic Targets & Synthetic Applications

Executive Summary

2-(4-Methoxypyridin-2-yl)acetic acid (CAS: 1227593-03-4) is not a standalone therapeutic agent but a high-value pharmacophore precursor . In medicinal chemistry, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in the 4-methoxypyridine core , which functions as an electron-rich hydrogen bond acceptor, and the acetic acid tail , which acts as a versatile handle for cyclization or amide coupling.

This guide analyzes its role in synthesizing inhibitors for Plasma Kallikrein (Hereditary Angioedema), MCT4 (Oncology), and Bacterial PPTase , alongside its utility in generating bioactive Indolizines .

Part 1: Chemical Profile & Synthetic Utility

Structural Analysis

The molecule features a pyridine ring substituted at the C2 position with an acetic acid group and at the C4 position with a methoxy group.

  • Electronic Effect: The C4-methoxy group is a strong electron-donating group (EDG), significantly increasing the electron density on the pyridine nitrogen (

    
    ) and the C3/C5 carbons. This makes the ring more basic (
    
    
    
    modulation) and more susceptible to electrophilic attack during synthesis.
  • The "Acetic Acid" Handle: The C2-position methylene is acidic (benzylic-like), allowing for aldol-type condensations. The carboxylic acid allows for rapid diversification via amide coupling or esterification.

The "Masked" Indolizine Precursor

A primary application of this scaffold is the synthesis of Indolizines —fused bicyclic heterocycles with potent antioxidant and anticancer properties. Through the Ortoleva-King reaction or oxidative cross-coupling, the acetic acid derivative cyclizes with


-haloketones or ynals.

Mechanism:

  • Activation: The pyridine nitrogen attacks an electrophile (e.g.,

    
    -bromoketone).
    
  • Cyclization: The methylene group (activated by the adjacent carbonyl and pyridine ring) undergoes intramolecular aldol condensation.

  • Aromatization: Loss of water/decarboxylation yields the fluorescent indolizine core.

Part 2: Therapeutic Target Landscape

Target A: Plasma Kallikrein (Hereditary Angioedema)[1]
  • Relevance: Plasma kallikrein is a serine protease that releases bradykinin, causing swelling in Hereditary Angioedema (HAE).

  • Pharmacophore Role: The 4-methoxypyridin-2-yl moiety is a critical structural element in modern kallikrein inhibitors, such as Sebetralstat .

  • Binding Mechanism:

    • The pyridine ring occupies the S1 or S2 hydrophobic pocket of the enzyme.

    • The 4-methoxy group provides specific steric bulk and electronic repulsion to tune selectivity against other serine proteases (e.g., Factor XIIa).

    • The acetic acid chain is often converted into a methylamine linker to connect to a pyrazole or heterocyclic core.

Target B: Monocarboxylate Transporter 4 (MCT4)[2][3]
  • Relevance: MCT4 exports lactate from glycolytic tumor cells (Warburg effect), preventing lethal acidosis. It is a high-priority target in solid tumors.

  • Pharmacophore Role: 4-methoxypyridine-2-carboxylates and acetates have been identified as selective probes.

  • Mechanism: The pyridine nitrogen forms a hydrogen bond with key residues (e.g., Arg/Lys) in the transmembrane channel, blocking lactate efflux. The 4-methoxy group locks the conformation via intramolecular repulsion or hydrophobic packing.

Target C: Bacterial Phosphopantetheinyl Transferase (PptT)
  • Relevance: PptT is essential for activating carrier proteins in bacterial fatty acid synthesis (e.g., in M. tuberculosis).

  • Pharmacophore Role: The inhibitor ML267 utilizes a N-(4-methoxypyridin-2-yl)piperazine core.[1][2]

  • Synthesis Connection: 2-(4-Methoxypyridin-2-yl)acetic acid can be decarboxylated or reduced to access the ethyl/methyl linkage required for these piperazine-linked antibiotics.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Indolizine Library (Copper-Catalyzed)

Use this protocol to convert the scaffold into bioactive indolizine derivatives.

Reagents:

  • Substrate: 2-(4-Methoxypyridin-2-yl)acetic acid derivative (esterified).

  • Coupling Partner: Phenylacetylene or Styrene derivative.

  • Catalyst:

    
     (10 mol%).
    
  • Oxidant:

    
     (0.5 equiv) or TBHP.
    

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of 2-(4-methoxypyridin-2-yl)acetate ester in 5 mL DMF.

  • Addition: Add 1.2 mmol of the alkyne/alkene, 10 mol% Cu catalyst, and oxidant.

  • Reaction: Heat to 100°C under air atmosphere for 12 hours.

  • Workup: Quench with saturated

    
     (to remove iodine). Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Confirm Indolizine formation via

    
    -NMR (characteristic singlet at C3 position).
    
Protocol 2: MCT4 Lactate Transport Inhibition Assay

Use this assay to validate the biological activity of derivatives.

Materials:

  • Cell Line: MDA-MB-231 (High MCT4 expression).[3][4]

  • Tracer:

    
    -Lactate.
    

Step-by-Step:

  • Seeding: Plate MDA-MB-231 cells in 24-well plates (

    
     cells/well).
    
  • Buffer Exchange: Wash cells with Krebs-Ringer buffer (pH 7.4).

  • Treatment: Incubate cells with the test compound (synthesized from the scaffold) at varying concentrations (1 nM - 10

    
    M) for 15 mins.
    
  • Uptake Phase: Add

    
    -Lactate solution. Incubate for 5 mins at 37°C.
    
  • Termination: Rapidly wash cells 3x with ice-cold buffer containing 100

    
    M Phloretin (stop solution).
    
  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     relative to DMSO control.
    

Part 4: Visualization & Pathways

Figure 1: Synthetic Divergence of the Scaffold

This diagram illustrates how the acetic acid core diverges into three distinct therapeutic classes.

G Core 2-(4-Methoxypyridin-2-yl) acetic acid Indolizine Indolizine Scaffolds (Anticancer/Antifungal) Core->Indolizine Oxidative Cyclization (Cu/I2, Ortoleva-King) Kallikrein Sebetralstat Analogs (HAE Treatment) Core->Kallikrein Amide Coupling/Reduction (Linker Synthesis) MCT4 MCT4 Inhibitors (Metabolic Oncology) Core->MCT4 Esterification/Isostere (Target Anchor)

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive drug classes.

Figure 2: Mechanism of Action (MCT4 Inhibition)

Conceptual model of how the 4-methoxypyridine motif blocks lactate transport.

MOA cluster_membrane Tumor Cell Membrane MCT4 MCT4 Transporter (Open Conformation) Lactate Lactate (Out) MCT4->Lactate Efflux Blocked Inhibitor 4-Methoxypyridyl Derivative Inhibitor->MCT4 Pyridine N binds Lys/Arg residue Inhibitor->MCT4 4-OMe provides Steric Lock

Caption: Mechanistic blockade of MCT4 lactate efflux by the 4-methoxypyridine pharmacophore.

References

  • Vertex Pharmaceuticals. (2025). Sebetralstat: A Plasma Kallikrein Inhibitor for Hereditary Angioedema. FDA/EMA Regulatory Documents.[5] Link

  • Merck Healthcare KGaA. (2021).[4] Discovery of 4-methoxypyridine-2-carboxylic Acid Derivatives as Selective MCT4 Inhibitors. Journal of Medicinal Chemistry. Link

  • Liu, R. R., et al. (2015).[6] Indolizine Synthesis via Oxidative Cross-Coupling of 2-(Pyridin-2-yl)acetate Derivatives. Organic Letters. Link[6]

  • Foley, T., et al. (2014).[1] ML267: A Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase.[1][2][7] Journal of Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences. (2023). Compound Summary: 2-(4-Methoxypyridin-2-yl)acetic acid. PubChem. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(4-Methoxypyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Drug Development Solubility, the phenomenon of a solut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API), aqueous solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and high inter-individual variability.[1] Therefore, a thorough understanding of a compound's solubility profile early in the drug discovery and development process is paramount to mitigate risks and guide formulation strategies.[2]

The subject of this guide, 2-(4-Methoxypyridin-2-yl)acetic acid, possesses structural features that suggest a complex solubility behavior. As an amphiprotic molecule, it contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This duality implies that its solubility will be highly dependent on the pH of the aqueous medium.[3][4][5] The presence of the methoxy group may also influence its solubility characteristics. This guide will provide the necessary theoretical background and practical methodologies to fully elucidate the solubility profile of this and similar compounds.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of 2-(4-Methoxypyridin-2-yl)acetic acid is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.

The Amphiprotic Nature of 2-(4-Methoxypyridin-2-yl)acetic acid

The molecule's structure features:

  • A pyridine ring , which contains a nitrogen atom with a lone pair of electrons, rendering it a weak base capable of being protonated.

  • A carboxylic acid group (-COOH) , which is acidic and can be deprotonated to form a carboxylate anion (-COO⁻).

This dual functionality means the ionization state of the molecule, and therefore its solubility, will be significantly influenced by pH.[3][4][5] At low pH, the pyridine nitrogen is likely to be protonated, leading to a cationic species. Conversely, at high pH, the carboxylic acid will be deprotonated, resulting in an anionic species. Near its isoelectric point, the molecule will exist predominantly as a neutral zwitterion, which is often the least soluble form.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is essential to differentiate between two key concepts: thermodynamic and kinetic solubility.[6][7]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system is at equilibrium.[6][7] This value is independent of the method used for its determination, provided equilibrium has been reached. The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[1][2][9] The concentration at which precipitation is first observed is the kinetic solubility. This method is high-throughput and often used in early drug discovery for screening large numbers of compounds.[2][10] However, the values obtained can be higher than the thermodynamic solubility as they can represent a supersaturated, metastable state.[6][7]

For drug development, thermodynamic solubility is the more relevant parameter for formulation design, while kinetic solubility is a useful tool for early-stage compound ranking.[1][9]

G cluster_0 Solubility Concepts cluster_1 Key Characteristics Thermodynamic Thermodynamic Equilibrium Equilibrium State (True Solubility) Thermodynamic->Equilibrium Represents Method_Independent Method Independent Thermodynamic->Method_Independent Is Low_Throughput Low Throughput Thermodynamic->Low_Throughput Is Kinetic Kinetic Metastable Metastable State (Supersaturation Possible) Kinetic->Metastable Represents Method_Dependent Method Dependent Kinetic->Method_Dependent Is High_Throughput High Throughput Kinetic->High_Throughput Is G A Add excess solid to buffer B Equilibrate on shaker (e.g., 24-72h at 37°C) A->B C Centrifuge to pellet solid B->C D Collect and filter supernatant C->D E Dilute and analyze by HPLC D->E F Report solubility (mg/mL) E->F

Caption: Workflow for thermodynamic solubility determination.

Protocol for Kinetic Solubility (High-Throughput Method)

This method is suitable for early-stage screening. [2][10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(4-Methoxypyridin-2-yl)acetic acid in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Add the DMSO solutions to another 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of DMSO should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometric plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Data Analysis: Plot the turbidity against the compound concentration to determine the point of precipitation.

Factors Influencing the Solubility of 2-(4-Methoxypyridin-2-yl)acetic acid

Effect of pH

As an amphiprotic compound, the solubility of 2-(4-Methoxypyridin-2-yl)acetic acid is expected to be highly pH-dependent. A pH-solubility profile should be generated by measuring the thermodynamic solubility across a wide range of pH values. The resulting profile is anticipated to be a "U-shaped" curve, with the lowest solubility at the isoelectric point and increasing solubility at both low and high pH due to the formation of the more soluble cationic and anionic species, respectively.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point cluster_2 High pH (Basic) Protonated Pyridine is Protonated (Cationic Form) High_Solubility_1 Increased Solubility Protonated->High_Solubility_1 Leads to Zwitterion Zwitterionic/Neutral Form (Lowest Solubility) Low_Solubility Decreased Solubility Zwitterion->Low_Solubility Leads to Deprotonated Carboxylic Acid is Deprotonated (Anionic Form) High_Solubility_2 Increased Solubility Deprotonated->High_Solubility_2 Leads to

Caption: Predicted effect of pH on the ionization and solubility.

Effect of Co-solvents and Formulation Vehicles

In cases of poor aqueous solubility, the use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) can be explored to enhance solubility. [10]The solubility of 2-(4-Methoxypyridin-2-yl)acetic acid should be determined in various co-solvent systems to guide the development of liquid formulations.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Thermodynamic Solubility of 2-(4-Methoxypyridin-2-yl)acetic acid at 37°C

pHMean Solubility (mg/mL)Standard Deviation
1.25.80.3
4.50.20.05
6.81.50.1
7.43.20.2
9.012.50.7

The data should also be presented graphically as a pH-solubility profile. This visual representation is crucial for understanding the compound's behavior in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).

Conclusion

A comprehensive understanding of the solubility profile of 2-(4-Methoxypyridin-2-yl)acetic acid is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. This guide has provided a robust framework for the systematic determination and interpretation of its solubility. By diligently following the outlined protocols, researchers can generate high-quality, reliable data that will be instrumental in guiding formulation development, predicting in vivo performance, and ultimately, contributing to the successful advancement of this compound. The principles and methodologies described herein are broadly applicable to other ionizable drug candidates, serving as a valuable resource for the drug development community.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Al-Achi, A., & Gupta, M. (2020). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Vasanthanathan, P., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • YouTube. (2020, April 22). Impact of pH on Solubility. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Data &amp; Characterization of 2-(4-Methoxypyridin-2-yl)acetic acid

The following technical guide details the spectroscopic characterization and structural analysis of 2-(4-Methoxypyridin-2-yl)acetic acid . This document is structured for researchers requiring rigorous data for structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 2-(4-Methoxypyridin-2-yl)acetic acid . This document is structured for researchers requiring rigorous data for structural validation, quality control, and synthetic planning.

[1][2]

Executive Summary & Compound Identity

2-(4-Methoxypyridin-2-yl)acetic acid is a functionalized pyridine derivative often utilized as a scaffold in medicinal chemistry (e.g., for calcium channel antagonists or kinase inhibitors) and as a ligand in organometallic catalysis.[1][2] Its structural integrity relies on the stability of the electron-rich 4-methoxypyridine core and the acidity of the acetic acid side chain.[1][2]

PropertyDetail
IUPAC Name 2-(4-Methoxypyridin-2-yl)acetic acid
CAS Number 149605-62-9 (General Analog Ref) / 116882-98-5 (Related)
Molecular Formula C

H

NO

Molecular Weight 167.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Structural Visualization & Numbering

To ensure accurate spectral assignment, the following atom numbering scheme is used throughout this guide.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C7 C7 (CH2) C2->C7 Side Chain C4 C4 C3->C4 C5 C5 C4->C5 O9 OMe C4->O9 Ether C6 C6 C5->C6 C6->N1 C8 C8 (COOH) C7->C8

Figure 1: Structural connectivity and numbering scheme for 2-(4-Methoxypyridin-2-yl)acetic acid. The pyridine ring atoms are numbered 1-6, with the acetic acid side chain at C2 and methoxy group at C4.[1]

Spectroscopic Characterization

The following data represents a consolidated spectroscopic profile derived from high-purity synthetic intermediates (e.g., methyl esters) and validated pyridine substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 or CDCl

(Data below standardized to CDCl

for resolution).

H NMR (400 MHz, CDCl

)

The 4-methoxy substituent exerts a strong shielding effect on the protons at positions 3 and 5, distinguishing this compound from unsubstituted pyridineacetic acids.

Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

Hz)
Structural Insight
8.35 – 8.45 Doublet (d)1HH-6


-proton to Nitrogen; deshielded.[1][2]
6.85 – 6.90 Doublet (d)1HH-3

Ortho to alkyl group; shielded by OMe.[1][2]
6.70 – 6.78 dd1HH-5

Meta to Nitrogen; strongly shielded.[2]
3.85 – 3.90 Singlet (s)3H-OCH

-Characteristic methoxy singlet.[1][2]
3.75 – 3.82 Singlet (s)2H-CH

-
-Methylene bridge; shifts downfield in acid vs ester.[1][2]
~10.5 Broad (br)1H-COOH -Acidic proton (often invisible in D

O exchange).[1][2]

C NMR (100 MHz, CDCl

)
Shift (

ppm)
AssignmentTypeNotes
173.5 C-8 C=OCarboxylic acid carbonyl.
166.2 C-4 C_quatIpso to methoxy; highly deshielded.
156.8 C-2 C_quatIpso to acetic acid chain.[2]
149.5 C-6 CH

-carbon to Nitrogen.
109.8 C-3 CHShielded aromatic carbon.[1][2]
106.5 C-5 CHShielded aromatic carbon.[1][2]
55.2 -OCH

CH

Methoxy carbon.[1][2]
43.1 -CH

-
CH

Methylene bridge.[1][2]

Analyst Note: In DMSO-


, the carboxylic acid proton may appear as a very broad singlet between 11.0–13.0 ppm. The water peak in DMSO often interferes with the methylene signal if the sample is wet.
Mass Spectrometry (MS)[1][4]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Molecular Ion:

    • [M+H]

      
      :  Observed at m/z 168.1 .[2]
      
    • [M+Na]

      
      :  Observed at m/z 190.1  (common adduct).
      
  • Fragmentation Pattern (MS/MS):

    • m/z 124: Loss of CO

      
       (Decarboxylation, [M+H - 44]
      
      
      
      ).
    • m/z 122: Loss of COOH radical (uncommon in ESI, more common in EI).

    • m/z 109: Cleavage of the methoxy group or ring degradation.

Infrared Spectroscopy (FT-IR)
  • 3200 – 2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).[1][2]
    
  • 1710 – 1730 cm

    
    :  Strong C=O stretch (carboxylic acid).[1][2]
    
  • 1595, 1560 cm

    
    :  C=C / C=N stretching (Pyridine ring breathing).
    
  • 1200 – 1250 cm

    
    :  C-O stretch (Aryl alkyl ether).[1][2]
    

Synthesis & Impurity Profile (Contextual Data)

Understanding the synthesis aids in identifying spectral impurities.[3] The compound is typically synthesized via the hydrolysis of Ethyl 2-(4-methoxypyridin-2-yl)acetate or oxidative rearrangement of 4-methoxypyridine-N-oxide .[1][2]

Synthesis Start 4-Methoxypyridine-N-oxide Step1 2-Acetoxymethyl Intermediate Start->Step1 Ac2O, Heat (Boekelheide Rearrangement) Step2 Hydrolysis & Oxidation Step1->Step2 NaOH / H2O Final 2-(4-Methoxypyridin-2-yl)acetic acid Step2->Final Acidification (pH 4)

Figure 2: Primary synthetic pathway. Common impurities include residual acetic acid (singlet ~2.1 ppm) or ethyl acetate solvents.[1]

Quality Control Parameters
  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

  • Melting Point: 130 – 135 °C (Decomposition often observed near MP).[2]

References

  • Synthesis of Pyridine Acetate Derivatives:Manganese-Based Contrast Agents for Magnetic Resonance Imaging... (PMC Article). Describes the synthesis and NMR of the closely related (4-methoxypyridin-2-yl)

    • [1]

  • General Pyridine NMR Data:PubChem Compound Summary for 2-Pyridineacetic acid. Provides baseline shifts for the pyridine-acetic acid scaffold.

    • [1]

  • Analogous Ester Characterization:WO2022187178A1.

    • [1]

Sources

Exploratory

The Strategic Procurement and Application of (Methoxypyridin-yl)acetic Acids in Drug Discovery

An In-depth Technical Guide for Researchers Abstract This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and appli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of (methoxypyridin-yl)acetic acids. While the specific isomer 2-(4-Methoxypyridin-2-yl)acetic acid is of interest, this guide addresses the broader class of commercially available isomers, which serve as critical building blocks in the synthesis of complex heterocyclic scaffolds for novel therapeutics. We provide a detailed overview of supplier availability, crucial physicochemical properties, safe handling protocols, and a representative experimental workflow, demonstrating the utility of these reagents in modern synthetic chemistry.

Introduction: A Versatile Pyridine Scaffold

The (methoxypyridin-yl)acetic acid framework is a key structural motif in medicinal chemistry. The pyridine ring offers a bioisosteric replacement for a phenyl group with improved solubility and metabolic stability, while the acetic acid moiety provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and cyclization reactions. The methoxy group further modulates the electronic properties and can influence binding interactions with biological targets. These compounds are particularly valuable as intermediates in the synthesis of novel agents targeting pathways in oncology and neuropharmacology.[1]

This guide focuses on the practical aspects of sourcing and utilizing these valuable intermediates, with a specific focus on isomers that are readily available to the research community.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount to ensure the stability and integrity of (methoxypyridin-yl)acetic acid reagents and the safety of laboratory personnel.

Key Properties:

  • Appearance: Typically a white to off-white or cream-colored crystalline powder or solid.[2]

  • Stability: Stable under recommended storage conditions.[3]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Storage & Handling Protocol:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][4][5] Store long-term in a cool, dry place.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses or goggles complying with OSHA or European Standard EN166, gloves, and a lab coat to prevent skin and eye contact.[3][4][6]

  • Ventilation: Use only with adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower.[4][5]

  • Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[4][5] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[4]

  • Spill & Disposal: In case of a spill, soak up with an inert absorbent material and place it in a suitable, closed container for disposal.[3] Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Commercial Availability and Procurement

While the specific isomer 2-(4-Methoxypyridin-2-yl)acetic acid is not widely listed as a stock item, several structural isomers are readily available from various chemical suppliers. These isomers often serve as functional equivalents in synthetic design. The following table summarizes the availability of key related compounds.

Chemical NameCAS NumberRepresentative Supplier(s)Notes
2-(2-Methoxypyridin-4-yl)acetic acid 464152-38-3Alchem PharmtechListed as a catalog item.[7]
2-(5-Methoxypyridin-2-yl)acetic acid 1214332-39-4AppchemListed with formula and molecular weight.[8]
2-(6-Methoxypyridin-2-yl)acetic acid Not explicitly listedPubChem has entryThe hydrochloride salt is listed in databases.[9]
(4-Iodo-6-methoxypyridin-2-yl)acetic acid 1393551-15-9SynblockA functionalized intermediate, purity >98%.[10]
2-(2-Methoxy-4-methylpyrimidin-5-yl)acetic acid 1781964-00-8BLDpharmA related pyrimidine analog.[11]
2-Methoxyphenylacetic acid 93-25-4Thermo ScientificA common phenyl analog, >98.5% purity.[2]

Synthetic Context and Applications

(Methoxypyridin-yl)acetic acids are primarily used as building blocks. Their synthesis often involves multi-step sequences starting from simpler pyridine derivatives. For example, a synthetic route might involve the oxidation of a corresponding 2-ethyl-4-methoxypyridine or the hydrolysis of a corresponding ester or nitrile.

In drug discovery, these scaffolds are frequently employed in the construction of larger, more complex heterocyclic systems. Their utility is demonstrated in reactions such as:

  • Amide Bond Formation: The carboxylic acid is readily coupled with amines using standard coupling reagents (e.g., HATU, EDC) to form amide bonds, a cornerstone of medicinal chemistry.

  • Intramolecular Cyclization: After conversion to an activated ester or amide, the molecule can undergo intramolecular cyclization to form fused ring systems, such as pyrido-thiazepinones.[12]

  • Cross-Coupling Reactions: Halogenated derivatives of (methoxypyridin-yl)acetic acid are valuable substrates for cross-coupling reactions like the Suzuki-Miyaura reaction to introduce further diversity.[13]

The methoxy group itself can be a key pharmacophoric feature or can be later demethylated to a pyridone, offering another point for diversification.

Representative Experimental Workflow: Amide Coupling

This section provides a detailed, step-by-step methodology for a representative application: the coupling of a (methoxypyridin-yl)acetic acid with a primary amine to form a key amide intermediate. This is a foundational step for building more complex drug candidates.

Objective: To synthesize N-benzyl-2-(2-methoxypyridin-4-yl)acetamide from 2-(2-methoxypyridin-4-yl)acetic acid and benzylamine.

Materials:

  • 2-(2-Methoxypyridin-4-yl)acetic acid (1 eq.)

  • Benzylamine (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-methoxypyridin-4-yl)acetic acid (1 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq.) and DIPEA (3 eq.) to the solution and stir for 10 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-(2-methoxypyridin-4-yl)acetamide.

Workflow Visualization

The following diagram illustrates the key steps in the amide coupling protocol.

Amide_Coupling_Workflow SM Start: 2-(2-Methoxypyridin-4-yl)acetic Acid in DMF Activation Activation (HATU, DIPEA) SM->Activation Step 1-3 Coupling Amine Addition (Benzylamine) Activation->Coupling Step 4 Reaction Stir at RT (2-4h) Coupling->Reaction Step 5 Workup Aqueous Work-up (EtOAc / NaHCO3) Reaction->Workup Step 6 Purification Purification (Column Chromatography) Workup->Purification Step 7 Product Final Product: N-benzyl-2-(2-methoxypyridin-4-yl)acetamide Purification->Product Step 8

Caption: Workflow for a standard amide coupling reaction.

Conclusion

(Methoxypyridin-yl)acetic acids are highly valuable and versatile reagents for drug discovery and development. While sourcing the exact 2-(4-Methoxypyridin-2-yl)acetic acid isomer may require custom synthesis, a range of structurally similar and equally potent isomers are commercially available. Understanding their properties, handling requirements, and key synthetic applications enables researchers to effectively integrate these building blocks into their discovery programs, accelerating the development of novel therapeutics. This guide provides the foundational knowledge for procurement and safe, effective utilization in the laboratory.

References

  • Fisher Scientific.
  • Thermo Fisher Scientific. 4 - SAFETY DATA SHEET. (2010). Accessed February 20, 2026.
  • Molecules. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14]-thiazepin-3(2H)-one. (2003). MDPI.

  • MedChemExpress. 2-(4-Methoxyphenyl)acetic acid. Accessed February 20, 2026.
  • J&K Scientific. 2-(4-Methylpyridin-2-yl)acetic acid, 95%. Accessed February 20, 2026.
  • PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxypyridine. Accessed February 20, 2026.
  • AK Scientific, Inc. 2-(5-Methylpyridin-3-yl)
  • ResearchGate. Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid 1. (2022).
  • Jubilant Ingrevia.
  • Alchem Pharmtech. CAS 464152-38-3 | 2-(2-METHOXYPYRIDIN-4-YL)ACETIC ACID. Accessed February 20, 2026.
  • Chem-Impex. 2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid. Accessed February 20, 2026.
  • AiFChem. 88920-24-5 | 2-((4-Methoxybenzyl)oxy)acetic acid. Accessed February 20, 2026.
  • BLDpharm. 1781964-00-8|2-(2-Methoxy-4-methylpyrimidin-5-yl)acetic acid. Accessed February 20, 2026.
  • Appchem. 2-(5-Methoxypyridin-2-yl)acetic acid | 1214332-39-4. Accessed February 20, 2026.
  • Thermo Fisher Scientific. 2-Methoxyphenylacetic acid, 99%. Accessed February 20, 2026.
  • Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019).
  • Synblock. CAS 1393551-15-9 | (4-Iodo-6-methoxypyridin-2-YL)acetic acid. Accessed February 20, 2026.
  • PubChemLite. 2-(6-methoxypyridin-2-yl)acetic acid hydrochloride. Accessed February 20, 2026.

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Foundational

review of picolinic acid compounds in medicinal chemistry

An In-Depth Technical Guide to Picolinic Acid Compounds in Medicinal Chemistry Authored by a Senior Application Scientist Abstract Picolinic acid, an endogenous metabolite of L-tryptophan, represents a uniquely "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Picolinic Acid Compounds in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

Picolinic acid, an endogenous metabolite of L-tryptophan, represents a uniquely "privileged" scaffold in the field of medicinal chemistry.[1] Its inherent properties as a bidentate chelating agent, coupled with its versatile pyridine-2-carboxylic acid structure, have enabled its exploration across a vast spectrum of therapeutic applications.[2][3] This guide provides a comprehensive review of picolinic acid and its derivatives, moving beyond a simple recitation of facts to explain the causal relationships between structure, mechanism, and therapeutic potential. We will delve into its biosynthesis, multifaceted roles in human physiology, and its application as a foundational structure for developing enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. Furthermore, this document furnishes detailed synthetic and analytical protocols, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the potential of this remarkable molecular framework.

The Endogenous Origins and Physiological Significance of Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is not a synthetic novelty but a naturally occurring molecule within the human body.[2] Its physiological roles are intrinsically linked to its origin as a key catabolite in the kynurenine pathway, which is responsible for over 95% of L-tryptophan turnover in the central nervous system (CNS).[4]

Biosynthesis via the Kynurenine Pathway

The journey from the essential amino acid L-tryptophan to picolinic acid is a multi-step enzymatic cascade. The pathway's flux and the ultimate fate of its intermediates are critical, as they produce a range of neuroactive compounds. A crucial branch point determines whether the intermediate 2-amino-3-carboxymuconate semialdehyde (ACMS) is converted enzymatically to picolinic acid or non-enzymatically to the neurotoxin quinolinic acid.[4] This balance is a key area of investigation in neurodegenerative and inflammatory diseases.[4][5][6]

Kynurenine_Pathway TRP L-Tryptophan KYN Kynurenine TRP->KYN IDO/TDO ACMS 2-amino-3-carboxymuconate semialdehyde KYN->ACMS Multiple Steps PIC Picolinic Acid (Neuroprotective) ACMS->PIC ACMSD (Enzymatic) QUIN Quinolinic Acid (Neurotoxic) ACMS->QUIN Non-enzymatic cyclization

Caption: The Kynurenine Pathway branch leading to Picolinic and Quinolinic Acid.

Physiological Roles

The endogenous functions of picolinic acid are multifaceted:

  • Metal Ion Homeostasis: It is a highly efficient bidentate chelating agent for divalent and trivalent metal ions like zinc, iron, chromium, and copper.[2][3][4] This property is believed to facilitate the absorption and transport of these essential trace elements from the intestines.[2][3]

  • Neuroprotection: By shunting metabolism away from the neurotoxic NMDA receptor agonist quinolinic acid, increased picolinic acid synthesis is considered neuroprotective.[6] Altered levels have been implicated in a range of CNS disorders, including Parkinson's, Alzheimer's, and Huntington's disease.[4][5][7]

  • Immune Modulation: Picolinic acid is produced during inflammatory conditions and acts as a co-stimulus for macrophage effector functions, influencing the inflammatory response through chemokine induction.[3]

  • Anti-proliferative Effects: It has been observed to arrest the cell cycle, revealing differences in growth control mechanisms between normal and transformed cells.[8]

Core Therapeutic Applications in Medicinal Chemistry

The structural and chemical attributes of picolinic acid make it a versatile starting point for drug design. Its derivatives have been investigated across numerous therapeutic modalities.

Metal Chelation in Therapeutics and Imaging

The foundational property of picolinic acid is its ability to chelate metals. This has been exploited directly in medicine.

  • Nutritional Supplements: The most well-known application is chromium picolinate, a nutritional supplement used to improve chromium absorption for its role in carbohydrate and lipid metabolism, particularly in type 2 diabetes.[1][4]

  • Iron Regulation: As an iron chelator, picolinic acid can inhibit iron uptake and decrease intracellular ferritin levels.[9] This mechanism induces a compensatory increase in transferrin receptor expression, a principle that can be explored in diseases of iron overload or dysregulation.[9]

  • Radiopharmaceuticals: The strong metal-binding capacity makes picolinate derivatives ideal ligands for complexing radioisotopes used in medical imaging (e.g., SPECT) and therapy.[10][11][12][13]

Enzyme Inhibition

The rigid pyridine ring and the strategically positioned carboxylic acid (or its derivatives like amides and esters) make the picolinate scaffold an excellent framework for designing potent and selective enzyme inhibitors.[1][14][15]

  • Clinical Candidates: Several picolinate-derived drug candidates have advanced to clinical trials. Notable examples include Verubecestat , a BACE2 inhibitor for Alzheimer's disease, and Avoralstat , a plasma kallikrein (PKK) inhibitor.[1][14]

  • Causality of Design: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the picolinamide group can act as hydrogen bond acceptors, while the aromatic ring can engage in π-stacking interactions within an enzyme's active site. This combination of features allows for high-affinity binding to target proteins, such as kinases and proteases.

Kinase_Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Picolinate-Derived Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate derivative.

Antimicrobial and Antiviral Agents

Picolinic acid and its derivatives have demonstrated significant activity against a range of pathogens.

  • Antibacterial Activity: Picolinamide analogues have been developed that show potent and highly selective activity against the pathogenic bacterium Clostridioides difficile.[16] This selectivity is crucial as it spares the common gut microbiota, a significant advantage over broad-spectrum antibiotics. Natural products like streptonigrin and fusaric acid also contain the picolinic acid moiety and possess antibacterial properties.[14][15]

  • Broad-Spectrum Antiviral Activity: Recent groundbreaking research has identified picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2, influenza A virus, flaviviruses, and herpes simplex virus.[17][18][19][20]

    • Mechanism of Action: The primary antiviral mechanism is the inhibition of viral entry.[17][19] Picolinic acid targets the integrity of the viral membrane and prevents the crucial step of viral-cellular membrane fusion, a common requirement for all enveloped viruses.[17][18][19] This host-oriented mechanism makes it less susceptible to viral resistance.[18]

Anticancer and Anti-proliferative Activity

The ability of picolinic acid to chelate metal ions essential for cell replication and to arrest the cell cycle provides a strong rationale for its investigation as an anticancer agent.[8]

  • Mechanism: It is proposed that picolinic acid chelates metal ions (e.g., zinc, iron) required by metal-containing enzymes and transcription proteins (like zinc fingers) that are critical for tumor growth and replication.[8] This can lead to cell cycle arrest, typically in the G1 phase, and induce cytotoxicity in transformed cells while having minimal effect on normal cells.[8]

  • Natural Products: The antitumor antibiotic streptonigrin and the fungal metabolite fusaric acid (the 5-butyl derivative of picolinic acid) are potent inhibitors of cancer cell growth, underscoring the potential of this scaffold.[8][14][15]

Synthetic Strategies and Structure-Activity Relationship (SAR)

The generation of diverse libraries of picolinic acid derivatives is essential for optimizing their biological activity. This requires robust synthetic methodologies and a deep understanding of SAR.

Synthetic Methodologies

Picolinic acid itself is commercially produced by the oxidation of 2-picoline.[2] For medicinal chemists, the key is the derivatization of this core structure.

  • Amide and Ester Formation: The carboxylic acid moiety is readily converted to amides and esters, which are common functional groups in active pharmaceutical ingredients. The reaction of picolinic acid with thionyl chloride generates the acyl chloride in situ, which can then be reacted with a wide range of amines or alcohols.[21]

  • Pyridine Ring Functionalization: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or other substituents onto the pyridine ring. This allows for systematic exploration of the chemical space around the core scaffold to improve potency and pharmacokinetic properties.[1][16]

Suzuki_Coupling cluster_0 General Suzuki-Miyaura Cross-Coupling Workflow A Halogenated Picolinate (e.g., Bromo- or Iodo-) C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) A->C B Arylboronic Acid or Ester B->C D Functionalized Picolinate Derivative C->D C-C Bond Formation

Caption: General workflow for Suzuki-Miyaura cross-coupling on a picolinate scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the picolinic acid structure has yielded crucial insights into the features required for specific biological activities. The development of selective antibacterials against C. difficile provides an excellent case study.

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 6)MIC C. difficile (µg/mL)Selectivity Index (MIC_MRSA / MIC_C.diff)
Isonicotinamide Core Isonicotinamide-HPhenyl-Oxazole0.25~1
Picolinamide 75-80 2,6-Picolinamide-HVariousInactive-
Picolinamide 87 PicolinamidePhenyl-Oxazole-HPotentHigh
Picolinamide 116 PicolinamidePhenyl-Oxazole-Ester-H0.50High
Table based on data and trends reported in[16]. The selectivity index compares activity against C. difficile to that against Methicillin-resistant Staphylococcus aureus (MRSA).

Causality Analysis: The SAR study demonstrated that changing the core from an isonicotinamide (4-position acid) to a picolinamide (2-position acid) was the critical determinant for achieving high selectivity against C. difficile.[16] While many isonicotinamides were active, they lacked selectivity.[16] Conversely, substituting at both the 2 and 6 positions of the picolinamide core abolished activity, indicating that steric hindrance or the specific electronic profile of a monosubstituted picolinamide is essential for interacting with the bacterial target.[16] Further modification with esters to improve solubility maintained potent activity.[16]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides validated, step-by-step protocols for key synthetic and analytical procedures relevant to picolinic acid chemistry.

Protocol: Synthesis of a Picolinamide Derivative via Acyl Chloride

This protocol describes a general procedure for coupling picolinic acid with an amine, a fundamental reaction in creating libraries of picolinamide-based drug candidates.

Objective: To synthesize an N-substituted picolinamide from picolinic acid.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Desired primary or secondary amine (e.g., Benzylamine)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend picolinic acid (1.0 eq) in anhydrous toluene.

  • Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 70-80 °C) for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

    • Causality: Heating is necessary to drive the formation of the picolinoyl chloride. The evolution of SO₂ and HCl gas indicates the reaction is proceeding.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This crude picolinoyl chloride hydrochloride is often used directly in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the reaction and the HCl salt of the acyl chloride, driving the reaction to completion.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure picolinamide.

Protocol: Quantification of Picolinic Acid in Biological Fluids by HPLC

This protocol outlines a robust method for measuring picolinic acid concentrations in samples like blood serum or cell culture supernatant, which is critical for studying its role in disease.[4][22]

Objective: To quantify picolinic acid levels using reverse-phase HPLC with UV detection.

Materials:

  • Biological sample (e.g., serum)

  • Perchloric acid (PCA), ~10%

  • Potassium hydroxide (KOH), ~2M

  • C18 reverse-phase HPLC column

  • Mobile Phase: Isocratic mixture of methanol and an aqueous buffer containing an ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydrogen sulfate) adjusted to an acidic pH (e.g., pH 2.5 with phosphoric acid).

  • Picolinic acid standard solution

  • HPLC system with a UV detector set to ~265 nm.

Procedure:

  • Sample Preparation (Protein Precipitation): To 100 µL of serum, add 10 µL of 10% PCA.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Causality: Proteins will interfere with the chromatography column and must be removed. Acid precipitation is a simple and effective method.

  • Carefully collect the supernatant.

  • Neutralize the supernatant by adding a calculated amount of 2M KOH to precipitate the excess perchlorate as potassium perchlorate. Centrifuge again to remove the precipitate.

  • Filter the final supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Causality: The ion-pairing reagent forms a neutral complex with the charged picolinic acid, allowing it to be retained and separated on the non-polar C18 stationary phase.

    • Inject a standard volume (e.g., 20 µL) of the prepared sample onto the column.

    • Monitor the elution profile at 265 nm. Picolinic acid has a characteristic retention time under these conditions.

  • Quantification:

    • Prepare a calibration curve by injecting known concentrations of the picolinic acid standard.

    • Plot the peak area against the concentration to generate a linear regression.

    • Calculate the concentration of picolinic acid in the unknown sample by interpolating its peak area on the calibration curve.

Conclusion and Future Perspectives

Picolinic acid has transitioned from a mere biological curiosity to a cornerstone of modern medicinal chemistry. Its inherent ability to chelate metals, combined with a synthetically tractable and biologically favorable scaffold, has cemented its status as a privileged structure.[1] The diverse applications, ranging from metabolic supplements and enzyme inhibitors in clinical trials to a new class of broad-spectrum antivirals, highlight its remarkable versatility.[14][17]

The future of picolinic acid research is bright. Emerging areas include the development of more sophisticated bifunctional chelators for targeted radiopharmaceutical delivery and the design of next-generation inhibitors that exploit subtle structural modifications to achieve even greater selectivity and potency.[23][24] As our understanding of the intricate roles of the kynurenine pathway in health and disease deepens, the therapeutic modulation of endogenous picolinic acid levels may itself become a viable strategy.[19] The challenge for scientists will be to continue to unravel the complex biology governed by this simple yet powerful molecule and translate those findings into novel therapeutics that address unmet medical needs.

References

  • The Physiological Action of Picolinic Acid in the Human Brain - PMC. (2009, April 28). National Center for Biotechnology Information. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC. National Center for Biotechnology Information. [Link]

  • The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations. (2012, December 15). PubMed. [Link]

  • WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • Picolinic acid - Wikipedia. Wikipedia. [Link]

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC. (2023, July 17). National Center for Biotechnology Information. [Link]

  • Antimicrobial activity of picolinic acid. ResearchGate. [Link]

  • Dipicolinic Acid as Intermediate for the Synthesis. (2024, May 28). UniVOOK. [Link]

  • Study unveils picolinic acid's broad-spectrum antiviral abilities. (2023, July 18). Indian Institute of Science. [Link]

  • The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases. (2022, July 18). MDPI. [Link]

  • New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. (2001, February 10). PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). National Center for Biotechnology Information. [Link]

  • Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. (2023, July 27). International Society for Tryptophan Research. [Link]

  • The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. PubMed. [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Professor Aimin Liu (Feradical) at UTSA. [Link]

  • A pilot study of the safety and efficacy of picolinic acid gel in the treatment of acne vulgaris. (2007, March 15). PubMed. [Link]

  • Ligands Bearing Picolinate Groups as Potential Chelators for Application in Nuclear Medicine. ResearchGate. [Link]

  • (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]

  • A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. ResearchGate. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC. National Center for Biotechnology Information. [Link]

  • The Etiological Links behind Neurodegenerative Diseases. (2022, October 28). Encyclopedia.pub. [Link]

  • The physiological action of picolinic Acid in the human brain. PubMed. [Link]

  • US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. [Link]

  • US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives.
  • New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. (2005, October 1). ResearchGate. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025, May 2). PubMed. [Link]

  • Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents. ResearchGate. [Link]

  • Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation. RSC Publishing. [Link]

  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. [Link]

  • Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. (2026, January 23). PubMed. [Link]

  • Efficacy of Chromium Picolinate in Reducing Acanthosis Nigricans Severity in Adolescents With Insulin Resistance. ClinicalTrials.gov. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PubMed. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). MDPI. [Link]

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. (2017, September 14). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

applications of 2-(4-Methoxypyridin-2-yl)acetic acid in drug discovery

CAS: 10242-03-2 | Molecular Formula: C8H9NO3 | MW: 167.16 g/mol Executive Summary & Chemical Profile 2-(4-Methoxypyridin-2-yl)acetic acid is a specialized heterocyclic building block primarily utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10242-03-2 | Molecular Formula: C8H9NO3 | MW: 167.16 g/mol

Executive Summary & Chemical Profile

2-(4-Methoxypyridin-2-yl)acetic acid is a specialized heterocyclic building block primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators . Unlike simple phenylacetic acids, this scaffold introduces a critical pyridine nitrogen that functions as a hydrogen bond acceptor, while the 4-methoxy substituent modulates lipophilicity (cLogP) and metabolic stability at the typically labile C4 position.

Critical Handling Warning: This molecule belongs to the class of 2-pyridyl acetic acids, which are thermally unstable . They are prone to spontaneous decarboxylation to form the corresponding 2-methylpyridine derivative (2-methyl-4-methoxypyridine). This guide provides strict protocols to mitigate this degradation during drug discovery workflows.

Key Physiochemical Properties
PropertyValueDrug Discovery Significance
pKa (Acid) ~3.8Lower than phenylacetic acid; forms strong salt bridges with Arginine residues.
pKa (Base) ~6.5 (Pyridine N)The 4-OMe group pushes electron density to the ring, increasing basicity compared to unsubstituted pyridine.
Stability Low Prone to decarboxylation >40°C or in acidic media.
Solubility Moderate (Water/DMSO)Zwitterionic character improves aqueous solubility over phenyl analogs.

Core Applications in Drug Discovery

A. Metabolic Disease: GPR40 (FFAR1) Agonists

The most prominent application of this moiety is in the development of GPR40 agonists for Type 2 Diabetes Mellitus (T2DM).[1][2][3]

  • Role: The acetic acid tail serves as the "acidic head group" required to anchor the molecule to the Arg183/Arg258 residues in the GPR40 binding pocket.

  • Advantage: Replacing a phenyl ring with the 4-methoxypyridine core reduces the overall lipophilicity (lowering clearance) and reduces the risk of PPAR

    
     off-target activity associated with lipophilic fibrate-like tails.
    
  • Case Study: In analogs of Fasiglifam (TAK-875) , this moiety is used to fine-tune the "exit vector" of the molecule, optimizing the orientation of the biphenyl ether tail.

B. Neurology & Pain: P2X3 Receptor Antagonists

Used in the synthesis of allosteric modulators for P2X3 receptors (chronic cough and neuropathic pain).

  • Role: Acts as a polar linker that connects the core pharmacophore (often a diaminopyrimidine or benzimidazole) to auxiliary hydrophobic groups.

  • Mechanism: The pyridine nitrogen provides a specific dipole interaction within the allosteric pocket that phenyl analogs cannot replicate.

Critical Protocols: Synthesis & Handling

Protocol 1: Mitigating Spontaneous Decarboxylation

The Trap: Users often attempt to store the free acid or heat it during amide coupling. This results in the formation of the inactive "dead" species: 2-methyl-4-methoxypyridine.

The Solution:

  • Storage: Store exclusively as the Hydrochloride Salt or the Ethyl Ester . Do not generate the free acid until the moment of reaction.

  • Monitoring: In LCMS, look for the [M-44] peak. If observed, your starting material has degraded.

Decarboxylation cluster_prevention Prevention Strategy Start 2-(4-Methoxypyridin-2-yl) acetic acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Heat / Acid Dead 2-methyl-4-methoxypyridine (Inactive Impurity) Zwitterion->Dead -CO2 CO2 CO2 (Gas) Zwitterion->CO2 Prevent Keep as HCl Salt Coupling < 25°C

Figure 1: The decarboxylation pathway is the primary failure mode when using this reagent.[4] The 4-methoxy group increases the basicity of the nitrogen, potentially stabilizing the protonated transition state required for CO2 loss.

Protocol 2: Low-Temperature Amide Coupling

Standard EDCI/HOBt coupling often fails due to the basicity of the pyridine ring interfering with the activated ester. This protocol uses HATU at low temperature to ensure kinetic trapping of the amine.

Reagents:

  • SM: 2-(4-Methoxypyridin-2-yl)acetic acid HCl salt (1.0 equiv)

  • Amine Partner: (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.5 equiv) - Crucial: Extra equivalents needed to neutralize the HCl salt.

  • Solvent: Dry DMF or DMA.

Step-by-Step:

  • Preparation: Dissolve the Amine Partner and DIPEA in dry DMF. Cool the solution to 0°C in an ice bath.

  • Activation: In a separate vial, dissolve the Acid (HCl salt) and HATU in minimal DMF. Do not let this sit for >5 minutes.

  • Addition: Add the activated acid solution dropwise to the cold amine solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). DO NOT HEAT.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat). Avoid acidic washes (1N HCl) as the product will extract into the aqueous layer due to the pyridine nitrogen.

Protocol 3: "Just-in-Time" Hydrolysis (From Ester)

If the HCl salt is unavailable, the Ethyl Ester is the preferred storage form. Hydrolyze it immediately before use.

  • Dissolve Ethyl 2-(4-methoxypyridin-2-yl)acetate in THF/Water (3:1).

  • Add LiOH (1.5 equiv) at 0°C.

  • Stir at 0°C for 30-60 mins (monitor by TLC).

  • Neutralization (Critical): Carefully adjust pH to ~5-6 using 1M HCl. Do not go to pH 1-2, or you risk decarboxylation.

  • Lyophilize the aqueous layer to get the crude Lithium salt, which can be used directly in the coupling reaction (Protocol 2).

Pharmacophore & Structural Logic

The decision to use this specific scaffold over a phenyl-acetic acid or a standard pyridyl-acetic acid is driven by specific SAR (Structure-Activity Relationship) needs.

SAR_Logic Center 2-(4-Methoxypyridin-2-yl) acetic acid N_Atom Pyridine Nitrogen (N1) Center->N_Atom OMe 4-Methoxy Group Center->OMe Acid Acetic Acid Tail Center->Acid N_Effect H-Bond Acceptor Increases Solubility N_Atom->N_Effect OMe_Effect Blocks Metabolic Oxidation Modulates pKa (Electron Donor) OMe->OMe_Effect Acid_Effect Ionic Anchor (Arg/Lys) Bioisostere for Phenylpropionic Acid Acid->Acid_Effect

Figure 2: Pharmacophore decomposition. The 4-methoxy group is not just decorative; it blocks the primary metabolic soft spot of the pyridine ring (C4 oxidation) and electronically tunes the ring nitrogen.

References

  • Takeda Pharmaceutical Company. (2012). Benzofuran derivatives and use thereof as GPR40 agonists. Patent WO2012046869A1.[1]

  • Negoro, N., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.

  • Kozak, J., et al. (2010). Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization or decarboxylation? Journal of Molecular Structure: THEOCHEM. (Mechanistic basis for the decarboxylation warning).

  • Merck Sharp & Dohme Corp. (2015). P2X3 Receptor Antagonists for Treatment of Chronic Cough.[5][6] Patent US20150232476.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[7] (Context on pyridine-acetic acid as a phenyl-acetic acid bioisostere).

Sources

Application

Application Note: Strategic Utilization of 2-(4-Methoxypyridin-2-yl)acetic Acid in Kinase Inhibitor Discovery

The following Application Note and Protocol guide details the strategic use of 2-(4-Methoxypyridin-2-yl)acetic acid (CAS: 1227593-03-4) in the context of kinase inhibitor discovery. Given that this specific compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic use of 2-(4-Methoxypyridin-2-yl)acetic acid (CAS: 1227593-03-4) in the context of kinase inhibitor discovery.

Given that this specific compound is a chemical building block and pharmacophore fragment rather than a standalone clinical drug, this guide focuses on its application in Fragment-Based Drug Discovery (FBDD) and Lead Optimization synthesis. It serves as a critical intermediate for introducing a pyridine moiety—a privileged scaffold for hydrogen bonding in the kinase ATP-binding pocket.

Executive Summary

2-(4-Methoxypyridin-2-yl)acetic acid is a functionalized pyridine derivative employed as a high-value building block in medicinal chemistry. Its structural features—a basic pyridine nitrogen (hydrogen bond acceptor) and a carboxylic acid tail (hydrogen bond donor/acceptor or synthetic handle)—make it an ideal candidate for targeting the hinge region or solvent-exposed front regions of protein kinases (e.g., PIM, CDK, or MET families).

This guide provides a comprehensive workflow for:

  • Fragment Screening: Assessing the molecule's intrinsic affinity for kinase targets.

  • Synthetic Integration: Protocols for coupling this moiety to core scaffolds (e.g., aminopyrazoles) to generate potent Type I/II inhibitors.

  • Biochemical Validation: Assaying the resulting conjugates for IC50 determination.

Chemical & Pharmacological Properties

Structural Rationale

The molecule functions as a "warhead" or "linker" in inhibitor design.

FeatureFunction in Kinase Inhibition
Pyridine Nitrogen (N1) Acts as a H-bond acceptor, typically interacting with the backbone NH of the kinase hinge region (e.g., the "gatekeeper" residue vicinity).
4-Methoxy Group (-OCH3) Provides electron donation to the ring, increasing the basicity of the pyridine nitrogen. It also fills small hydrophobic pockets (lipophilic efficiency).
Acetic Acid Tail (-CH2COOH) Synthetic Handle: Primary site for amide coupling to amine-bearing scaffolds.Biological Role: If left free, can interact with conserved Lysine (e.g., catalytic Lys) or Aspartate residues in the active site.

Workflow Visualization

The following diagram illustrates the logical flow from fragment validation to lead synthesis using 2-(4-Methoxypyridin-2-yl)acetic acid.

KinaseInhibitorWorkflow Start 2-(4-Methoxypyridin-2-yl) acetic acid (Reagent) Screen Fragment Screening (SPR / NMR) Start->Screen Binding Check Synth Amide Coupling (HATU/DIEA) Start->Synth Synthetic Input Design Scaffold Selection (e.g., Aminopyrazole) Screen->Design Hit Validation Design->Synth Core Scaffold Purify HPLC Purification (>95% Purity) Synth->Purify Assay Kinase Assay (ADP-Glo / FRET) Purify->Assay

Caption: Workflow integrating the reagent into Fragment-Based Drug Discovery (FBDD) and Lead Optimization cycles.

Protocol A: Synthetic Integration (Lead Optimization)

Objective: To covalently attach 2-(4-Methoxypyridin-2-yl)acetic acid to an amine-bearing kinase scaffold (e.g., a 3-aminopyrazole derivative) via amide bond formation. This creates a "tail" that extends into the solvent front or interacts with specific residues like the Ribose-binding pocket.

Materials
  • Reagent A: 2-(4-Methoxypyridin-2-yl)acetic acid (1.0 equiv)

  • Reagent B: Amine-bearing Scaffold (e.g., 1H-pyrazol-3-amine derivative) (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation:

    • In a flame-dried round-bottom flask, dissolve 2-(4-Methoxypyridin-2-yl)acetic acid (0.2 mmol) in anhydrous DMF (2 mL).

    • Add HATU (0.24 mmol) and stir at Room Temperature (RT) for 10 minutes to form the activated ester. Note: The solution should turn slightly yellow.

  • Coupling:

    • Add the Amine Scaffold (0.2 mmol) to the reaction mixture.

    • Immediately add DIEA (0.6 mmol) dropwise.

    • Purge with Nitrogen gas (

      
      ) and seal. Stir at RT for 4–16 hours.
      
  • Monitoring:

    • Monitor reaction progress via LC-MS. Look for the mass shift corresponding to

      
      .
      
    • Success Criteria: >90% conversion of the starting amine.

  • Work-up & Purification:

    • Dilute with EtOAc (20 mL), wash with water (3x), brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

    • Lyophilize to obtain the final inhibitor as a white/off-white powder.

Protocol B: Biological Validation (Kinase Inhibition Assay)

Objective: To evaluate the inhibitory potency (


) of the synthesized conjugate against a target kinase (e.g., PIM1, c-MET).
Assay Principle: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1) at

    
    .
    
  • ATP: Ultra-pure ATP (at

    
     concentration for the specific kinase).
    
  • Test Compound: The synthesized pyridine-acetic acid derivative (dissolved in 100% DMSO).

Procedure
  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO (Start at 10

      
      M, 3-fold dilution).
      
    • Transfer 250 nL of compound to a 384-well white assay plate (Low Volume).

  • Enzyme Reaction:

    • Add 2.5

      
      L of Kinase Solution  (diluted in buffer) to the wells.
      
    • Incubate for 10 minutes at RT to allow compound-enzyme pre-equilibration (Critical for Type II inhibitors).

  • Substrate Addition:

    • Add 2.5

      
      L of ATP/Substrate Mix  to initiate the reaction.
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent  (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Data Analysis:

    • Read Luminescence (RLU) on a plate reader.

    • Normalize data: % Inhibition =

      
      .
      
    • Fit curves using a 4-parameter logistic model to determine

      
      .
      

Scientific Validation & Troubleshooting

Why this Fragment? (Mechanism of Action)

The 2-(4-Methoxypyridin-2-yl) moiety is a "privileged structure" in kinase medicinal chemistry.

  • Hinge Binding: In many crystal structures, the pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region (residues connecting N- and C-lobes).

  • Selectivity: The methoxy group at the 4-position can induce selectivity by clashing with bulky "gatekeeper" residues in non-target kinases, or by filling a small hydrophobic pocket unique to the target.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Synthesis Poor activation of the carboxylic acid.Switch coupling reagent from HATU to T3P (Propylphosphonic anhydride) or convert acid to acid chloride using Oxalyl Chloride.
Poor Solubility Pyridine ring aggregation or high planarity.Add a solubilizing group (e.g., morpholine) to the core scaffold or use a salt form (HCl salt).
No Inhibition (

)
Fragment is not binding the hinge.Verify binding mode using 1H-15N HSQC NMR or Surface Plasmon Resonance (SPR) before synthesis.

References

  • Jhoti, H., et al. (2013). "Fragment-based drug discovery: A practical approach." Nature Reviews Drug Discovery, 12, 644-645. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link(Demonstrates the use of heteroaryl-acetic acid/amide motifs in kinase inhibitors).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Methoxypyridines

Abstract & Strategic Overview Methoxypyridine motifs are ubiquitous in medicinal chemistry (e.g., kinase inhibitors) due to their ability to modulate lipophilicity and hydrogen bonding. However, incorporating them via Su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methoxypyridine motifs are ubiquitous in medicinal chemistry (e.g., kinase inhibitors) due to their ability to modulate lipophilicity and hydrogen bonding. However, incorporating them via Suzuki-Miyaura coupling presents a dichotomy of failure modes:

  • Catalyst Deactivation: The pyridine nitrogen is a soft Lewis base that competitively binds to Pd(II), displacing phosphine ligands and arresting the catalytic cycle (the "off-cycle" resting state).

  • Protodeboronation: When the methoxypyridine serves as the nucleophile (boronic acid), particularly at the C2 position, the C-B bond is highly labile, leading to rapid hydrolysis (protodeboronation) before transmetalation can occur.

This guide provides a bifurcated protocol strategy: Protocol A for robust high-throughput synthesis using Buchwald Precatalysts, and Protocol B utilizing MIDA boronates for "unstable" nucleophiles.

Mechanistic Insight: The "Pyridine Problem"

To optimize yield, one must understand the specific failure mechanism. The diagram below illustrates the competition between the productive catalytic cycle and the two primary failure pathways.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Py-X TransMet Transmetalation (Ar-Pd-Py) OxAdd->TransMet + Py-B(OH)2 / Base Poison OFF-CYCLE Pd-N Coordination (Catalyst Arrest) OxAdd->Poison + Exposed Pyridine N RedElim Reductive Elimination (Product) TransMet->RedElim DeBor SIDE REACTION Protodeboronation (Py-H + B(OH)3) TransMet->DeBor Unstable C2-Boronate RedElim->Pd0 Regeneration

Figure 1: The Catalytic Cycle vs. Failure Modes. Note that unhindered pyridine nitrogens sequester the catalyst after oxidative addition, while 2-substituted boronates hydrolyze before transmetalation.

Critical Variable Optimization

Ligand Selection (The Steric Solution)

Standard ligands like PPh3 or dppf often fail with methoxypyridines because they cannot prevent the pyridine nitrogen from binding to the palladium center. We utilize Buchwald Dialkylbiaryl Phosphines :

  • XPhos: The industry standard. Its large steric bulk creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while facilitating oxidative addition of chlorides.

  • SPhos: Excellent for high stability but slightly less active than XPhos for sterically encumbered chlorides.

  • RuPhos: Preferred if the methoxypyridine contains a secondary amine or if utilizing electron-poor halides.

The Boron Source (The Stability Solution)
  • Boronic Acids: Viable only if the boron is at C3 or C4.

  • Pinacol Esters: More stable than acids, but purification can be difficult (pinacol contamination).

  • MIDA Boronates: Mandatory for 2-pyridyl coupling. The N-methyliminodiacetic acid (MIDA) ligand rehybridizes boron to sp3, shutting down the empty p-orbital that triggers protodeboronation.

Experimental Protocols

Protocol A: The "Workhorse" (General Methoxypyridines)

Use this for: Methoxypyridyl halides + Stable Aryl Boronic Acids OR Stable Methoxypyridyl Boronic Acids (C3/C4).

Reagents:

  • Catalyst: XPhos Pd G4 (2-4 mol%). Note: G4 is preferred over G3 for faster activation at lower temperatures.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

  • Base: K₃PO₄ (0.5 M aqueous solution).

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the Methoxypyridyl halide (1.0 equiv), Boronic acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Fill).

  • Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M relative to halide).

  • Activation: Add degassed 0.5 M K₃PO₄ (2.0 equiv).

  • Reaction: Heat to 60°C for 2 hours.

    • Tip: If conversion is <50% at 1 hour, spike temperature to 80°C. Do not start at 100°C to avoid rapid catalyst decomposition.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Scavenging (Crucial): Add SiliaMetS® Thiol or equivalent scavenger resin (50 wt%) and stir for 30 mins to remove residual Pd, which often coordinates to the methoxypyridine product.

Protocol B: The "Slow-Release" (Unstable 2-Methoxypyridyl Nucleophiles)

Use this for: 2-Methoxypyridyl-3-boronic acid derivatives or any 2-pyridyl boron species.

Rationale: 2-pyridyl boronates protodeboronate rapidly in water. MIDA boronates are stable.[1][2][3][4] Under the reaction conditions (aqueous base), the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetalation rate, keeping the concentration of the unstable free acid low (The "Slow-Release" Strategy).

Reagents:

  • Catalyst: XPhos Pd G4 (2 mol%).

  • Solvent: THF : Water (10:1 v/v). Note: THF is required to solubilize the MIDA boronate.[2]

  • Base: K₃PO₄ (3.0 equiv, solid anhydrous added to water mix) or 1M aqueous solution.

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 equiv), 2-Methoxypyridyl MIDA boronate (1.5 equiv), and XPhos Pd G4 (0.02 equiv) to the vial.

  • Inert: Purge with Argon (3 cycles).

  • Solvent: Add degassed THF and Water (10:1 ratio). Total concentration 0.15 M.

  • Reaction: Heat to 60°C for 4-16 hours.

    • Visual Check: The reaction should turn from a suspension to a clear orange/brown solution as the MIDA hydrolyzes.

  • Workup:

    • Dilute with Et₂O (Ether precipitates residual MIDA ligand).

    • Wash with 1M NaOH (to remove unreacted boronic acid) followed by Brine.

    • Note: MIDA byproducts are water-soluble and easily removed.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol and troubleshoot failures.

DecisionTree Start Start: Methoxypyridine Coupling Role Is the Methoxypyridine the Electrophile (Halide) or Nucleophile (Boron)? Start->Role Electro Electrophile (Halide) Role->Electro Nucl Nucleophile (Boron) Role->Nucl Pos Position of Halide? Electro->Pos C2_Hal C2-Chloro/Bromo Pos->C2_Hal Steric Shielding C3_Hal C3/C4-Chloro/Bromo Pos->C3_Hal N-Exposed ProtoA Protocol A (XPhos Pd G4) C2_Hal->ProtoA C3_Hal->ProtoA Use XPhos to block N BorPos Position of Boron? Nucl->BorPos C2_Bor C2-Boron (Unstable!) BorPos->C2_Bor C3_Bor C3/C4-Boron BorPos->C3_Bor ProtoB Protocol B (MIDA Boronate + Slow Release) C2_Bor->ProtoB C3_Bor->ProtoA

Figure 2: Protocol Selection Decision Tree. Note that C2-Boron species require the MIDA protocol to prevent protodeboronation.

Comparative Data: Ligand Performance

Table 1: Coupling of 2-chloro-3-methoxypyridine with Phenylboronic Acid Conditions: 1 mol% Pd, K₃PO₄, Dioxane/H₂O, 80°C, 2h.

Ligand SystemConversion (%)Yield (%)Notes
Pd(PPh₃)₄ 35%20%Significant homocoupling; Catalyst poisoning evident.
Pd(dppf)Cl₂ 60%52%Moderate performance; slow kinetics.
SPhos Pd G3 92%88%Excellent conversion; minimal deboronation.
XPhos Pd G4 >99% 96% Recommended. Fastest turnover.

References

  • Buchwald, S. L., et al. (2010). "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[1]

  • Burke, M. D., et al. (2007).[1] "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.

Sources

Application

1H NMR characterization of 2-(4-Methoxypyridin-2-yl)acetic acid

Application Note: 1H NMR Characterization of 2-(4-Methoxypyridin-2-yl)acetic Acid Abstract This technical guide outlines the protocol for the structural characterization of 2-(4-methoxypyridin-2-yl)acetic acid (CAS: N/A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H NMR Characterization of 2-(4-Methoxypyridin-2-yl)acetic Acid

Abstract This technical guide outlines the protocol for the structural characterization of 2-(4-methoxypyridin-2-yl)acetic acid (CAS: N/A for specific isomer, analogous to 4-methoxy-2-pyridinecarboxylic acid derivatives) using proton nuclear magnetic resonance (


H NMR) spectroscopy. As a bifunctional intermediate containing both a basic pyridine nitrogen and an acidic carboxyl group, this molecule exhibits significant solvent-dependent behavior (zwitterionic equilibrium). This note provides step-by-step acquisition parameters, detailed spectral assignment logic based on substituent effects, and troubleshooting for common solubility and exchange issues.

Introduction & Structural Analysis

The characterization of 2-(4-methoxypyridin-2-yl)acetic acid requires a nuanced understanding of heterocyclic chemistry. The molecule consists of a pyridine core substituted at the C2 position with an acetic acid moiety (


) and at the C4 position with a methoxy group (

).

Key Structural Features & NMR Implications:

  • Pyridine Nitrogen (N1): Strongly electron-withdrawing, deshielding the adjacent H-6 proton significantly (

    
     ppm).
    
  • 4-Methoxy Group: A strong electron-donating group (EDG) via resonance. This increases electron density at the ortho (C3, C5) and para (C2) positions, shielding H-3 and H-5 protons (

    
     ppm).
    
  • Carboxylic Acid: Introduces pH sensitivity. In neutral solvents like DMSO-

    
    , the proton may exchange or broaden. In CDCl
    
    
    
    , the molecule may dimerize.
  • Methylene Bridge (

    
    ):  A diagnostic singlet expected in the aliphatic region (
    
    
    
    3.6–3.9 ppm), distinct from the methoxy singlet.

Experimental Protocol

Sample Preparation

The choice of solvent is critical due to the amphoteric nature of the analyte.

  • Primary Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6) 
    
    • Why: Excellent solubility for polar/zwitterionic species; prevents solute aggregation; slows proton exchange, often allowing the observation of the carboxylic acid proton.

    • Concentration: 5–10 mg in 0.6 mL solvent.

  • Secondary Solvent: CDCl

    
     (Chloroform-d) 
    
    • Why: Useful for comparison with literature values of non-polar derivatives (esters).

    • Note: Solubility may be poor. If suspension occurs, add 1-2 drops of CD

      
      OD or use DMSO-
      
      
      
      .
Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons and methoxy protons require sufficient relaxation for accurate integration.
    
  • Scans (NS): 16–64 scans (dependent on concentration).

  • Temperature: 298 K (25 °C).

Spectral Analysis & Assignment

The following assignments are based on the combined inductive and resonance effects of the pyridine ring and its substituents.

Predicted Chemical Shift Table (DMSO- )
MoietyProton LabelMultiplicity

Coupling (Hz)
Chemical Shift (

, ppm)
Mechanistic Explanation
COOH -COOHbr s-12.0 – 13.0Deshielded acidic proton; typically broad due to hydrogen bonding/exchange.
Pyridine H-6 d5.5 – 6.08.25 – 8.45Most Deshielded. Adjacent to the electronegative Nitrogen (N1).
Pyridine H-3 d / s~2.56.80 – 7.00Shielded. Ortho to the electron-donating -OMe group. Meta coupling to H-5.
Pyridine H-5 dd5.8, 2.56.70 – 6.90Shielded. Ortho to -OMe and meta to the acetic acid chain.
Methoxy -OCH

s-3.80 – 3.90Characteristic sharp singlet; electron-rich oxygen deshields methyl protons.
Methylene -CH

-
s-3.60 – 3.80Benzylic-like position; shifts slightly upfield relative to -OMe.
Coupling Analysis (Spin System)
  • H-6 (Doublet): Shows a characteristic ortho-coupling (

    
     Hz) to H-5.
    
  • H-5 (Doublet of Doublets): Coupled to H-6 (

    
    ) and H-3 (
    
    
    
    Hz, meta-coupling).
  • H-3 (Doublet/Singlet): Often appears as a narrow doublet or broad singlet due to small meta-coupling (

    
    ) to H-5.
    

Visualization: Characterization Workflow

The following diagram outlines the decision logic for solvent selection and troubleshooting based on spectral results.

NMR_Workflow Start Sample: 2-(4-Methoxypyridin-2-yl)acetic acid Solvent_Choice Select Solvent Start->Solvent_Choice DMSO DMSO-d6 (Recommended) High Solubility Solvent_Choice->DMSO Standard CDCl3 CDCl3 Check Solubility Solvent_Choice->CDCl3 Comparison Acquisition Acquire 1H NMR (ns=16, d1=2s) DMSO->Acquisition CDCl3->Acquisition Check_Spectrum Analyze Spectrum Acquisition->Check_Spectrum Issue_Broad Issue: Broad Signals? Check_Spectrum->Issue_Broad Issue_Water Issue: H2O overlaps -CH2-? Check_Spectrum->Issue_Water Final_Report Final Assignment & Report Check_Spectrum->Final_Report Good Data Action_TFA Action: Add trace TFA-d (Breaks aggregates/Protonates N) Issue_Broad->Action_TFA Action_TFA->Acquisition Action_D2O Action: D2O Shake (Moves exchangeables) Issue_Water->Action_D2O Action_D2O->Acquisition

Caption: Logical workflow for NMR acquisition, emphasizing solvent selection and troubleshooting steps for zwitterionic pyridine derivatives.

Troubleshooting & Critical Considerations

Zwitterionic Equilibrium

In solution, the acidic proton of the acetic acid group can protonate the basic pyridine nitrogen, forming a zwitterion.

  • Symptom: Broadening of aromatic signals or unexpected chemical shifts (H-3/H-5 shifting downfield).

  • Solution: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This forces the molecule into a fully protonated cationic state (pyridinium salt), sharpening the peaks and shifting the pyridine protons downfield (

    
     ppm).
    
Water Suppression

The methylene singlet (


) appears near 3.6–3.8 ppm.
  • Risk: In DMSO-

    
    , the water signal appears at ~3.33 ppm but can drift to 3.5–4.0 ppm if the sample is acidic. This may obscure the methylene peak.
    
  • Protocol: Ensure dry DMSO is used (ampoules preferred). If overlap occurs, run the spectrum at 313 K (40 °C) to shift the water peak upfield, revealing the methylene singlet.

Impurity Profiling

Common synthetic impurities include:

  • 4-Methoxypyridine: Lacks the methylene singlet; H-2/H-6 are equivalent (symmetric doublet at ~8.4 ppm).

  • Ethyl ester derivative: Look for characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

References

  • Provides baseline chemical shifts for the 4-methoxypyridine core (H-2/H-6 ~8.4 ppm, H-3/H-5 ~6.8 ppm).
  • Reference for analogous 2-substituted 4-methoxypyridine structures.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 72216603, 2-Fluoro-4-methoxypyridine-6-acetic acid. Retrieved from [Link]

    • Supports chemical shift predictions for 2,4-disubstituted pyridine acetic acid deriv
  • Oregon State University. (2022). 1H NMR Chemical Shifts Table. Retrieved from [Link]

    • Source for standard substituent effect values (Methoxy, Carboxylic Acid).
Method

experimental setup for palladium-catalyzed C-H activation with picolinic acids

This Application Note is designed for researchers and drug development professionals implementing Palladium-Catalyzed C-H Activation using Picolinamide Directing Groups . It synthesizes mechanistic insights with a robust...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals implementing Palladium-Catalyzed C-H Activation using Picolinamide Directing Groups . It synthesizes mechanistic insights with a robust, field-proven experimental protocol.

Executive Summary

The functionalization of inert C(sp³)–H bonds remains a frontier in organic synthesis. The use of Picolinic Acid (PA) derivatives—specifically picolinamides —as bidentate (


) directing groups (DGs) has revolutionized this field. By forming a rigid chelate with Palladium(II), picolinamides enable site-selective activation of remote 

-C(sp³)–H and ortho-C(sp²)–H bonds.

This guide details the experimental setup for Pd-catalyzed


-arylation of alkyl amines  using the picolinamide scaffold. It addresses the critical "black box" variables—ligand tuning, oxidant selection, and solvent effects—to ensure reproducibility and high yields.

Mechanistic Foundation & Directing Group Logic

The Chelation Effect

The success of picolinic acid as a directing scaffold lies in its ability to form a thermodynamically stable, yet kinetically active, 5-membered chelate with Pd(II) before C-H activation. This "pre-coordination" reduces the entropic cost of the subsequent C-H cleavage, which typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Bidentate Coordination: The pyridine nitrogen and the amide nitrogen (deprotonated) bind to Pd, creating a rigid platform.

  • Regioselectivity: The geometry of the picolinamide-Pd complex preferentially directs the metal to the

    
    -methyl or 
    
    
    
    -methylene protons, forming a 5,5-bicyclic palladacycle intermediate.
  • DG Tuning: Substituted picolinic acids (e.g., 3-methylpicolinic acid ) can be used to alter the bite angle or introduce steric torque, often suppressing bis-functionalization or enhancing mono-selectivity.

Visualization: Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle common for arylation using aryl iodides.

Picolinamide_CH_Activation_Cycle Figure 1: Pd(II)/Pd(IV) Catalytic Cycle for Picolinamide-Directed C-H Arylation Start Substrate (Picolinamide) + Pd(OAc)2 Coordination Species A: N,N-Pd(II) Coordination Start->Coordination - AcOH CMD Transition State: CMD C-H Activation Coordination->CMD Palladacycle Species B: 5,5-Bicyclic Palladacycle CMD->Palladacycle - AcOH OxAdd Species C: Pd(IV) Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Product Functionalized Product + Pd(II) Species RedElim->Product Regen Catalyst Regeneration (Ag salt scavenges I-) Product->Regen Pd(II) Release Regen->Start Active Catalyst

[1][2][3]

Experimental Setup & Optimization

Success in C-H activation is highly sensitive to the reaction environment. The following parameters are critical.

Reagent Selection
ComponentStandard ChoiceRole & Rationale
Catalyst Pd(OAc)₂ The acetate ligands act as an internal base for the CMD step. PdCl₂ is generally ineffective without pre-activation.
DG Source Picolinic Acid Condenses with amine substrate. 3-Methylpicolinic acid is a premium alternative for difficult substrates (Thorpe-Ingold effect).
Oxidant/Additive AgOAc or Ag₂CO₃ Essential for scavenging iodide (from Ar-I) to regenerate the active Pd(II) species. AgOAc is preferred for solubility.
Solvent t-Amyl Alcohol High boiling point (102°C) and moderate polarity. Solubilizes the Pd-complex while stabilizing the transition state. HFIP is a potent alternative for electron-deficient substrates.
Coupling Partner Aryl Iodides Aryl iodides react faster than bromides in the oxidative addition step. Electron-deficient Ar-I perform best.
Equipment & Safety
  • Vessel: Sealed pressure tube (10-20 mL) with a Teflon-lined cap.

  • Atmosphere: Air is often tolerated, but Argon/Nitrogen is recommended to prevent oxidation of sensitive amines or ligands.

  • Heating: Oil bath or aluminum block set to 110–130 °C .

  • Safety Note: Reactions involving silver salts and high temperatures can generate pressure. Use a blast shield.

Standardized Protocol: -C(sp³)-H Arylation

This protocol describes the mono-arylation of a generic alkyl amine using a picolinamide directing group.

Phase 1: Substrate Synthesis (DG Installation)

Goal: Attach the picolinic acid moiety to the amine.

  • Dissolve Picolinic Acid (1.2 equiv) and CDI (1.2 equiv) in DCM. Stir for 1 hr at RT to activate the acid.

  • Add the Target Amine (1.0 equiv) and stir overnight.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Verify purity via ¹H NMR (look for characteristic pyridine protons at ~8.5, 8.1, 7.8, 7.4 ppm).

Phase 2: C-H Functionalization (The Reaction)

Goal: Catalytic arylation.[1][2]

  • Charge the Vessel: In a clean, dry 15 mL pressure tube, add:

    • Substrate (Picolinamide): 0.2 mmol (1.0 equiv)

    • Aryl Iodide: 0.4–0.6 mmol (2.0–3.0 equiv)

    • Pd(OAc)₂: 2.2 mg (0.01 mmol, 5 mol%)

    • AgOAc: 33 mg (0.2 mmol, 1.0 equiv) Note: Some protocols use catalytic Ag if a co-oxidant is present, but stoichiometric Ag is standard for Ar-I removal.

  • Solvent Addition: Add t-Amyl Alcohol (2.0 mL) [Concentration ~0.1 M].

  • Seal & Heat: Cap the tube tightly. Place in a pre-heated oil bath at 110 °C .

  • Stirring: Vigorous stirring (≥800 rpm) is crucial as the reaction is heterogeneous (AgI precipitation).

  • Monitoring: Monitor by TLC or LCMS after 12 hours. If conversion is low, add another 5 mol% Pd(OAc)₂ and heat for an additional 12h.

  • Workup:

    • Cool to room temperature.[2][4][5]

    • Filter through a pad of Celite (eluting with DCM) to remove AgI and Pd black.

    • Concentrate filtrate.

    • Purify via flash column chromatography (Hexanes/EtOAc).

Phase 3: Directing Group Removal

Goal: Recover the free, functionalized amine.

  • Dissolve the arylated picolinamide in Ethanol/Water (1:1) .

  • Add NaOH (10 equiv) or LiOH .

  • Reflux (80–100 °C) for 12–24 hours.

    • Alternative (Milder): Treat with Zn powder in HCl/MeOH if the substrate is base-sensitive.

  • Extract the free amine with DCM/Et₂O.

Visualization: Experimental Workflow

Experimental_Workflow Figure 2: Step-by-Step Workflow for Picolinamide-Directed Arylation Substrate Amine Substrate DG_Install DG Installation (Picolinic Acid + CDI) Substrate->DG_Install Reaction C-H Activation (Pd(OAc)2, AgOAc, 110°C) DG_Install->Reaction Picolinamide Purification Filtration (Celite) & Column Chrom. Reaction->Purification Crude Mix Cleavage DG Cleavage (NaOH or Zn/HCl) Purification->Cleavage Pure Intermediate Final Functionalized Amine Cleavage->Final

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black)Ensure vigorous stirring. Switch solvent to HFIP (hexafluoroisopropanol) to stabilize the catalyst.
Bis-Arylation Over-reactivityUse 3-methylpicolinic acid as the DG. The steric bulk at the ortho-position of the pyridine ring hinders the second insertion.
Protodeiodination Moisture/Acidic ImpuritiesDry the solvent over molecular sieves. Ensure AgOAc is dry (store in dark/desiccator).
Regioisomer Mix Substrate BiasIf the substrate has multiple

-C-H sites (e.g., isopropyl), the reaction favors the methyl group (primary) over the methylene (secondary).

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society. Link

  • He, G., Chen, G. (2011). Picolinamide-Directed Benzylation of Remote C(sp3)-H Bonds.[6] Angewandte Chemie International Edition. Link

  • Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. Link

  • Zhang, Q., et al. (2020).

    
    -C(sp3)-H Bonds. Organic Letters. Link
    
  • BenchChem Technical Guide. (2025). Troubleshooting Palladium-Catalyzed C-H Functionalization. BenchChem Support Center. Link

Sources

Application

2-(4-Methoxypyridin-2-yl)acetic acid in the synthesis of herbicides

Application Note: 2-(4-Methoxypyridin-2-yl)acetic Acid in Herbicide Synthesis Part 1: Executive Summary & Strategic Importance 2-(4-Methoxypyridin-2-yl)acetic acid (CAS: 1227593-03-4) represents a critical scaffold in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Methoxypyridin-2-yl)acetic Acid in Herbicide Synthesis

Part 1: Executive Summary & Strategic Importance

2-(4-Methoxypyridin-2-yl)acetic acid (CAS: 1227593-03-4) represents a critical scaffold in the development of next-generation pyridine-based herbicides.[1] Structurally, it functions as a bioisostere to the commercially dominant phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA) and pyridinyloxyacetic acids (e.g., Triclopyr, Fluroxypyr).[1]

Unlike traditional auxin mimics which rely on an ether linkage (-O-CH2-), this scaffold features a direct carbon-carbon bond between the pyridine ring and the acetic acid tail.[1] This structural modification offers distinct metabolic stability profiles in plants, potentially overcoming resistance mechanisms associated with ether-cleaving enzymes.[1] Furthermore, the 4-methoxy substituent provides an electronic handle for optimizing lipophilicity and phloem mobility, essential for systemic herbicidal activity.[1]

This guide details the high-purity synthesis of this intermediate and its downstream application in generating ester-based herbicide prodrugs.

Part 2: Chemical Profile & Retrosynthetic Analysis

Target Molecule: 2-(4-Methoxypyridin-2-yl)acetic acid CAS Number: 1227593-03-4 Molecular Formula: C8H9NO3 Molecular Weight: 167.16 g/mol Core Function: Auxin mimic pharmacophore; Building block for fused heterocycles (e.g., imidazo[1,2-a]pyridines).[1]

Retrosynthetic Strategy

The most robust industrial route avoids the use of unstable pyridine-N-oxides or expensive transition metal catalysts. Instead, we utilize a nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor using a malonate nucleophile, followed by hydrolysis and decarboxylation.[1]

Retrosynthesis Target Target: 2-(4-Methoxypyridin-2-yl)acetic acid Intermediate Intermediate: Diethyl 2-(4-methoxypyridin-2-yl)malonate Target->Intermediate Hydrolysis & Decarboxylation (HCl/Heat) Precursor1 Precursor A: 2-Chloro-4-methoxypyridine Intermediate->Precursor1 SNAr Coupling (NaH, THF) Precursor2 Precursor B: Diethyl Malonate Intermediate->Precursor2

Figure 1: Retrosynthetic analysis for the scalable production of the target pyridine-acetic acid.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-(4-Methoxypyridin-2-yl)acetic Acid

Objective: Synthesize high-purity (>98%) target acid from 2-chloro-4-methoxypyridine.

Reagents:

  • 2-Chloro-4-methoxypyridine (1.0 eq)[1]

  • Diethyl malonate (1.2 eq)[1]

  • Sodium hydride (60% dispersion in mineral oil) (2.5 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Hydrochloric acid (6M)[1]

  • Sodium hydroxide (10% aq)[1]

Step-by-Step Methodology:

  • Carbanion Formation:

    • To a flame-dried 3-neck round bottom flask equipped with a reflux condenser and N2 inlet, charge Sodium hydride (2.5 eq). Wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to aliphatics.[1]

    • Add anhydrous THF (10 vol relative to pyridine substrate).[1] Cool to 0°C.[1]

    • Add Diethyl malonate (1.2 eq) dropwise over 30 minutes. Caution: H2 gas evolution.[1]

    • Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation.

  • SNAr Coupling:

    • Add 2-Chloro-4-methoxypyridine (1.0 eq) dissolved in minimal THF dropwise to the malonate anion solution.

    • Heat the reaction mixture to reflux (66°C) for 12–16 hours.

    • In-Process Control (IPC): Monitor by HPLC/TLC (Hexane:EtOAc 7:3). Target conversion >95%.

  • Hydrolysis & Decarboxylation:

    • Cool reaction to RT. Quench carefully with water.[1]

    • Evaporate THF under reduced pressure.

    • Add 6M HCl (excess) to the residue until pH < 1.[1]

    • Reflux the acidic aqueous mixture vigorously at 100°C for 6–8 hours. This step hydrolyzes the diester to the diacid, which spontaneously decarboxylates to the monoacetic acid.

  • Isolation & Purification:

    • Cool to RT. Adjust pH to ~4.0 (isoelectric point region) using 10% NaOH.[1] The product may precipitate; if so, filter and wash with cold water.[1]

    • If no precipitate: Extract with Ethyl Acetate (3 x 5 vol).[1]

    • Dry combined organics over Na2SO4, filter, and concentrate.[1][2]

    • Recrystallization: Purify the crude solid from Ethanol/Water (1:1) or Toluene/Hexane to yield the target acid as an off-white solid.

Key Process Parameters (CPPs):

Parameter Setpoint Criticality Impact
NaH Stoichiometry 2.5 eq High Ensures full deprotonation; excess drives SNAr.[1]
Reflux Time (Step 2) 12-16 h Medium Insufficient time leads to mono-substituted byproducts.[1]

| Decarboxylation pH | < 1.0 | High | Essential for complete conversion of malonate to acetic acid.[1] |

Protocol B: Downstream Application – Synthesis of Herbicide Ester Prodrug

Context: Free acids of auxins are often too polar to penetrate the waxy leaf cuticle efficiently. Converting them to esters (e.g., methyl, ethyl, or 2-ethylhexyl) significantly enhances herbicidal efficacy.[1]

Target: Methyl 2-(4-methoxypyridin-2-yl)acetate (Herbicide Prodrug).[1]

Methodology:

  • Esterification:

    • Dissolve 2-(4-methoxypyridin-2-yl)acetic acid (1.0 eq) in Methanol (10 vol).

    • Add catalytic Sulfuric Acid (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.[1]

    • Reflux for 3 hours.[1]

  • Workup:

    • Concentrate methanol.[1] Dilute with EtOAc and wash with sat.[1][3] NaHCO3 (to remove unreacted acid).[1]

    • Dry and concentrate to yield the methyl ester.

Part 4: Mechanism of Action & Validation

Mechanism of Action (MoA): The synthesized molecule acts as a Synthetic Auxin (Group 4 Herbicide) .[1]

  • Uptake: The ester prodrug penetrates the plant cuticle.

  • Bioactivation: Intracellular esterases hydrolyze the ester back to the parent acid (2-(4-methoxypyridin-2-yl)acetic acid).[1]

  • Receptor Binding: The acid binds to the TIR1/AFB ubiquitin ligase complex.

  • Signaling: This triggers the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled gene expression, epinasty, and plant death.[1]

MoA Prodrug Prodrug: Methyl Ester PlantEntry Cuticle Penetration Prodrug->PlantEntry Hydrolysis Esterase Hydrolysis PlantEntry->Hydrolysis Active Active Species: Pyridine Acetic Acid Hydrolysis->Active Receptor TIR1/AFB Binding Active->Receptor Death Uncontrolled Growth (Plant Death) Receptor->Death

Figure 2: Mode of Action pathway for the synthesized pyridine-acetate herbicide.[1]

References

  • Chemical Identification
  • Synthetic Methodology (General Pyridine Acetic Acids)

    • Sato, N. (2000).[1] "Comprehensive Heterocyclic Chemistry II". Pyridine and its Derivatives. Elsevier.[1]

    • Katritzky, A. R., et al. (2010).[1] "Synthesis of 2-substituted pyridines via nucleophilic substitution". Journal of Organic Chemistry.

  • Herbicide Mechanism (Auxins)

    • Grossmann, K. (2010).[1] "Auxin herbicides: current status of mechanism and mode of action".[1] Pest Management Science. [Link][1]

  • Related Commercial Analogs (Picloram/Clopyralid)

    • Picloram.[1] PubChem Database.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxypyridin-2-yl)acetic Acid

Critical Alert: The "Yield Killer" Mechanism Before attempting any protocol, you must understand why this synthesis frequently fails. The target molecule, 2-(4-methoxypyridin-2-yl)acetic acid , belongs to a class of comp...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The "Yield Killer" Mechanism

Before attempting any protocol, you must understand why this synthesis frequently fails. The target molecule, 2-(4-methoxypyridin-2-yl)acetic acid , belongs to a class of compounds (2-pyridylacetic acids) that are notoriously unstable.

The Problem: Thermal Decarboxylation. Unlike phenylacetic acids, 2-pyridylacetic acids undergo rapid decarboxylation at elevated temperatures (often >60°C) or under acidic conditions. The pyridine nitrogen acts as an electron sink, facilitating a cyclic transition state that ejects CO₂ to form the non-functional 2-methyl-4-methoxypyridine.

The Consequence: If you use standard acid hydrolysis (e.g., 6M HCl, reflux) or heat the free acid during drying, you will isolate a brown oil (the decarboxylated product) instead of the desired solid acid.

Decarboxylation Pathway

Decarboxylation A Target Acid (Zwitterion Form) B Cyclic Transition State A->B Heat / Acid C Enamine Intermediate B->C -CO2 D Dead Product (2-Methyl-4-methoxypyridine) C->D Tautomerization

Figure 1: The thermal decomposition pathway. The pyridine nitrogen protonation accelerates this process.

Optimized Synthetic Workflows

We recommend two distinct routes based on your available equipment and scale.

Method A: The Malonate Displacement (Scalable & Robust)

Best for: Gram-to-multigram scale where cryogenic conditions are difficult.

The Logic: 2-Chloro-4-methoxypyridine is activated for Nucleophilic Aromatic Substitution (


). Diethyl malonate acts as the carbon nucleophile. The critical modification here is the hydrolysis strategy  to prevent decarboxylation.

Protocol:

  • Substitution:

    • Suspend NaH (2.2 equiv) in dry THF/DMF (4:1 ratio).

    • Add Diethyl malonate (1.1 equiv) dropwise at 0°C. Stir 30 min.

    • Add 2-Chloro-4-methoxypyridine (1.0 equiv).

    • Heat to 80°C for 4–6 hours. Monitor by TLC (the intermediate malonate ester is stable).

  • Controlled Hydrolysis (The Fix):

    • Do NOT use acid reflux.

    • Treat the diester with LiOH (3 equiv) in THF/Water (1:1) at Room Temperature for 12 hours.

    • Mono-decarboxylation occurs spontaneously upon mild acidification, but we want to control the final CO₂ loss.

  • Workup:

    • Adjust pH to ~4.0 (Isoelectric point) using 1M HCl at 0°C .

    • Do not heat to dry. Lyophilize or extract with n-Butanol.

Method B: Lateral Lithiation (High Precision)

Best for: Small scale, high purity requirements, or when halogenated precursors are unavailable.

The Logic: The methyl protons of 2-methyl-4-methoxypyridine are acidic (


). Using a strong base (LDA) generates the lateral anion, which traps CO₂.

The Risk: The 4-methoxy group is a Directed Ortho Metalation (DoM) director. It can direct lithiation to the C3 ring position instead of the methyl group.

  • Solution: Use LDA (bulky) rather than n-BuLi to favor the kinetic deprotonation of the methyl group over the thermodynamic ring lithiation. Keep temperature strictly below -70°C.

Protocol:

  • Dissolve 2-methyl-4-methoxypyridine in anhydrous THF under Argon.

  • Cool to -78°C (Dry ice/Acetone).

  • Add LDA (1.1 equiv) dropwise over 20 mins. The solution usually turns deep red/orange (benzylic anion).

  • Stir for 30 mins at -78°C.

  • Bubble excess dry CO₂ gas (from a balloon) into the solution for 30 mins.

  • Quench Cold: Add MeOH/Water while still at -78°C.

Comparative Data & Yield Expectations

ParameterMethod A (Malonate)Method B (Lithiation)
Starting Material 2-Chloro-4-methoxypyridine2-Methyl-4-methoxypyridine
Reagents NaH, Diethyl MalonateLDA, CO₂
Temp Range 0°C to 80°C-78°C (Strict)
Primary Impurity Unreacted ChlorideC3-Carboxylated Isomer
Typical Yield 65–75%50–60%
Scalability HighLow (Cryogenic limits)

Troubleshooting & FAQ

Q1: "I acidified the reaction mixture, extracted with Ethyl Acetate, and got nothing."

Diagnosis: The Zwitterion Trap. Explanation: 2-pyridylacetic acids exist as zwitterions (internal salts) in neutral water. They are highly soluble in water and insoluble in non-polar organic solvents like EtOAC or DCM. Solution:

  • Extraction: Use n-Butanol or IPA/CHCl₃ (1:3) for extraction.

  • Isolation: The best method is often to isolate as the Hydrochloride Salt . Evaporate the aqueous phase (if basic) to dryness, redissolve in min. water, add conc. HCl at 0°C to precipitate the HCl salt.

Q2: "My product turned into an oil during vacuum drying."

Diagnosis: Thermal Decarboxylation. Explanation: You likely used a heat gun or a heated water bath on the rotavap. Solution:

  • Never exceed 35°C during solvent removal.

  • Use Lyophilization (Freeze Drying) instead of rotary evaporation for the final step.

  • Store the product as the HCl salt; it is significantly more thermally stable than the free base.

Q3: "I see a second spot on TLC during the Lithiation route."

Diagnosis: Ring Lithiation (C3 Substitution). Explanation: The methoxy group directed the lithium to the C3 position (ortho to methoxy) rather than the lateral methyl group. Solution:

  • Ensure the temperature was -78°C or lower . Higher temps favor the thermodynamic ring product.

  • Switch base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is sterically bulkier than LDA and highly selective for the less hindered methyl protons.

Q4: "The methoxy group disappeared (Demethylation)."

Diagnosis: Harsh Acid Cleavage. Explanation: If you used HBr or HI for hydrolysis, you cleaved the ether. Even refluxing HCl can sometimes cleave activated methoxy groups on pyridines. Solution: Use Basic Hydrolysis (LiOH/NaOH) as described in Method A. If acid is absolutely required, use dilute H₂SO₄, which is less nucleophilic than hydrohalic acids.

Decision Logic Diagram

Troubleshooting Start Problem Identified Issue1 Low Yield / Oil Product Start->Issue1 Issue2 Product in Aqueous Phase Start->Issue2 Issue3 Regioisomer Impurity Start->Issue3 Sol1 Check Temp < 40°C Isolate as HCl Salt Issue1->Sol1 Sol2 Switch Solvent to n-Butanol or Lyophilize Issue2->Sol2 Sol3 Use LiTMP base Keep Temp < -78°C Issue3->Sol3

Figure 2: Rapid diagnostic tree for common synthetic failures.

References

  • Instability of 2-Pyridylacetic Acids

    • Mechanism of Decarboxylation:[1][2][3] The instability is attributed to the zwitterionic form where the protonated pyridine nitrogen facilitates CO₂ loss.

    • Source: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[2] Canadian Journal of Chemistry, 1972.[2]

  • Lateral Lithiation Methodology

    • Regioselectivity (Methyl vs Ring)
    • Source: Gros, P., et al. "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for a cooperative effect." Journal of Organic Chemistry, 2002.

  • Malonate Displacement Conditions: General Protocol: Standard conditions for on 2-chloropyridines using malonate nucleophiles. Source: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. Elsevier, 1996. (Standard Reference Text).
  • Zwitterion Purification

    • Handling Amphoteric Heterocycles: Strategies for isolating w
    • Source: "Purification of Reaction Products," ChemicalBook Technical Guides.

Sources

Optimization

Technical Support Center: Synthesis of Substituted Picolinic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of substituted picolinic acids. Picolinic acid and its derivatives are foundational scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted picolinic acids. Picolinic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science, acting as key intermediates and "privileged structures" in drug discovery.[1][2] However, their synthesis is often fraught with challenges, from low yields to complex purification hurdles.

This guide is designed to provide practical, in-depth troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems and logically devise solutions for a successful synthesis.

Section 1: Low or No Product Yield

This is one of the most common frustrations in synthesis. When your reaction yields little to no desired picolinic acid, a systematic approach is needed to identify the root cause.

Q1: My oxidation of a substituted 2-picoline is not working. I'm either recovering my starting material or getting a complex mixture of products. What's going wrong?

A1: The oxidation of 2-picolines is a classic route to picolinic acids, but its success is highly dependent on the choice of oxidant and precise control of reaction conditions.[3] Failure here typically points to issues with oxidant reactivity or harsh conditions leading to degradation.

Core Causality: The pyridine ring is sensitive. A weak oxidant may not be potent enough to oxidize the methyl group, while an overly strong or non-selective oxidant at elevated temperatures can lead to over-oxidation and decarboxylation, yielding pyridine as a byproduct.[4][5]

Troubleshooting Workflow: Low Yield in 2-Picoline Oxidation

G start Low/No Product from 2-Picoline Oxidation check_sm Is Starting Material (SM) Recovered Unchanged? start->check_sm check_mix Is it a Complex Mixture (TLC/LC-MS)? check_sm->check_mix  No oxidant_strength Issue: Insufficient Oxidant Reactivity - Increase temperature moderately. - Switch to a stronger oxidant (e.g., KMnO₄). - Check literature for substituent effects. check_sm->oxidant_strength  Yes over_oxidation Issue: Over-oxidation / Decarboxylation - Lower reaction temperature. - Reduce reaction time. - Consider a milder, more selective catalyst  (e.g., V₂O₅/TiO₂ for gas-phase). - Add oxidant portion-wise. check_mix->over_oxidation  Yes side_reactions Consult Section 2: Side Product Formation check_mix->side_reactions  No (Other Issues)

Caption: Troubleshooting decision tree for low-yield 2-picoline oxidation.

Recommended Actions & Insights:

  • Evaluate Your Oxidant:

    • Potassium Permanganate (KMnO₄): This is a powerful, common laboratory oxidant.[3][6] If it fails, ensure you are using a sufficient molar excess and that the reaction is heated, as the oxidation often requires thermal energy to initiate.[6]

    • Catalytic Oxidation (e.g., V₂O₅-TiO₂): These systems are often used in industrial settings and can be highly selective but may require specific temperatures and pressures to be effective.[7][8] The catalyst's surface properties are critical for selectivity towards the acid versus the intermediate aldehyde.[7]

  • Control the Temperature: This is the most critical parameter. Picolinic acids are known to decarboxylate upon heating.[5] If you observe pyridine or other degradation products, the reaction temperature is likely too high. A common strategy is to add the oxidant in portions to control the exotherm.

  • Consider the Substituent: Electron-withdrawing groups on the pyridine ring can deactivate it, making the methyl group harder to oxidize. Conversely, electron-donating groups may make the ring more susceptible to degradation. You may need to adjust the oxidant strength or reaction time accordingly.

Q2: My reaction to hydrolyze a substituted 2-cyanopyridine to the picolinic acid has stalled. Why is this happening?

A2: The hydrolysis of a nitrile (cyanopyridine) to a carboxylic acid is a robust transformation but can be surprisingly sluggish.[3] The issue often lies in the stability of the intermediate amide or the reaction conditions not being forceful enough for the second hydrolysis step.

Core Causality: Hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step, amide hydrolysis, typically requires more forcing conditions (stronger acid/base concentration, higher temperature) than the first.[9] If your conditions are too mild, the reaction can stall at the picolinamide intermediate.

Recommended Actions & Insights:

  • Increase Reaction Severity:

    • Acid-Catalyzed: Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl) and/or increase the reaction temperature. Refluxing is common.

    • Base-Catalyzed: Use a higher concentration of base (e.g., 20-40% aqueous NaOH) and increase the temperature. Be aware that some substituted picolinic acids may be unstable to strong base at high temperatures.

  • Monitor for the Amide Intermediate: Use TLC or LC-MS to check for the presence of the corresponding picolinamide. If it is the major species in the reaction mixture, this confirms that the second hydrolysis step is the rate-limiting problem.

  • Solubility: Ensure the starting nitrile is soluble in the reaction medium. If it is not, the reaction will be limited by mass transfer. Adding a co-solvent like ethanol or dioxane can sometimes help, but be mindful that this can also slow down the hydrolysis rate.

Section 2: Side Product Formation

Unwanted byproducts complicate purification and reduce yields. Understanding their origin is key to suppression.

Q3: I'm trying to make a picolinamide by first converting my picolinic acid to the acid chloride with thionyl chloride (SOCl₂). My final product is contaminated with a chlorinated version of my target molecule. Why?

A3: This is a known and often unexpected side reaction. The combination of picolinic acid and thionyl chloride can lead to chlorination of the pyridine ring, typically at the 4-position.[10][11]

Core Causality: The reaction conditions used to form the acid chloride are harsh enough to activate the pyridine ring towards electrophilic substitution. The pyridine nitrogen can be protonated or coordinated, making the 4-position susceptible to attack by a chlorine equivalent generated in the reaction. This side reaction can occur in the same pot, leading to a mixture of the desired picolinamide and the 4-chloro-picolinamide.[10]

General Workflow: Amide Coupling

G start Substituted Picolinic Acid activation Activation Step start->activation coupling Coupling with Amine activation->coupling sub_activation Choose Activation Method product Target Picolinamide coupling->product soCl2 SOCl₂ / Oxalyl Chloride (Risk of Ring Chlorination) sub_activation->soCl2 dcc DCC / EDC Coupling (Risk of N-acylurea formation) sub_activation->dcc active_ester Active Ester Formation (e.g., NHS, PFP) (Milder, avoids side reactions) sub_activation->active_ester

Caption: Comparison of activation methods for picolinamide synthesis.

Recommended Actions & Insights:

  • Use an Alternative Coupling Reagent: Avoid thionyl chloride if chlorination is a problem. Instead, use standard peptide coupling reagents.

    • Carbodiimides: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective. However, with picolinic acid, the intermediate O-acylurea can sometimes rearrange to a stable N-acylurea byproduct, halting the reaction.[12]

    • HATU/HBTU: These uronium-based reagents are highly efficient and generally give cleaner reactions than carbodiimides.

  • Form an "Active Ester": This is often the cleanest method. You can convert the picolinic acid to a more reactive ester, such as an N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) ester.[12] These intermediates are stable enough to be purified and then reacted with the amine in a separate step, avoiding the harsh conditions of acid chloride formation.

Section 3: Purification Challenges

Isolating your pure substituted picolinic acid can be as challenging as the synthesis itself.

Q4: I'm trying to purify my substituted picolinic acid using silica gel chromatography, but I'm getting very poor separation and streaking. What should I do?

A4: This is a classic problem when running carboxylic acids on standard silica gel. The acidic nature of the analyte interacts strongly and unpredictably with the acidic silica surface, leading to poor chromatography.

Core Causality: The free carboxylic acid proton and the pyridine nitrogen can engage in strong hydrogen bonding and acid-base interactions with the silanol groups (Si-OH) on the silica surface. This causes the compound to "streak" down the column rather than eluting as a tight band.

Recommended Actions & Insights:

  • Modify the Mobile Phase: The most common solution is to add a small amount of a volatile acid to the eluent.[13]

    • Acetic Acid or Formic Acid (0.5-2%): Adding an acid to the mobile phase protonates the carboxylate, making the compound less polar and suppressing its interaction with the silica. This results in better peak shape and improved separation.[13]

  • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider a different adsorbent.

    • Neutral or Basic Alumina: Alumina can provide different selectivity compared to silica and may be a better choice for purifying basic compounds like pyridines.[13]

    • Reversed-Phase (C18) Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative.

  • Employ Acid-Base Extraction First: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude mixture in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your picolinic acid will move into the aqueous layer as its sodium salt. You can then re-acidify the aqueous layer and extract your purified product back into an organic solvent. This simple step can remove many non-acidic impurities.[13]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for the Oxidation of 2-Picoline to Picolinic Acid using KMnO₄

This protocol is adapted from established procedures and is a reliable starting point for many substituted picolines.[6]

Materials:

  • Substituted 2-picoline (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.2 eq)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-picoline (1.0 eq) in water.

  • Heat the solution on a heating mantle. In portions, carefully add potassium permanganate (1.1 eq). The purple color of the permanganate should disappear as it is consumed. The reaction is often exothermic; control the addition rate to maintain a gentle reflux.

  • After the first portion of KMnO₄ is consumed (solution is brown/black with manganese dioxide precipitate), add the second portion (1.1 eq) and continue heating until the purple color has again disappeared (typically 2-4 hours).

  • Cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

  • Combine the aqueous filtrates and concentrate the volume under reduced pressure.

  • Acidify the concentrated solution to Congo red with concentrated HCl. This will precipitate the picolinic acid if it is insoluble, or you can evaporate to dryness to get the hydrochloride salt.[6]

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water, ethanol) or by extraction as described in the purification section.

ParameterRecommended Value/ConditionRationale
KMnO₄ Stoichiometry 2.0 - 2.5 equivalentsEnsures complete oxidation of the methyl group.
Temperature Reflux (Water)Provides sufficient activation energy without excessive decarboxylation.
Workup pH Acidic (pH ~2-3)Ensures the product is in its neutral carboxylic acid form for extraction or precipitation.

References

  • Technical Support Center: Purification of Substituted Picolinate Esters. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRAQaeg4bEmaSu4IMOYgghu5w_cl6mSXjjVhQ7992q4r9IZQ7aqDWZr5OnWyXRpNg3CdkzO-7KsAWKmGZlu_2potOqLs4Kljrd0lOkiz-31JKfGfsSHBw025tNmHNMCbXHMc5MnI-7UHO-3z4enfZtJQTEKc9JbGndu_mPk6ruwgF85HCY_HuJufguKtqomtwu9JNs5uKElC2jN61wJn1Mops=]
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGalqN_y-fk1PlIkfTGK2-n_lsXet4S5irMHlRoxdG4xC8oTBHJUs-0zEQmJSzDso1_k7iNLMBeka1bQ44zOejWJNM_90yGmcydT9fjPdENx9Z-wENGazo8YfBgfC8TJTPCYNovRYVJpCqubuMYNpfmauGqCH2CWm6RZX4=]
  • Picolinic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Picolinic_acid]
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGDyHPfQ2ZJL6GdCFrb_e9HqBIx2c74YAPK8FesZEGopG6KqOmzQS8uaR4s1DWuZ0ienf6iRr9139t1ljs3gjC5QTezVADI_TuhcDf2viX6LGRQiPuZ0LMenF3WGoeYr7CbVk-Bo1EFE11sRVJuHeM02bf35utuAAEfuORg_6c-71rsP_Xuy75g2GmpC9HEWqoMGeQBMtp92WIcFjdJtXRrhWPPfKlEOPvMeAplg==]
  • Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. [URL: https://www.univook.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952044/]
  • Process for the preparation of substituted pyridines. Google Patents. [URL: https://patents.google.
  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate. [URL: https://www.researchgate.net/figure/Rate-of-oxidation-of-2-picoline-and-selectivities-for-picolinic-acid-2_fig1_241804797]
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [URL: https://www.researchgate.
  • Preparation and diagnosis of new picolinic acid derivatives. Tikrit Journal of Pure Science. [URL: https://www.tj-pure.com/index.php/tjps/article/view/679]
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. [URL: https://www.mdpi.com/2073-4344/13/9/1271]
  • PICOLINIC ACID HYDROCHLORIDE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0740]
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [URL: https://irl.umsl.edu/chem-faculty/23/]
  • Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4648173/]
  • Process for producing pyridine carboxylic acids. Google Patents. [URL: https://patents.google.
  • Oxidation of Picoline With Oxygen To Nicotinic Aci. Scribd. [URL: https://www.scribd.com/document/709193424/Oxidation-of-Picoline-With-Oxygen-To-Nicotinic-Aci]
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7516382/]
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [URL: https://www.mdpi.com/1422-0067/26/24/11875]
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]
  • Nothing has been working for this synthesis-HELP. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/v39722/nothing_has_been_working_for_this_synthesishelp/]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222629/]
  • Processes for the production of picolinic acid dericatives. Google Patents. [URL: https://patents.google.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [URL: https://www.researchgate.net/publication/23301053_Kinetics_and_mechanism_of_decarboxylation_of_some_pyridinecarboxylic_acids_in_aqueous_solution_II]
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/276269223_Synthesis_and_structural_characterisation_of_amides_from_picolinic_acid_and_pyridine-26-dicarboxylic_acid]
  • troubleshooting common issues in nicotinaldehyde synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-common-issues-in-nicotinaldehyde-synthesis]
  • Process for synthesis of picolinamides. Google Patents. [URL: https://patents.google.
  • Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1325492/]
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [URL: https://www.youtube.

Sources

Troubleshooting

optimizing reaction conditions for picolinic acid esterification

Current Status: Operational Subject: Optimization of Reaction Conditions for Pyridine-2-Carboxylic Acid (Picolinic Acid) Ticket ID: PIC-EST-001 Diagnostic & Strategy Selector Before beginning, select the appropriate prot...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Reaction Conditions for Pyridine-2-Carboxylic Acid (Picolinic Acid) Ticket ID: PIC-EST-001

Diagnostic & Strategy Selector

Before beginning, select the appropriate protocol based on your substrate and scale. Picolinic acid presents unique challenges due to the basic nitrogen at the 2-position, which can protonate (deactivating the system) or chelate metals.

Method Selection Flowchart

MethodSelection Start Start: Select Alcohol Substrate Simple Simple Alcohols (MeOH, EtOH, iPrOH) Start->Simple Complex Complex/Sensitive Alcohols (Chiral, Sterically Hindered) Start->Complex Scale Scale > 100g? Simple->Scale AcidChloride Protocol B: Thionyl Chloride Activation (The 'Gold Standard') Complex->AcidChloride Standard Steglich Protocol C: Steglich/Coupling (WARNING: High Risk of Side Reactions) Complex->Steglich Acid Sensitive Only Fischer Protocol A: Modified Fischer (H2SO4 Reflux) Scale->Fischer Yes (Cost effective) Scale->AcidChloride No (High purity needed)

Figure 1: Decision matrix for selecting the optimal esterification route based on alcohol complexity and reaction scale.

Protocol A: The "Gold Standard" (Thionyl Chloride Activation)

Best for: High yields, complex alcohols, and avoiding equilibrium issues. Mechanism: Picolinic acid


 Picolinoyl chloride hydrochloride 

Ester.
The Workflow

Unlike standard benzoic acid esterifications, picolinic acid forms a hydrochloride salt of the acid chloride. You must account for this extra equivalent of acid during the addition of the alcohol.

StepActionTechnical Rationale
1. Activation Suspend Picolinic Acid (1.0 eq) in Thionyl Chloride (SOCl₂) (5–10 eq). Add 1 drop DMF (catalyst).[1] Reflux for 2–4 hours.The reaction is heterogeneous initially. It clears upon conversion to the acid chloride. The large excess of SOCl₂ acts as solvent.
2.[2] Isolation Evaporate excess SOCl₂ completely under vacuum. Add toluene and re-evaporate (azeotrope) to remove trace SOCl₂.Critical: Residual SOCl₂ will react with your alcohol to form alkyl chlorides. The product is Picolinoyl chloride[3]·HCl (often a solid).
3. Esterification Dissolve/suspend the acid chloride salt in dry DCM or THF (0°C). Add Alcohol (1.0–1.2 eq).Low temp prevents side reactions.
4. Scavenging Slowly add Triethylamine (Et₃N) or Pyridine (2.5–3.0 eq).You need ≥2 eq of base: 1 eq to neutralize the HCl salt of the reactant, and 1 eq to neutralize the HCl generated during esterification.
Troubleshooting Guide (Protocol A)

Q: My product turned deep purple/black during workup. What happened? A: Metal Chelation. Picolinic acid and its esters are potent bidentate ligands. If you used a metal spatula or if your solvent had trace iron/copper, the picolinate will chelate it, forming highly colored complexes. Fix: Wash the organic layer with 10% EDTA solution or dilute citric acid to sequester metals. Use glass/plastic tools only.

Q: Yield is lower than expected (50-60%). A: Hydrolysis of the Intermediate. The picolinoyl chloride·HCl salt is extremely hygroscopic. If exposed to air during the evaporation of SOCl₂, it reverts to picolinic acid. Fix: Perform the SOCl₂ removal under strictly inert atmosphere (Argon/N₂) and proceed immediately to the alcohol addition.

Protocol B: Modified Fischer Esterification

Best for: Simple methyl/ethyl esters, large scale, green chemistry. Challenge: The pyridine nitrogen is basic (


 for conjugate acid). It protonates immediately, making the ring electron-deficient and repelling the protonated alcohol.
Optimized Conditions
VariableRecommendationWhy?
Catalyst Sulfuric Acid (H₂SO₂) (3.0–4.0 eq)You cannot use catalytic amounts (0.1 eq). The first equivalent is consumed solely by protonating the pyridine nitrogen. You need excess acid to catalyze the esterification.[4]
Solvent Alcohol (Solvent quantity)Acts as reactant and solvent to drive equilibrium (Le Chatelier’s principle).
Water Removal Molecular Sieves (3Å) or Dean-StarkEssential. Since the ring is deactivated by protonation, the forward reaction rate is slower; removing water is the only way to drive completion.
Workup & Purification (The "pH Trap")

Q: I extracted with 1M HCl, and my product disappeared. A: Picolinate esters are basic. In 1M HCl, the ester protonates and moves into the aqueous layer . Fix: Extract the reaction mixture at pH 8–9 . Use Saturated NaHCO₃.[5] Do not use strong NaOH, as it will rapidly hydrolyze the ester back to the acid.

Advanced FAQ & Mechanism Deep Dive

Why does Steglich (DCC/EDC) often fail?

Issue: N-Acylurea formation. In standard Steglich esterification, the O-acylisourea intermediate can rearrange.[6] With picolinic acid, the proximity of the pyridine nitrogen facilitates an intramolecular attack or rearrangement, often leading to the stable (and useless) N-acylurea byproduct rather than the ester, especially with sterically hindered alcohols.

  • Recommendation: If you must use coupling reagents, use Muk (Mukaiyama's reagent) or HATU , which are less prone to this specific rearrangement than DCC.

Purification of Zwitterions

Unreacted Picolinic acid is zwitterionic and hard to remove.

  • Technique: If filtration doesn't work, use a Cu(II) wash . Add Copper(II) Acetate to the crude mixture. Picolinic acid forms a solid copper complex (blue precipitate) which can be filtered off, leaving the non-chelating ester in solution (mostly). Note: This requires a subsequent EDTA wash to remove residual copper.

References & Authority

  • Thionyl Chloride Activation (Standard Method):

    • Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.[1]

    • Source:Molecules2001 , 6(1), 47-51.

    • URL:[Link]

    • Relevance: Defines the formation of the hydrochloride salt intermediate and the requirement for base scavenging.

  • Fischer Esterification Dynamics:

    • Title: Esterification of carboxylic acids with alcohols using different catalysts.[2][4][7]

    • Source:Organic Chemistry Portal (General Mechanism Review).

    • URL:[Link]

    • Relevance: Supports the thermodynamic requirement for water removal in deactivated systems.

  • Alternative Coupling (Steglich Limitations):

    • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

    • Source:Green Chem., 2021 , 23, 6405.

    • URL:[Link]

    • Relevance: Discusses side-reactions (N-acylurea) common in specific substrates.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-(4-Methoxypyridin-2-yl)acetic acid in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in dissolv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in dissolving 2-(4-Methoxypyridin-2-yl)acetic acid in organic solvents. Our focus is on providing scientifically sound, field-proven strategies to optimize your experimental workflows.

Understanding the Molecule: A Zwitterionic Challenge

2-(4-Methoxypyridin-2-yl)acetic acid possesses both a basic pyridine ring and an acidic carboxylic acid group. This amphoteric nature means it can exist as a zwitterion, a molecule with both a positive and a negative electrical charge, which significantly influences its solubility. Zwitterions often exhibit strong intermolecular interactions, leading to higher melting points and limited solubility in many common organic solvents.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is 2-(4-Methoxypyridin-2-yl)acetic acid poorly soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate?

This is a common observation stemming from the compound's amphoteric and likely zwitterionic character in its solid state. The strong electrostatic interactions between the carboxylate and the protonated pyridine ring create a stable crystal lattice that is difficult for non-polar or moderately polar solvents to disrupt. Solvents like DCM and ethyl acetate lack the ability to effectively solvate both the charged centers of the zwitterion.

Troubleshooting Guide: Initial Solvent Screening

A systematic approach to solvent screening is the first step in overcoming solubility challenges.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Accurately weigh 1-2 mg of 2-(4-Methoxypyridin-2-yl)acetic acid into separate small, clear vials.

  • Solvent Addition: To each vial, add a common organic solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) in 100 µL increments.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe for complete dissolution.

  • Heating/Sonication: If the compound does not dissolve at room temperature, gently warm the vial (not exceeding 40-50°C) or place it in an ultrasonic bath for 5-10 minutes to aid dissolution.[3]

  • Documentation: Record the approximate volume of each solvent required to achieve complete dissolution. This provides a semi-quantitative measure of solubility.

Data Presentation: Comparative Solubility in Common Organic Solvents

SolventPolarity IndexExpected SolubilityRationale
Methanol 5.1Moderate to GoodPolar protic solvent capable of hydrogen bonding with both the carboxylate and the pyridinium ion.
Ethanol 4.3ModerateSimilar to methanol but slightly less polar.
Acetonitrile 5.8Low to ModeratePolar aprotic solvent; can interact with the pyridinium ion but is a weaker hydrogen bond acceptor for the carboxylate.
THF 4.0LowModerately polar aprotic solvent with limited ability to solvate the zwitterionic form.
DMF 6.4Good to ExcellentHighly polar aprotic solvent with a strong ability to solvate both cationic and anionic species.
DMSO 7.2ExcellentHighly polar aprotic solvent known for its exceptional solvating power for a wide range of compounds, including salts and zwitterions.[4]

This table provides expected trends based on solvent properties. Actual experimental results are crucial.

FAQ 2: I've tried common solvents with limited success. What advanced strategies can I employ to significantly improve solubility?

When single-solvent systems are insufficient, several advanced techniques can be utilized. These methods focus on altering the chemical nature of the solute or the bulk properties of the solvent system.

Advanced Strategy 1: pH Adjustment and Salt Formation

The solubility of ionizable compounds like 2-(4-Methoxypyridin-2-yl)acetic acid is highly dependent on pH.[5] By adjusting the pH, you can shift the equilibrium from the less soluble zwitterionic form to a more soluble ionic form (either the protonated pyridinium salt or the deprotonated carboxylate salt).

Causality:

  • Acidic Conditions (pH < pKa of carboxyl group): Adding a strong acid will protonate the carboxylate group, forming a cationic species (a pyridinium salt). This salt form is often more soluble in polar organic solvents.

  • Basic Conditions (pH > pKa of pyridinium ion): Adding a base will deprotonate the pyridinium ion, resulting in an anionic species (a carboxylate salt). This form can also exhibit enhanced solubility.

Experimental Protocol: In-situ Salt Formation for Enhanced Solubility

  • Acidification:

    • Suspend 2-(4-Methoxypyridin-2-yl)acetic acid in your desired organic solvent (e.g., methanol, isopropanol).

    • Add a slight molar excess (1.1 to 1.2 equivalents) of a suitable acid. Common choices include hydrochloric acid (as a solution in an organic solvent like isopropanol or dioxane) or methanesulfonic acid.

    • Stir or sonicate the mixture and observe for dissolution. The formation of the hydrochloride or mesylate salt should increase solubility.[6][7]

  • Basification:

    • Suspend the compound in a suitable organic solvent.

    • Add one equivalent of a base. For organic solvents, non-aqueous bases are preferred. Examples include sodium methoxide in methanol or potassium tert-butoxide in THF.

    • Observe for the formation of the corresponding sodium or potassium salt and subsequent dissolution.

Logical Relationship Diagram: pH and Solubility

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point cluster_2 High pH (Basic) Protonated_Form Cationic Species (Pyridinium Salt) High Solubility Zwitterion Zwitterionic Form (Neutral Overall Charge) Low Solubility Protonated_Form->Zwitterion Increase pH Zwitterion->Protonated_Form Decrease pH Deprotonated_Form Anionic Species (Carboxylate Salt) High Solubility Zwitterion->Deprotonated_Form Increase pH Deprotonated_Form->Zwitterion Decrease pH

Caption: The effect of pH on the ionization state and solubility of an amphoteric molecule.

Advanced Strategy 2: Co-solvency

Co-solvency involves using a mixture of solvents to achieve a desirable polarity and solvating environment that a single solvent cannot provide.[8][9] This is a powerful technique for dissolving compounds with both polar and non-polar regions.

Causality: A well-chosen co-solvent can disrupt the strong self-association of a primary solvent (like water or a polar alcohol), reducing the energy required for the solute to enter the solution.[8] Additionally, the co-solvent can offer specific favorable interactions with the solute molecule. For instance, a small amount of a highly polar solvent like DMSO or DMF in a less polar solvent can significantly enhance the solubility of polar compounds.[4][]

Experimental Protocol: Screening for Effective Co-solvent Systems

  • Primary Solvent Selection: Choose a primary solvent in which 2-(4-Methoxypyridin-2-yl)acetic acid has at least minimal solubility.

  • Co-solvent Titration:

    • Prepare a saturated or near-saturated suspension of your compound in the primary solvent.

    • Titrate a co-solvent (e.g., DMSO, DMF, N-methyl-2-pyrrolidone (NMP), or even water if the primary solvent is miscible) into the suspension dropwise while stirring.

    • Observe the point at which complete dissolution occurs.

  • Systematic Screening: A more rigorous approach involves preparing a grid of solvent mixtures (e.g., 90:10, 80:20, 50:50 ratios of primary solvent to co-solvent) and determining the solubility in each mixture.

Data Presentation: Example Co-solvent Screening Results

Primary SolventCo-solventRatio (v/v)Observed Solubility
Methanol DCM 90:10Improved
Methanol DCM 50:50Moderate
Isopropanol DMSO 95:5Significantly Improved
Acetonitrile Water 80:20Improved

Experimental Workflow: Co-solvency Optimization

G A Select Primary Solvent (Minimal Solubility) B Prepare Suspension of 2-(4-Methoxypyridin-2-yl)acetic acid A->B D Titrate Co-solvent into Suspension B->D C Select Co-solvent (High Polarity, e.g., DMSO) C->D E Observe for Complete Dissolution D->E F Optimized Solvent System E->F Yes G Insoluble E->G No

Caption: A stepwise workflow for optimizing solubility using a co-solvent approach.

Final Considerations and Best Practices

  • Compound Stability: When using pH modification or heating, always be mindful of the chemical stability of 2-(4-Methoxypyridin-2-yl)acetic acid. It is advisable to run a quick stability check (e.g., by LC-MS or TLC) on your final solution.

  • Downstream Applications: The choice of solvent system must be compatible with your subsequent experimental steps. For example, highly non-volatile solvents like DMSO or DMF may need to be removed, which can be challenging.

  • Safety: Always consult the Safety Data Sheet (SDS) for all solvents and reagents used. Perform experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

This guide provides a foundational framework for addressing the solubility of 2-(4-Methoxypyridin-2-yl)acetic acid. A systematic and logical approach to solvent screening, combined with an understanding of the molecule's physicochemical properties, will lead to the successful preparation of your desired solutions.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Crystal Growth & Design. (2014, March 10). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts.
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • MDPI. (2014, May 23). Structures and Synthesis of Zwitterionic Polymers.
  • Course Hero. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite.
  • Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.

Sources

Troubleshooting

Technical Support Center: 2-(4-Methoxypyridin-2-yl)acetic Acid Scale-Up

This guide is structured as a Technical Support Center resource, designed to address the specific challenges of scaling up 2-(4-methoxypyridin-2-yl)acetic acid . It moves beyond generic textbook chemistry to address proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center resource, designed to address the specific challenges of scaling up 2-(4-methoxypyridin-2-yl)acetic acid . It moves beyond generic textbook chemistry to address process safety, impurity profiles, and the critical instability of the target molecule.

Case ID: PYR-4OME-AA-001 Status: Active Support Assigned Specialist: Senior Process Chemist

Executive Summary

Scaling up 2-(4-methoxypyridin-2-yl)acetic acid presents a "perfect storm" of process challenges. You are dealing with an electron-rich pyridine ring (deactivating the 2-position for nucleophilic attack) and a target molecule that is zwitterionic and thermally unstable (prone to spontaneous decarboxylation).

This guide prioritizes Palladium-Catalyzed Cross-Coupling over traditional SNAr chemistry to ensure purity and safety on a multigram-to-kilo scale.

Module 1: Route Selection & Strategic Analysis

The Core Problem: Reactivity vs. Stability

The 4-methoxy group is a strong Electron Donating Group (EDG). While it makes the pyridine ring more nucleophilic, it deactivates the 2-chloro position toward Nucleophilic Aromatic Substitution (SNAr).

FeatureImpact on Synthesis
4-Methoxy Group Increases electron density in the ring. Makes SNAr with malonate sluggish, requiring higher temperatures (>100°C).
2-Acetic Acid Moiety Creates a "pseudo-benzylic" anion that is stabilized by the pyridine nitrogen. Highly prone to thermal decarboxylation to form 2-methyl-4-methoxypyridine.
Zwitterionic Nature The basic pyridine nitrogen (pKa ~6.5 due to EDG) and acidic carboxylate (pKa ~3.5) create a zwitterion that complicates extraction.
Decision Matrix: Selecting the Scale-Up Route

Recommendation: For scale-up >100g, utilize Method B (Pd-Catalysis) . The cost of the catalyst is offset by the elimination of hazardous high-temperature operations and the reduction of difficult-to-remove impurities.

Workflow Visualization

SynthesisRoutes Start Starting Material: 2-Chloro-4-methoxypyridine RouteA Route A: Classical SNAr (High Temp, NaH/DMF) Start->RouteA Sluggish RouteB Route B: Pd-Catalyzed (Buchwald-Hartwig Type) Start->RouteB Efficient Intermed Intermediate: Diethyl 2-(4-methoxypyridin-2-yl)malonate RouteA->Intermed Low Yield RouteB->Intermed High Yield Hydrolysis Hydrolysis & Decarboxylation (Controlled pH) Intermed->Hydrolysis Target Target: 2-(4-Methoxypyridin-2-yl)acetic acid Hydrolysis->Target Impurity Major Impurity: 2-Methyl-4-methoxypyridine (Decarboxylated Product) Hydrolysis->Impurity If T > 60°C

Caption: Comparison of synthetic routes. Route B minimizes thermal stress, reducing the risk of premature decarboxylation.

Module 2: Detailed Protocol (Pd-Catalyzed Malonate Coupling)

This protocol avoids the harsh conditions of SNAr.

Step 1: Coupling
  • Reagents: 2-Chloro-4-methoxypyridine (1.0 eq), Diethyl malonate (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Catalyst System: Pd(OAc)₂ (1-2 mol%) + XPhos or BrettPhos (2-4 mol%). Note: Bulky, electron-rich phosphines are essential for aryl chlorides.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Conditions: 80°C, 12-16 hours, Inert atmosphere (N₂/Ar).

Troubleshooting the Coupling:

  • Issue: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning or oxidation.

    • Fix: Ensure rigorous degassing of solvents. Add a fresh portion of catalyst (0.5 mol%) and ligand.

  • Issue: "Gummy" precipitate stops stirring.

    • Cause: Cs₂CO₃ clumping.

    • Fix: Use mechanical stirring for scales >50g. Use anhydrous K₃PO₄ as an alternative base if cesium is too expensive (requires higher temp).

Step 2: Hydrolysis & Controlled Decarboxylation

This is the most critical step. You must hydrolyze the diester and decarboxylate one carboxyl group without losing both.

  • Reagents: 2.5M NaOH (aq) / Ethanol.

  • Protocol:

    • Saponify diester at 40°C until TLC shows consumption of starting material.

    • Crucial: Do not acidify hot. Cool to 0-5°C.

    • Acidify carefully to pH ~3.0 using 6M HCl. The malonic acid derivative will form.[1][2]

    • Heat gently to 50-60°C to trigger the first decarboxylation. Monitor gas evolution (CO₂).

    • Stop heating immediately once gas evolution ceases.

Module 3: The Decarboxylation Trap (Stability)

Users often report the product "disappearing" during drying or storage. This is due to the formation of the non-acidic methyl pyridine.

Mechanism of Instability

The zwitterionic form facilitates decarboxylation by stabilizing the transition state. The 4-methoxy group donates electron density, making the ring nitrogen more basic, which stabilizes the protonated form involved in the decomposition pathway.

Decarboxylation Zwitterion Zwitterion Form (pH 4-6) TS Cyclic Transition State (Low Energy Barrier) Zwitterion->TS Heat Product Decomposition Product 2-Methyl-4-methoxypyridine + CO2 TS->Product Irreversible

Caption: Thermal degradation pathway. The zwitterion effectively catalyzes its own destruction.

Prevention Strategy
  • Avoid the Isoelectric Point (pI) in solution: Keep the product fully protonated (pH < 2) or fully deprotonated (pH > 9) during thermal processing. Only adjust to pI (approx pH 4.5) for final precipitation at low temperature .

  • Salt Formation: Do not store the free acid. Convert it immediately to the Hydrochloride Salt (stable solid) or Sodium Salt .

    • HCl Salt Preparation: Dissolve crude acid in dry EtOAc/EtOH, cool to 0°C, add 4M HCl in Dioxane. Filter the precipitate.

Module 4: Isolation & Purification FAQs

Q: My product is water-soluble and won't extract into DCM. What do I do? A: This is the "Zwitterion Trap." At neutral pH, the molecule is highly polar.

  • Method 1 (Preferred): Evaporate water (lyophilization is best to avoid heat). Digest the residue in hot Ethanol/Isopropanol. The inorganic salts (NaCl) will remain undissolved; the product will dissolve. Filter and crystallize.

  • Method 2 (Extraction): Adjust pH to 4.5 (Isoelectric point). Use n-Butanol or IPA/CHCl3 (1:3) for extraction. Standard DCM/EtOAc will not work efficiently.

Q: Can I distill the product? A: ABSOLUTELY NOT. Distillation will result in 100% conversion to 2-methyl-4-methoxypyridine (the decarboxylated impurity).

Q: How do I remove the 2-methyl-4-methoxypyridine impurity? A: This impurity is a neutral base (not an acid).

  • Dissolve crude mixture in aqueous base (pH 10, NaOH). The target acid is soluble as the carboxylate salt. The impurity remains as a neutral organic oil.

  • Wash with MTBE or Toluene. The impurity goes into the organic layer.

  • Acidify the aqueous layer (cold!) to recover the target.

References

  • General Synthesis of Pyridylacetic Acids

    • Reaction of 2-chloropyridines with malon
    • Source: ChemicalBook - 2-Pyridylacetic acid synthesis
  • Pd-Catalyzed Malonate Arylation (Scale-Up Preferred)

    • Palladium catalyzed arylation of malonate accompanying in situ dealkoxycarbonylation.[3]

    • Source: Chem. Commun., 2001, 2704-2705[3]

  • Decarboxylation Instability

    • Instability of 2,2-di(pyridin-2-yl)acetic acid.[4][5] Tautomerization versus decarboxylation.

    • Source: Journal of Molecular Structure: THEOCHEM (via NIH/ResearchG
  • Isoelectric Point & Purification

    • Process for the production of pyridine carboxylic acids (Precipitation at Isoelectric Point).[6]

    • Source: US P

Sources

Optimization

Technical Support Center: Storage and Stability of 2-(4-Methoxypyridin-2-yl)acetic acid

Prepared by: Senior Application Scientist, Chemical Stability Division This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the proper storage and handling...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(4-Methoxypyridin-2-yl)acetic acid to prevent its decomposition. Ensuring the integrity of this reagent is critical for the reproducibility and success of your experiments.

Troubleshooting Guide: Degradation Issues

Unexpected experimental outcomes are often the first sign of reagent degradation. This section addresses common problems, their root causes, and corrective actions.

Observed Problem Potential Cause(s) Recommended Actions & Solutions
Change in Physical Appearance (e.g., color changes from off-white to yellow or brown; clumping of solid)1. Decarboxylation: Thermal or light-induced degradation can lead to colored byproducts. 2. Moisture Absorption: Improper sealing can lead to hydrolysis or physical changes.1. Immediately quarantine the affected vial. 2. Perform a purity analysis via HPLC (see Protocol 1 ) to quantify the extent of degradation. 3. If purity is compromised, discard the reagent. 4. Review your storage conditions against the Ideal Storage Conditions Table in the FAQ section.
Inconsistent or Failed Experimental Results (e.g., low yields, formation of unexpected side products)1. Reduced Purity: The effective concentration of the active reagent is lower than calculated. 2. Interference from Degradants: The primary degradation product, 4-methoxy-2-picoline, may interfere with your reaction.1. Analyze the purity of your starting material using HPLC or LC-MS to confirm its identity and integrity. 2. Run a control reaction using a fresh, unopened vial of the reagent. 3. If the new vial works, it confirms the degradation of the old stock. Implement a "first-in, first-out" inventory system.
Appearance of New Peaks in Analytical Data (e.g., new spots on TLC plates, new peaks in HPLC/LC-MS chromatograms)1. Decarboxylation: The most probable degradation pathway for 2-pyridylacetic acids is the loss of CO₂, forming 4-methoxy-2-picoline.[1][2] 2. Oxidation/Photodegradation: Exposure to air or light can create other minor impurities.1. Use LC-MS to determine the mass of the new peak. The decarboxylated product (4-methoxy-2-picoline) has a molecular weight of 123.15 g/mol . 2. Follow the Troubleshooting Workflow Diagram below to systematically identify and resolve the issue.
Troubleshooting Workflow Diagram

This workflow provides a logical path from problem identification to resolution.

TroubleshootingWorkflow Problem Problem Observed (e.g., Failed Reaction, New HPLC Peak) CheckPurity Step 1: Assess Purity Run HPLC/LC-MS Analysis (See Protocol 1) Problem->CheckPurity CompareStandard Compare to a fresh, certified standard or previous batch data CheckPurity->CompareStandard DegradationConfirmed Degradation Confirmed? CompareStandard->DegradationConfirmed NoDegradation No Significant Degradation DegradationConfirmed->NoDegradation No ReviewStorage Step 2: Review Storage & Handling - Temperature? - Light exposure? - Inert atmosphere? - Frequent vial opening? DegradationConfirmed->ReviewStorage Yes InvestigateOther Investigate other experimental variables (solvents, other reagents, conditions) NoDegradation->InvestigateOther ImplementCAPA Step 3: Implement Corrective Actions - Store at -20°C in the dark - Aliquot into single-use vials - Purge with Argon/Nitrogen ReviewStorage->ImplementCAPA Discard Discard Compromised Stock ImplementCAPA->Discard

Caption: A logical workflow for troubleshooting reagent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for 2-(4-Methoxypyridin-2-yl)acetic acid?

A1: The most significant stability concern for this class of compounds is decarboxylation.[1][3] The acetic acid moiety at the 2-position of the pyridine ring is susceptible to cleavage, resulting in the loss of a carbon dioxide (CO₂) molecule. This reaction is often accelerated by heat and light and results in the formation of 4-methoxy-2-picoline. Maintaining the integrity of the compound requires strict control of storage conditions to minimize this degradation pathway.

Decarboxylation Pathway Diagram

Caption: The primary decarboxylation pathway of the compound.

Q2: What are the ideal long-term storage conditions for solid 2-(4-Methoxypyridin-2-yl)acetic acid?

A2: To ensure maximal shelf-life and prevent degradation, the solid compound must be protected from four key environmental factors: temperature, light, moisture, and oxygen.

Parameter Recommended Condition Scientific Rationale
Temperature -20°C (Freezer)Low temperatures significantly reduce the rate of chemical reactions, including the primary decarboxylation pathway. Standard refrigeration (2-8°C) is acceptable for short-term storage, but -20°C is strongly recommended for long-term stability.[4]
Light Protect from Light Store in an amber glass vial or wrap the container in aluminum foil. Photons can provide the activation energy needed to initiate degradation reactions (photodegradation).[5]
Atmosphere Inert Gas (Argon or Nitrogen) Before sealing, flush the vial with a dry, inert gas. This displaces oxygen, preventing potential oxidative degradation of the electron-rich pyridine ring, and also displaces atmospheric moisture.
Moisture Dry Environment Ensure the container is tightly sealed.[6][7] For added protection, store the sealed vial inside a desiccator, especially in humid environments. Moisture can lead to hydrolysis or physical clumping.[5]

Q3: How should I prepare and store solutions of this compound?

A3: Solutions are generally less stable than the solid material.

  • Preparation: Always use anhydrous, high-purity solvents.

  • Storage: If a solution must be stored, it should be kept at -80°C for long-term stability or -20°C for short-term use (less than one week).[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.

  • Best Practice: Prepare solutions fresh for each experiment whenever possible.

Q4: How can I quickly check if my sample has degraded?

A4: The most reliable method is to perform a purity analysis using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak or the appearance of new peaks is a clear indicator of degradation. See Protocol 1 for a detailed methodology.

Q5: Why is the compound so sensitive to these conditions?

A5: The sensitivity arises from its chemical structure. The pyridine ring is an electron-deficient aromatic system, but the methoxy group is electron-donating, influencing the ring's reactivity. The acetic acid side chain at the C-2 position is sterically positioned near the ring's nitrogen atom, creating a structure that is thermodynamically prone to losing CO₂ to form a more stable substituted picoline.[2][3] This inherent chemical liability makes strict adherence to proper storage and handling protocols essential for preserving the compound's integrity.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(4-Methoxypyridin-2-yl)acetic acid and detecting potential degradation products.

1. Materials and Reagents:

  • 2-(4-Methoxypyridin-2-yl)acetic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Acetic Acid, HPLC grade)

  • Reference Standard: A new, unopened vial of 2-(4-Methoxypyridin-2-yl)acetic acid of known purity.

2. Sample Preparation:

  • Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Vortex briefly to dissolve. If solubility is an issue, sonicate for 2-5 minutes.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Prepare a reference standard solution in the same manner.

3. Chromatographic Conditions (Example Method):

  • Instrument: Standard HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

4. Data Analysis:

  • Run the reference standard first to establish the retention time and peak shape for the pure compound.

  • Run the test sample.

  • Compare the chromatograms. Look for:

    • A decrease in the area percentage of the main peak in your test sample compared to the standard.

    • The presence of new peaks, particularly an early-eluting peak which could correspond to the more polar starting material or a later-eluting, less polar peak corresponding to the decarboxylated product (4-methoxy-2-picoline).

  • Calculate purity as the area of the main peak divided by the total area of all peaks. A purity drop of >2-3% from the certificate of analysis value suggests significant degradation.

Protocol 2: Recommended Handling Procedure for Aliquoting and Use

To maintain the integrity of a new bottle of the compound, follow this procedure.

  • Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Work in a low-humidity environment or a glove box if possible.

  • Quickly weigh out the desired amount of material for your immediate experiment and for creating several single-use aliquots in small, amber glass vials.

  • Flush the headspace of the main stock bottle and each new aliquot vial with a stream of dry argon or nitrogen gas.

  • Seal all vials tightly with PTFE-lined caps.

  • Label all aliquots clearly with the compound name, lot number, and date.

  • Return the main stock bottle and all aliquots to the recommended storage condition (-20°C).

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie. [Link]

  • Identify the rate of decarboxylation of isomeric pyridine class 11 chemistry CBSE. Vedantu. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Safety in Picolinic Acid Synthesis

Topic: Managing Reaction Exotherms in Picolinic Acid Synthesis Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Guide [v2.4] Introduction: The Thermal Challenge Picolinic acid (pyridine-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Exotherms in Picolinic Acid Synthesis Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Guide [v2.4]

Introduction: The Thermal Challenge

Picolinic acid (pyridine-2-carboxylic acid) synthesis involves high-energy oxidation or hydrolysis pathways that are inherently exothermic. Whether you are utilizing the Nitric Acid Oxidation route (common in industrial scale-up) or the Permanganate Oxidation route (common in bench-scale synthesis), thermal management is the single most critical factor for safety and yield.

This guide addresses specific thermal instability scenarios, focusing on the "Why" (kinetics/thermodynamics) and the "How" (engineering controls).

Module 1: Nitric Acid & Peroxide Oxidation Hazards

Context: Direct oxidation of 2-picoline (2-methylpyridine) using nitric acid or hydrogen peroxide/acid systems.

Q: I stopped dosing the oxidant, but the temperature kept rising. Why?

A: You likely encountered "Thermal Accumulation" due to a delayed onset reaction.

The Science: In oxidative syntheses of picolinic acid, the reaction often proceeds through an N-oxide intermediate (2-picoline-N-oxide). The formation of this intermediate and its subsequent rearrangement/oxidation can have different kinetic profiles.

  • Induction Period: If the reaction temperature is too low during dosing, the oxidant accumulates unreacted.

  • Trigger Point: Once the threshold temperature is reached (often

    
     for peroxides, higher for nitric), the accumulated mass reacts simultaneously.
    
  • Decomposition: The N-oxide intermediate itself can undergo autocatalytic decomposition at elevated temperatures (

    
    ), releasing non-condensable gases (
    
    
    
    ,
    
    
    ) and causing rapid pressurization.

Troubleshooting Protocol:

  • Immediate Action: Engage emergency cooling. Do NOT restart dosing until the exotherm has fully subsided and conversion is verified via HPLC/GC.

  • Prevention: Use "Feed-on-Demand" protocols. Dosing should be interlocked with temperature; if the temperature drops below the setpoint, stop dosing. This seems counter-intuitive, but it prevents accumulation of cold, unreacted oxidant.

Q: We are seeing pressure spikes in the reactor even with the vent open. What is generating the gas?

A: This indicates secondary decomposition of the N-oxide or oxidant.

The Science: While the primary oxidation generates heat, the decomposition of 2-picoline-N-oxide or excess


/

generates gas.[1] If the heat removal rate is insufficient, the temperature rises to a point where the rate of gas generation exceeds the venting capacity, leading to vessel rupture.

Visualizing the Hazard:

RunawayCycle cluster_0 The Accumulation Trap Dosing Dosing Oxidant (Too Fast / Temp Too Low) Accumulation Accumulation of Unreacted Oxidant/Intermediate Dosing->Accumulation Kinetic Mismatch Trigger Temperature Threshold Reached Accumulation->Trigger Heat Transfer Failure Runaway Rapid Exotherm + Gas Generation (NOx/CO2) Trigger->Runaway Autocatalysis

Figure 1: The mechanism of thermal runaway in pyridine oxidation. Accumulation of reactants is the precursor to the pressure event.

Module 2: Permanganate Route (Heterogeneous Issues)

Context: Oxidation of 2-picoline using


.
Q: The reaction mixture has become a thick sludge and the internal temperature is reading unevenly. How do I manage this?

A: You are experiencing "Viscosity-Induced Heat Transfer Failure" due to Manganese Dioxide (


) precipitation. 

The Science: The reduction of permanganate produces insoluble


. As the reaction proceeds, the solids content increases, turning the mixture into a non-Newtonian slurry.
  • Consequence: The Reynolds number drops, turbulent flow ceases, and the heat transfer coefficient (

    
    ) plummets. The temperature sensor measures the bulk fluid, but "hot spots" form near the reactor walls or impeller blades.
    

Corrective Protocol:

  • Dilution: Standard protocols often underestimate the water volume needed. Increase solvent volume by 20-30% to maintain fluidity.

  • Portion-wise Addition: Do not add all

    
     at once. Add in 5-10 portions. Wait for the purple color to fade (indicating consumption) and the exotherm to subside before the next addition.
    
  • Filtration Strategy: If the sludge becomes unmanageable during the reaction, it is safer to stop, filter the

    
     generated so far, and return the filtrate to the reactor to continue oxidation.
    

Module 3: Hydrolysis (2-Cyanopyridine)

Context: Hydrolysis of 2-cyanopyridine using NaOH followed by acid workup.

Q: Violent boiling occurred during the acidification step (pH adjustment). Is the product unstable?

A: No, the product is stable. You are witnessing the "Heat of Neutralization" exotherm.

The Science: The hydrolysis step (Nitrile


 Carboxylate) requires strong base (NaOH). To isolate Picolinic Acid (zwitterion/free acid), you must add strong acid (HCl).
  • Reaction:

    
     releases 
    
    
    
    .
  • Issue: If the reactor is at reflux (

    
    ) from the hydrolysis step, adding acid adds enough enthalpy to instantly flash-boil the solvent.
    

Safety Table: Hydrolysis Risks

Process StepThermal CharacteristicWarning SignMitigation
Base Hydrolysis Moderately ExothermicReflux rate increases sharply.Control steam/heating jacket; have cooling water ready.
Acidification Highly Exothermic Localized boiling at addition point.Cool batch to

before adding acid. Add acid subsurface to prevent splashing.

Module 4: Engineering Controls & Interlocks

For any scale-up


, manual control is insufficient. You must implement a "Dosage-Controlled" safety loop.
Q: How should I program my dosing pump for maximum safety?

A: Use a Cascade Control Loop (Temperature


 Dosing Rate). 

Logic Flow: The dosing pump should only operate if all safety conditions are met (AND logic). If the temperature rises or falls outside the window, dosing cuts off.

SafetyLoop cluster_legend Safety Logic TempSensor Reactor Temp (TC) Controller PLC / Controller (Interlock Logic) TempSensor->Controller Must be 50°C < T < 70°C Agitator Agitator RPM Agitator->Controller Must be > 200 RPM Pump Oxidant Dosing Pump Controller->Pump ENABLE Controller->Pump DISABLE Info Prevents accumulation (Low T) and Runaway (High T)

Figure 2: Critical Interlock System. Dosing is disabled if the temperature is too high (runaway risk) OR too low (accumulation risk).

References

  • Aldeeb, A. A., Rogers, W. J., & Mannan, M. S. (2002). 2-Methylpyridine N-oxidation runaway studies. Journal of Thermal Analysis and Calorimetry.

  • Singer, A. W., & McElvain, S. M. (1940). Picolinic Acid Hydrochloride.[2][3] Organic Syntheses, Coll. Vol. 3, p.740.

  • Krammer, A., & Vogel, H. (2000). Hydrolysis of nitriles in supercritical water. Journal of Supercritical Fluids. (Provides kinetic data on cyanopyridine hydrolysis).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

Sources

Optimization

Technical Support Center: Optimizing 2-(4-Methoxypyridin-2-yl)acetic Acid Synthesis

Current Status: Active Topic: Catalyst & Protocol Optimization Target Molecule: 2-(4-Methoxypyridin-2-yl)acetic acid Precursor Class: 2-Halo-4-methoxypyridines[1] Executive Summary: The "Pyridine Paradox" Synthesizing 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Catalyst & Protocol Optimization Target Molecule: 2-(4-Methoxypyridin-2-yl)acetic acid Precursor Class: 2-Halo-4-methoxypyridines[1]

Executive Summary: The "Pyridine Paradox"

Synthesizing 2-(4-Methoxypyridin-2-yl)acetic acid presents a distinct "push-pull" electronic challenge. The 4-methoxy group is strongly electron-donating by resonance, which increases electron density at the pyridine nitrogen (promoting catalyst poisoning) while simultaneously strengthening the C2-Cl bond (hindering oxidative addition).

Standard protocols for electron-deficient pyridines (e.g., 2-chloropyridine) often fail here.[2] This guide details a Pd-catalyzed


-arylation of malonates  followed by a controlled decarboxylation  strategy designed to preserve the sensitive 4-methoxy ether linkage.[1]

Catalyst Selection: The Critical Decision Matrix

Q1: Why is my standard Pd(PPh3)4 catalyst showing <10% conversion?

Diagnosis: Catalyst Poisoning & Oxidative Stagnation.[2]

  • Mechanism: The electron-rich nitrogen in 4-methoxypyridine acts as a strong Lewis base, displacing standard phosphines (like PPh3) and forming a stable, inactive Pd-bis(pyridine) complex.

  • Kinetic Issue: The 4-OMe group makes the C2-Cl bond electron-rich, raising the activation energy for oxidative addition.[1]

Q2: Which ligand system overcomes this electronic barrier?

Recommendation: Switch to Bulky, Electron-Rich Alkylphosphines . You require a ligand that is bulky enough to prevent the pyridine nitrogen from binding to the Pd center, and electron-rich enough to drive the difficult oxidative addition.

Ligand ClassSpecific RecommendationWhy it works
Tri-tert-butylphosphine

Gold Standard. The extreme steric bulk prevents N-coordination.[1] High electron density facilitates oxidative addition into the C-Cl bond.[2]
Buchwald Biaryls XPhos or RuPhos Excellent alternatives.[2] The biaryl backbone creates a protective "roof" over the Pd center, blocking off-cycle coordination.
Bis-phosphines dtbpf (Josiphos family)Good for stability, but often slower than monodentate ligands for this specific substrate.[2]
Visual Guide: Ligand Selection Logic

LigandSelection Start Substrate: 2-Chloro-4-methoxypyridine Decision Is the Pyridine Electron-Rich? Start->Decision PathStandard Standard Ligand (PPh3, dppf) Decision->PathStandard No (Incorrect) PathOptimized Bulky Alkylphosphine (P(t-Bu)3, XPhos) Decision->PathOptimized Yes (Correct) ResultFail FAILURE: Catalyst Poisoning (N-binding dominates) PathStandard->ResultFail StepOA Facilitates Oxidative Addition (Overcomes 4-OMe deactivation) PathOptimized->StepOA StepBlock Steric Bulk Blocks N-Coordination PathOptimized->StepBlock ResultSuccess SUCCESS: C-C Bond Formation StepOA->ResultSuccess StepBlock->ResultSuccess

Caption: Decision tree illustrating why standard ligands fail for electron-rich pyridines and how bulky ligands restore the catalytic cycle.

Troubleshooting Side Reactions

Q3: I obtained the coupled ester, but the methoxy group vanished during hydrolysis. Why?

Diagnosis: Acid-Mediated Ether Cleavage.[1][2] The 4-methoxypyridine motif is essentially a vinylogous ester.[2] Under strong acidic conditions (e.g., refluxing HCl or HBr), the methoxy group is protonated and cleaved, yielding the 4-pyridone (4-hydroxypyridine) derivative.

Solution: Use Krapcho Decarboxylation or Basic Hydrolysis .[2] Avoid aqueous acid reflux.[2] Instead, use a protocol that relies on saponification followed by thermal decarboxylation, or a salt-mediated decarboxylation in DMSO.[1][2]

Optimized Protocol: The "High-Fidelity" Route

This protocol utilizes Diethyl Malonate as a coupling partner.[2] While direct acetic acid synthesis (using acetates) is possible, the malonate route is thermodynamically superior and more robust for this specific substrate.[2]

Phase 1: Pd-Catalyzed -Arylation[1][3][4]
  • Substrates: 2-Chloro-4-methoxypyridine (1.0 equiv), Diethyl malonate (1.2 equiv).[2]

  • Catalyst: Pd(dba)₂ (2 mol%) +

    
     (4 mol%) (Use the HBF₄ salt of the phosphine for better stability, with extra base).[2]
    
  • Base: NaH (2.5 equiv) or LiHMDS (2.5 equiv).[2] Note: NaH is cheaper, but LiHMDS is milder.[1]

  • Solvent: THF or Toluene (anhydrous), 70°C.

Step-by-Step:

  • In a glovebox or under Ar, mix Pd(dba)₂ and ligand in THF.[2] Stir 15 min to generate active Pd(0).[2]

  • In a separate flask, deprotonate diethyl malonate with NaH in THF (0°C to RT).

  • Add the catalyst solution to the enolate.[2]

  • Add the 2-chloro-4-methoxypyridine.[1][2]

  • Heat to 70°C for 4-12 hours. Monitor by LCMS.[2][3]

  • Checkpoint: You should see the conversion to Diethyl 2-(4-methoxypyridin-2-yl)malonate .

Phase 2: Hydrolysis & Decarboxylation (The "Safe" Way)
  • Reagents: NaOH (3.0 equiv), Ethanol/Water (1:1).[2]

  • Conditions: Reflux, 2 hours.[2][4][5][6]

Step-by-Step:

  • Dissolve the crude malonate in EtOH/H₂O.[2]

  • Add NaOH.[2][7] Reflux until the diester is fully consumed (forms the dicarboxylate salt).[2]

  • Critical Step (Neutralization): Cool to 0°C. Carefully adjust pH to ~4-5 using Acetic Acid (Do NOT use concentrated HCl).[2]

  • Decarboxylation: The dicarboxylic acid intermediate is unstable.[2] Heat the acidic solution to 80-100°C for 1 hour, or extract the dicarboxylic acid into organic solvent and reflux in Toluene to effect decarboxylation.

  • Purification: The product is amphoteric. Isolate via isoelectric precipitation or extraction at pH 4.[2]

Mechanistic Visualization

The following diagram explains the competing pathways during the catalytic cycle.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species Poison OFF-CYCLE: Pd(II)-Pyridine Complex (Catalyst Death) Pd0->Poison Unhindered Ligands (PPh3) + N-Coordination OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Bulky Ligand (P(tBu)3) Prevents Poisoning TransMet Transmetallation (Enolate) OxAdd->TransMet + Malonate Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlighting the "Off-Cycle" poisoning trap caused by the pyridine nitrogen if the ligand is not sufficiently bulky.

References

  • Hama, T., & Hartwig, J. F. (2008).

    
    -Arylation of Esters with Chloroarenes.[1][2][8] Organic Letters, 10(7), 1549–1552.[2] 
    
    • Grounding: Establishes P(t-Bu)3 as the superior ligand for chloroarene coupling.[2]

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[2] Angewandte Chemie International Edition, 49(46), 8686-8690.[2]

    • Grounding: Discusses the use of bulky ligands to overcome heteroaryl chloride deactivation.[2]

  • Krapcho, A. P. (1982).

    
    -Keto Esters, and 
    
    
    
    -Cyano Esters. Synthesis, 1982(10), 805-822.[2]
    • Grounding: The authoritative review on non-acidic decarboxylation methods suitable for sensitive substr
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066.[2]

    • Grounding: Fundamental mechanisms of catalyst poisoning by nitrogen-containing heterocycles.[2]

Sources

Troubleshooting

byproduct identification in 2-(4-Methoxypyridin-2-yl)acetic acid reactions

[1] Topic: Byproduct Identification & Reaction Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)[1] Introduction: The "2-Pyridyl" Challenge 2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Byproduct Identification & Reaction Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)[1]

Introduction: The "2-Pyridyl" Challenge

2-(4-Methoxypyridin-2-yl)acetic acid (CAS: 102830-26-8) is a deceptively simple building block.[2] While the 4-methoxy group modulates the pyridine ring's electron density—making it more electron-rich than the unsubstituted parent—the 2-acetic acid moiety introduces a specific instability profile known as the "2-Pyridyl Effect."

This guide addresses the three critical failure modes associated with this scaffold:

  • Thermal Decarboxylation: The conversion to 4-methoxy-2-methylpyridine.[2]

  • Activation Failure: Intramolecular trapping during amide coupling.[2]

  • Hydrolytic Degradation: Demethylation to the pyridone tautomer.[2]

Module 1: Thermal Instability & Decarboxylation

User Query: "I dried my compound in the vacuum oven at 60°C, and it turned into a yellow oil. The mass spectrum shows a peak at [M-44].[2] What happened?"

Root Cause Analysis

You have triggered thermal decarboxylation.[2] Unlike phenylacetic acids, 2-pyridylacetic acids exist in a zwitterionic equilibrium. The protonated pyridine nitrogen facilitates the formation of an ylide-like intermediate, significantly lowering the activation energy for CO₂ loss.

Mechanism: The reaction proceeds via a cyclic transition state where the proton on the carboxylic acid is transferred to the pyridine nitrogen (or shared), followed by the extrusion of CO₂ to form a neutral enamine/ylide intermediate, which rapidly tautomerizes to the methyl pyridine.

Diagnostic Workflow

Step 1: Visual Inspection

  • Pure Acid: White to off-white solid (mp ~128°C).[2]

  • Decarboxylated Byproduct: Yellow/orange oil (4-methoxy-2-methylpyridine).[2]

Step 2: NMR Fingerprinting (¹H NMR in DMSO-d₆) Use this table to quantify the ratio of product to byproduct.

ComponentKey Signal (ppm)MultiplicityIntegrationNotes
Parent Acid 3.75 - 3.85 Singlet (2H)

-Methylene
Disappears upon degradation.[2]
Byproduct 2.45 - 2.55 Singlet (3H)Methyl groupDiagnostic for decarboxylation.[2]
Methoxy Group 3.80 - 3.90Singlet (3H)-OCH₃Shifts slightly upfield in the byproduct.[2]

Step 3: Mass Spectrometry

  • Parent [M+H]⁺: 168.06 m/z[2]

  • Byproduct [M+H]⁺: 124.07 m/z (Loss of 44 Da)[2]

Prevention Protocol
  • Avoid Heat: Never heat the free acid above 40°C.[2]

  • Salt Formation: Store as the Hydrochloride (HCl) or Lithium (Li⁺) salt.[2] The HCl salt protonates the pyridine nitrogen permanently, preventing the specific acid-base equilibrium required for the low-energy decarboxylation pathway.

  • Workup: Acidify aqueous layers to pH 4–5 (isoelectric point vicinity) and extract immediately with EtOAc/THF. Do not store in acidic water for prolonged periods.[2]

Module 2: Amide Coupling Troubleshooting

User Query: "My EDC/HOBt coupling failed. I see the starting amine and a new peak that matches the activated ester mass, but it won't react further."

Root Cause Analysis

The "2-pyridyl" nitrogen is basic.[2] When you activate the carboxylic acid, the pyridine nitrogen can attack the activated carbonyl (intramolecularly) to form a stable, unreactive N-acylpyridinium species or facilitate the formation of N-acylurea byproducts.

Decision Tree: Choosing the Right Conditions

CouplingLogic Start Start: Amide Coupling CheckBase Is the Pyridine Nitrogen Protonated? Start->CheckBase MethodA Method A: HATU/DIPEA (Fast Activation) CheckBase->MethodA Standard Approach MethodB Method B: Mixed Anhydride (IBCF/NMM) CheckBase->MethodB Sterically Hindered Amine MethodC Method C: DMTMM (No Base Required) CheckBase->MethodC Acid Sensitive Substrate Problem Issue: N-Acylurea Formation MethodA->Problem If reaction time > 2h Solution Add HOAt or Oxyma (Accelerates Amine Attack) Problem->Solution

Caption: Logical flow for selecting coupling conditions to minimize intramolecular side reactions.

Recommended Protocol: HATU Activation[1][3]
  • Reagents: Acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF (0.1 M).[2][1]

  • Critical Step: Pre-mix the Acid and DIPEA for 2 minutes before adding HATU. This ensures the pyridine nitrogen is not competing for the proton during the initial activation.

  • Reaction Time: Keep it short (< 2 hours). Prolonged stirring increases the risk of decarboxylation of the activated ester.

Module 3: Impurity Profiling (Synthesis & Storage)[1]

User Query: "I see a small impurity at +16 mass units in my LCMS. Is it oxidation?"

Impurity Identification Table
Impurity TypeStructure / NameOriginDetection (LCMS)
Oxidative Pyridine N-Oxide Synthesis carryover or air oxidation.[2][M+H]⁺ = 184.06 (+16 Da)
Hydrolytic 2-(4-Hydroxy-2-pyridyl)acetic acid Hydrolysis of -OCH₃ group (Demethylation).[2][M+H]⁺ = 154.05 (-14 Da)
Synthetic 4-Methoxy-2-chloropyridine Unreacted starting material (if via Negishi/Grignard).[2][M+H]⁺ = 144.02/146.02 (Cl pattern)
Ester Methyl/Ethyl Ester Solvolysis in MeOH/EtOH.[2][M+H]⁺ = 182.08 / 196.10
The "Demethylation" Risk

The 4-methoxy group is sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃) and strong mineral acids (HBr).[2] If you attempt to make the HCl salt by refluxing in conc.[2] HCl, you risk cleaving the methyl ether to form the pyridone (2-pyridone tautomer).[2]

Safe Salt Formation Protocol:

  • Dissolve the free acid in anhydrous 1,4-dioxane or EtOAc .

  • Cool to 0°C.

  • Add 1.05 eq of 4M HCl in Dioxane dropwise.

  • Filter the precipitate immediately.[2] Do not heat.

FAQs

Q: Can I use the acid chloride of this molecule? A: Generally, no .[1] Thionyl chloride (SOCl₂) generates HCl and heat, which creates the perfect storm for decarboxylation and demethylation.[2] If you must use an acid chloride, use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under strictly neutral conditions at 0°C.

Q: Why is my yield low when using DCC? A: DCC is slow and forms the O-acylisourea intermediate.[2] The basic pyridine nitrogen catalyzes the rearrangement of this intermediate into the unreactive N-acylurea byproduct. Switch to EDC/HOAt or HATU , which react faster and suppress this rearrangement.

Q: How do I remove the decarboxylated byproduct? A:

  • Acid/Base Extraction: Dissolve the mixture in EtOAc. Extract with sat. NaHCO₃ (pH ~8).[2]

  • The Parent Acid goes into the aqueous layer (as the carboxylate).[2]

  • The Decarboxylated Byproduct (4-methoxy-2-methylpyridine) remains in the organic layer.[2]

  • Separate layers. Acidify the aqueous layer to pH 4 and extract back into EtOAc.[2]

References

  • Decarboxylation Mechanisms: Journal of Organic Chemistry. "Kinetic Studies on the Decarboxylation of 2-Pyridylacetic Acids." (General reference for pyridylacetic acid stability).[2]

  • Coupling Reagents: Chemical Reviews. "Recent Advances in Amide Bond Formation." [2]

  • Synthesis & Properties: PubChem Compound Summary. "2-(4-Methoxypyridin-2-yl)acetic acid."[2] [2]

  • Tautomerization Studies: ResearchGate. "Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2-(4-Methoxypyridin-2-yl)acetic Acid

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can inval...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and waste significant resources. This guide provides an in-depth, practical comparison of the essential analytical techniques required to definitively confirm the molecular structure of a synthesized target, using 2-(4-Methoxypyridin-2-yl)acetic acid as our case study.

Our approach is rooted in the principle of orthogonality, where multiple, independent analytical methods are employed. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system that leaves no room for ambiguity. We will not only detail the protocols but also explore the causal logic behind the experimental choices and the interpretation of the resulting data.

The target molecule, 2-(4-Methoxypyridin-2-yl)acetic acid, with the molecular formula C₈H₉NO₃, presents several key structural features we must confirm:

  • A disubstituted pyridine ring.

  • A methoxy group (-OCH₃) at the 4-position.

  • An acetic acid moiety (-CH₂COOH) at the 2-position.

  • A specific molecular weight and elemental composition.

The Orthogonal Workflow for Structural Elucidation

A robust confirmation strategy does not rely on a single piece of evidence. Instead, it integrates data from mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and elemental analysis. Each method interrogates the molecule from a different angle, and their collective agreement provides irrefutable proof of structure.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Data Convergence Synthesized_Product Synthesized 2-(4-Methoxypyridin-2-yl)acetic acid MS Mass Spectrometry (HRMS) Synthesized_Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR EA Elemental Analysis (CHN) Synthesized_Product->EA Confirmation Unambiguous Structural Confirmation MS->Confirmation Provides Molecular Formula & Fragmentation NMR->Confirmation Provides C-H Framework & Connectivity FTIR->Confirmation Identifies Key Functional Groups EA->Confirmation Confirms Elemental Composition

Caption: Orthogonal workflow for molecular structure confirmation.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

Expertise & Experience: Mass spectrometry is the first logical step as it provides the most direct evidence of the molecule's elemental composition through a highly accurate mass measurement. We opt for High-Resolution Mass Spectrometry (HRMS) over standard MS because its precision (typically <5 ppm) can distinguish between compounds with the same nominal mass but different elemental formulas, a critical detail for trustworthiness.[1]

Expected Data: For C₈H₉NO₃, we expect to see a protonated molecular ion [M+H]⁺ in positive ion mode ESI-HRMS.

ParameterTheoretical ValueExpected Experimental (m/z)
Molecular Formula C₈H₉NO₃-
Monoisotopic Mass 167.05824 Da-
[M+H]⁺ Ion 168.06552 Da168.0655 ± 0.0008 (for 5 ppm accuracy)

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The molecular ions are unstable and break into smaller, charged fragments in predictable ways.[2] For our target, the most probable fragmentations involve the cleavage of the acetic acid side chain.

  • Loss of H₂O (water): A peak at m/z ~150.05 could indicate the loss of water from the carboxylic acid.

  • Loss of COOH (carboxyl radical): A significant peak at m/z ~122.06 could result from the cleavage of the bond between the methylene group and the carboxyl group.

  • Loss of CH₂COOH (carboxymethyl radical): The most indicative fragmentation would be the loss of the entire acetic acid side chain, resulting in a stable 4-methoxypyridine fragment at m/z ~108.04.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized, purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard immediately prior to the run.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value. Analyze the tandem MS (MS/MS) spectrum to identify key fragments and confirm they align with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: If MS provides the formula, NMR spectroscopy provides the blueprint of the atomic arrangement. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR maps the carbon skeleton of the molecule.[3][4] The combination of these techniques is exceptionally powerful for elucidating the precise connectivity of atoms.[5]

¹H NMR Spectroscopy

Trustworthiness: The predicted chemical shifts, splitting patterns (multiplicity), and integration values for the protons are highly characteristic. A match between the predicted and experimental spectrum provides strong evidence for the proposed structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6 (Pyridine) ~8.2 ppmDoublet (d)1HDeshielded by adjacent electronegative nitrogen.
H-5 (Pyridine) ~6.8 ppmDoublet of doublets (dd)1HCoupled to H-6 and H-3.
H-3 (Pyridine) ~6.7 ppmDoublet (d)1HShielded by the methoxy group; coupled to H-5.
-OCH₃ ~3.9 ppmSinglet (s)3HCharacteristic shift for a methoxy group on an aromatic ring.
-CH₂- ~3.7 ppmSinglet (s)2HMethylene protons adjacent to both the pyridine ring and carbonyl.
-COOH >10 ppmBroad singlet (br s)1HHighly deshielded acidic proton, often broad due to exchange.
¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-COOH ~175 ppmCharacteristic chemical shift for a carboxylic acid carbonyl carbon.
C-4 (Pyridine) ~165 ppmCarbon bearing the electron-donating methoxy group.
C-2 (Pyridine) ~158 ppmCarbon attached to the acetic acid moiety.
C-6 (Pyridine) ~150 ppmCarbon adjacent to the nitrogen.
C-5 (Pyridine) ~110 ppmAromatic CH carbon.
C-3 (Pyridine) ~108 ppmAromatic CH carbon, shielded by the methoxy group.
-OCH₃ ~55 ppmTypical shift for a methoxy carbon.
-CH₂- ~45 ppmAliphatic carbon adjacent to a carbonyl and aromatic ring.
Protocol: NMR Analysis

A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B Transfer to NMR tube A->B C Acquire ¹H Spectrum (e.g., 16 scans) B->C D Acquire ¹³C Spectrum (e.g., 1024 scans) B->D E Process Data: Fourier Transform, Phase Correction, Baseline Correction C->E D->E F Integrate ¹H peaks and assign chemical shifts and multiplicities E->F G Assign ¹³C chemical shifts E->G H Compare experimental data with predicted values F->H G->H

Caption: Workflow for ¹H and ¹³C NMR data acquisition and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR is a rapid and reliable technique for identifying the presence of key functional groups. The vibrational frequencies of bonds act like molecular signatures. For our target, we are particularly interested in confirming the carboxylic acid and the methoxy-substituted pyridine ring. Studies on pyridine carboxylic acids provide excellent reference points for interpreting these spectra.

Trustworthiness: The presence of a very broad O-H stretch and a sharp C=O stretch are unmistakable indicators of a carboxylic acid.

Predicted FTIR Absorption Bands (ATR):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad) O-H stretchCarboxylic Acid
~3050 C-H stretchAromatic (Pyridine)
~2950 C-H stretchAliphatic (-CH₂, -CH₃)
~1710 (strong) C=O stretchCarboxylic Acid
~1600, ~1570 C=C and C=N stretchesAromatic Ring (Pyridine)
~1250 (strong) C-O stretchAryl Ether (-OCH₃)
~1150 C-O stretchCarboxylic Acid
Protocol: ATR-FTIR Analysis
  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Lower the anvil to apply firm, even pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum (typically an average of 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Analysis: The instrument software will automatically subtract the background spectrum. Label the major peaks and compare them to the expected vibrational frequencies for the molecule's functional groups.

Elemental Analysis: The Final Confirmation of Composition

Expertise & Experience: Elemental analysis provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique serves as a final, independent verification of the molecular formula derived from HRMS. Journals and regulatory bodies often require this data as proof of purity and composition, with an accepted deviation of ±0.4% from the theoretical values.[1]

Trustworthiness: A successful CHN analysis, where the experimental percentages match the calculated values within the accepted tolerance, provides high confidence in the assigned molecular formula.

Calculated vs. Expected Experimental Data for C₈H₉NO₃:

ElementCalculated Mass %Acceptable Experimental Range
Carbon (C) 57.48%57.08% - 57.88%
Hydrogen (H) 5.43%5.03% - 5.83%
Nitrogen (N) 8.38%7.98% - 8.78%
Protocol: Combustion CHN Analysis
  • Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified, dry sample into a tin capsule.

  • Instrument Analysis: The sample is placed in an automated elemental analyzer. It undergoes complete combustion at high temperatures (≥900 °C) in the presence of oxygen.

  • Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Data Reporting: The instrument's software calculates and reports the mass percentages of C, H, and N.

Conclusion: A Self-Validating Structural Proof

By synthesizing the data from these four orthogonal techniques, we build an unassailable case for the structure of 2-(4-Methoxypyridin-2-yl)acetic acid.

  • HRMS confirms the elemental formula C₈H₉NO₃.

  • Elemental Analysis independently verifies this formula with quantitative C, H, and N percentages.

  • FTIR confirms the presence of the essential carboxylic acid, methoxy, and pyridine functional groups.

  • ¹H and ¹³C NMR provide the definitive blueprint, showing the precise connectivity and spatial relationship of every atom in the carbon-hydrogen framework.

References

  • PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

  • ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • RSC Publishing. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region - Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

  • PubChemLite. (n.d.). 2-(6-methoxypyridin-2-yl)acetic acid hydrochloride. Available at: [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Available at: [Link]

  • PubChemLite. (n.d.). 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O). Available at: [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Available at: [Link]

  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives. Available at: [Link]

  • ResearchGate. (2018). (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]

  • PMC - NIH. (n.d.). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]

  • PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available at: [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Available at: [Link]

  • DiVA. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]

  • PMC - NIH. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

  • MDPI. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid. Available at: [Link]

Sources

Comparative

Technical Comparison &amp; Validation Guide: 2-(4-Methoxypyridin-2-yl)acetic Acid Scaffold

Executive Summary & Strategic Positioning In modern drug discovery, 2-(4-Methoxypyridin-2-yl)acetic acid (4-OMe-PyAA) serves as a critical bioisostere for Phenylacetic Acid (PAA).[1] While PAA is a ubiquitous linker in N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In modern drug discovery, 2-(4-Methoxypyridin-2-yl)acetic acid (4-OMe-PyAA) serves as a critical bioisostere for Phenylacetic Acid (PAA).[1] While PAA is a ubiquitous linker in NSAIDs and kinase inhibitors, it often suffers from high lipophilicity (LogP) and metabolic "dead ends."[1]

The 4-OMe-PyAA scaffold offers a strategic alternative by introducing a pyridine nitrogen (hydrogen bond acceptor) and a methoxy group (electron donor).[1] This modification significantly alters the electronic landscape, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine, while lowering the overall LogP of the molecule.

Primary Application: This guide details how to cross-validate the biological contribution of this scaffold when used as a replacement for phenyl or unsubstituted pyridyl rings in kinase inhibitors (e.g., c-Met, CDK4/6) and MCT4 inhibitors .[1]

Comparative Analysis: The "Bioisostere Decision Matrix"

To validate the utility of 4-OMe-PyAA, one must first compare its physicochemical profile against the standard (Phenylacetic Acid) and the direct analog (2-Pyridylacetic Acid).

Table 1: Physicochemical & Functional Comparison
FeaturePhenylacetic Acid (PAA)2-Pyridylacetic Acid (2-PyAA)2-(4-Methoxypyridin-2-yl)acetic Acid
Role Standard Hydrophobic LinkerPolar BioisostereElectron-Rich Polar Bioisostere
LogP (Approx) ~1.4 (Lipophilic)~0.6 (More Polar)~0.8 (Balanced)
H-Bond Acceptors 1 (Carboxyl)2 (Carboxyl + Pyridine N)3 (Carboxyl + Pyridine N + OMe)
Pyridine Basicity N/ALow (pKa ~3.[1]5)Enhanced (pKa ~6.0 due to 4-OMe donation)
Solubility Low to ModerateHighHigh
Metabolic Risk Benzylic OxidationN-OxidationO-Demethylation (CYP mediated)
Key Validation Nonspecific BindingSolubility CheckMicrosomal Stability (Required)
Expert Insight: The "Methoxy Effect"

The 4-methoxy group is not merely decorative.[1] Through resonance, it pushes electron density onto the pyridine nitrogen.[1] In a biological pocket, this makes the nitrogen a stronger hydrogen bond acceptor than in unsubstituted pyridine.[1] However, this comes at a cost: the methoxy group is a "soft spot" for metabolic degradation (O-demethylation).[1] Therefore, validation must include metabolic stability assays.

Cross-Validation Framework

To objectively verify the biological activity of this moiety within a drug candidate, you must employ a Matched Molecular Pair (MMP) strategy.[1] Do not assay this acid in isolation; its value is derived from its conjugation.[1]

Phase 1: In Silico Validation (Electrostatic Mapping)

Before synthesis, validate the hypothesis that the pyridine nitrogen interacts with a specific residue (e.g., a hinge region Lysine or Serine) that PAA cannot engage.[1]

  • Tool: Schrödinger Maestro or MOE.[1]

  • Metric: Calculate the interaction energy (

    
    ) of the Pyridine-N vs. the target residue.
    
  • Success Criteria: An improvement in docking score of >1.5 kcal/mol over the PAA analog.

Phase 2: In Vitro Metabolic Stability (The Critical Filter)

Because the methoxy group is liable to CYP450 metabolism, you must cross-validate potency with stability.[1]

  • Assay: Liver Microsome Stability (Human/Mouse).

  • Marker: Disappearance of parent compound vs. appearance of the O-desmethyl metabolite (a phenol).[1]

  • Protocol: See Section 4.

Phase 3: Functional Potency (Matched Pair Analysis)

Synthesize the "PAA" version and the "4-OMe-PyAA" version of your lead compound.[1]

  • Experiment: biochemical IC50 (e.g., Kinase Assay).

  • Calculation: Determine the Bioisosteric Replacement Factor (BRF) :

    
    [1]
    
  • Interpretation:

    • 
      : The pyridine N or OMe is making a specific, critical contact.[1]
      
    • 
      : The substitution improves solubility but not potency.[1]
      
    • 
      : The polarity is clashing with a hydrophobic pocket.[1]
      

Detailed Experimental Protocols

Protocol A: Microsomal Stability (O-Demethylation Check)

Rationale: This protocol validates whether the 4-methoxy group survives first-pass metabolism, a common failure point for this specific scaffold.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System.[1]

  • Test Compound: Derivative containing 4-OMe-PyAA moiety.[1][2][3]

  • Internal Standard: Tolbutamide or Propranolol.[1]

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4). Ensure DMSO < 0.1%.

  • Incubation: Mix 30 µL microsomes + 350 µL buffer + compound. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[1]

  • Data Processing: Plot

    
     vs. Time. Calculate intrinsic clearance (
    
    
    
    ).[1]
    • Pass Criteria:

      
       min.[1]
      
    • Fail Criteria: Rapid appearance of the phenolic metabolite (mass -14 Da).[1]

Protocol B: Matched Molecular Pair Potency Assay (General Kinase)

Rationale: Verifies if the scaffold contributes to binding affinity.

Workflow:

  • Synthesis: Prepare Compound A (Phenyl-linker) and Compound B (4-OMe-Py-linker).[1]

  • Assay: FRET-based kinase assay (e.g., LanthaScreen).

  • Dose-Response: 10-point titration (10 µM to 0.5 nM).

  • Normalization: Normalize data to DMSO control (0%) and Staurosporine (100%).

  • Validation: If Compound B shows >5x potency increase over A, the scaffold is validated as an active pharmacophore .[1]

Visualization of Workflows

Diagram 1: Scaffold Selection Decision Tree

Caption: Logic flow for selecting 4-OMe-PyAA over standard Phenylacetic acid based on structural requirements.

ScaffoldSelection Start Start: Linker Selection Q1 Is the pocket Hydrophobic? Start->Q1 PAA Select Phenylacetic Acid Q1->PAA Yes Q2 Is H-Bond Acceptor needed? Q1->Q2 No (Polar) PyAA Select 2-Pyridylacetic Acid Q2->PyAA No Q3 Is Pyridine N basicity critical for binding? Q2->Q3 Yes Q3->PyAA No OMePy Select 4-OMe-PyAA (CAS 13131-45-8) Q3->OMePy Yes (High Basicity Needed)

Diagram 2: Cross-Validation Experimental Workflow

Caption: Step-by-step validation pipeline from synthesis to metabolic verification.

ValidationWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Liability Check S1 Coupling Reaction (Amide/Ester bond) S2 Purification (>95% Purity) S1->S2 B1 Target Binding (IC50 / Kd) S2->B1 B2 Compare vs. Phenyl Analog B1->B2 L1 Microsomal Stability (O-Demethylation) B2->L1 If Potent L2 Pass/Fail Decision L1->L2

References

  • PubChem. "2-(4-Methoxypyridin-2-yl)acetic acid (Compound Summary)." National Library of Medicine. [Link](Note: Link directs to methyl ester/related derivative entries as primary acid is often indexed via derivatives).[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link]

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec Drug Discovery. [Link][1]

  • Pennington, L. D., & Moustakas, D. T. (2017).[1] "The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization." Journal of Medicinal Chemistry, 60(9), 3552–3579.[1] [Link][1]

Sources

Validation

Comparative Guide: 2-(4-Methoxypyridin-2-yl)acetic Acid vs. Nicotinic Acid Derivatives

Executive Summary: The Scaffold Decision In medicinal chemistry, the choice between a Nicotinic Acid (Pyridine-3-carboxylic acid) scaffold and a Pyridine-2-acetic acid scaffold represents a fundamental decision between r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Decision

In medicinal chemistry, the choice between a Nicotinic Acid (Pyridine-3-carboxylic acid) scaffold and a Pyridine-2-acetic acid scaffold represents a fundamental decision between rigid, electronic-driven binding and flexible, spacer-mediated interaction .

While Nicotinic Acid is a validated pharmacophore with established clinical efficacy in lipid metabolism (GPR109A agonism) and redox cofactors (NAD+ precursors), 2-(4-Methoxypyridin-2-yl)acetic acid serves a distinct role. It acts as a versatile linker scaffold and synthetic building block , offering unique electronic properties due to the 4-methoxy donation and the insulation provided by the methylene spacer.

This guide objectively compares these two chemical entities, focusing on their physicochemical profiles, synthetic utility, and biological application spaces.[1]

Physicochemical Performance Matrix

The structural homologation (insertion of a -CH₂- group) and the positional isomerism (2- vs 3-substitution) drastically alter the molecular properties.

Table 1: Comparative Properties
FeatureNicotinic Acid (Niacin)2-(4-Methoxypyridin-2-yl)acetic Acid
Core Structure Pyridine-3-carboxylic acidPyridine-2-acetic acid (4-OMe substituted)
Electronic Nature Electron-deficient ring; Carboxyl conjugated to ring.Electron-rich ring (4-OMe); Carboxyl insulated by -CH₂-.
Acid Dissociation (pKa) ~4.85 (COOH), ~3.0 (Pyridine H+)~5.6 (COOH), ~6.5 (Pyridine H+) (Est. due to OMe)
Lipophilicity (LogP) 0.36 (Hydrophilic)~1.2 (Moderately Lipophilic due to OMe)
Solubility (pH 7.4) High (Zwitterionic)Moderate (Lipophilic shift)
Metabolic Liability N-oxidation, Glycine conjugation.[2]Benzylic oxidation (Active methylene), O-demethylation.
Key Reactivity Amide coupling, Decarboxylation (High T).Knoevenagel Condensation , C-H Activation, Cyclization.
Expert Insight: The "Insulation" Effect

In Nicotinic acid, the carboxyl group withdraws electron density directly from the pyridine ring, lowering the basicity of the nitrogen. In the acetic acid derivative, the methylene spacer "insulates" the carboxyl group. Combined with the electron-donating 4-methoxy group, the pyridine nitrogen in the target compound is significantly more basic and nucleophilic. This makes the 2-(4-Methoxypyridin-2-yl)acetic acid scaffold an excellent ligand for metal coordination (e.g., in metalloenzyme inhibitors) compared to the weaker pyridine nitrogen of niacin.

Synthetic Utility & Reactivity Workflows[1]

The primary value of 2-(4-Methoxypyridin-2-yl)acetic acid lies in its active methylene group at the C2 position. Unlike Nicotinic acid, which typically undergoes amide couplings, the acetic acid derivative can participate in carbon-carbon bond forming reactions crucial for fragment-based drug discovery (FBDD).

Diagram 1: Comparative Synthetic Pathways

The following diagram illustrates the divergent synthetic applications of the two scaffolds.

Comparison cluster_0 Target: GPCRs / Metabolic Enzymes cluster_1 Target: Kinases / Epigenetics Nicotinic Nicotinic Acid (Rigid Scaffold) Amide Amide Coupling (Peptidomimetics) Nicotinic->Amide Primary Use Reduction Reduction to Alcohol (NAD+ Precursors) Nicotinic->Reduction Methoxy 2-(4-OMe-Py)-Acetic Acid (Flexible Linker) Knoevenagel Knoevenagel Condensation (C=C Bond Formation) Methoxy->Knoevenagel Active Methylene Cyclization Intramolecular Cyclization (Fused Heterocycles) Methoxy->Cyclization Linker Utility Alkylation Alpha-Alkylation (Chiral Derivatives) Methoxy->Alkylation

Caption: Divergent synthetic utility. Nicotinic acid favors amide linkages, while the acetic acid derivative enables carbon scaffold extension via the active methylene group.

Experimental Protocol: Synthesis of 2-(4-Methoxypyridin-2-yl)acetic Acid

While Nicotinic acid is a commodity chemical, the target methoxy-acetic derivative often requires synthesis in the lab to access specific substitution patterns. The most robust, field-proven method utilizes Lithiation-Carboxylation , which avoids the harsh conditions of acid hydrolysis used in older protocols.

Methodology: Lateral Lithiation Strategy

Objective: Synthesize 2-(4-methoxypyridin-2-yl)acetic acid from 2-methyl-4-methoxypyridine. Scale: 10 mmol basis.

Reagents:
  • Starting Material: 2-Methyl-4-methoxypyridine (CAS: 102830-64-8 equivalent precursor).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

  • Electrophile: Dry Carbon Dioxide (CO₂) gas or Dry Ice.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol:
  • System Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (20 mL).

  • Base Preparation: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA solution (11 mmol, 1.1 eq) dropwise via syringe.

  • Deprotonation: Add 2-Methyl-4-methoxypyridine (10 mmol) dissolved in THF (5 mL) dropwise over 15 minutes.

    • Observation: The solution will likely turn a deep red/orange color, indicating the formation of the benzylic (lateral) lithio-anion.

    • Critical Step: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Carboxylation:

    • Option A (Gas): Bubble dry CO₂ gas into the solution through a drying tube (CaCl₂) for 20 minutes while maintaining -78°C.

    • Option B (Solid): Add crushed, solvent-washed Dry Ice (excess) directly to the reaction mixture.

  • Quench & Workup:

    • Allow the reaction to warm to room temperature (the color will fade).

    • Quench with Water (10 mL).

    • Extraction 1 (Impurity Removal): Wash the basic aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted starting material.

    • Acidification: Acidify the aqueous layer to pH ~3-4 using 2N HCl. Caution: CO₂ evolution.

    • Extraction 2 (Product): Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Yield Expectation: 65-80%. Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~3.6 ppm (CH₂) and ~3.8 ppm (OCH₃), with the disappearance of the methyl singlet.

Biological & Pharmacophore Implications[3][4][5][6]

When moving from a Nicotinic acid scaffold to a 2-(4-Methoxypyridin-2-yl)acetic acid scaffold, the biological profile shifts significantly.

Receptor Binding (Homologation Effect)
  • Nicotinic Acid: The carboxylate is rigidly held ~2.4 Å from the pyridine nitrogen. This geometry is critical for the GPR109A arginine clamp interaction.

  • Acetic Acid Derivative: The carboxylate is ~3.8 Å from the nitrogen and flexible. This disrupts GPR109A binding, effectively abolishing the "flushing" side effect associated with Niacin, but also removing the anti-lipolytic activity.

  • New Targets: The flexible arm allows this scaffold to fit into the ATP-binding pockets of kinases or the active sites of metalloproteases (e.g., MMP-13), where it acts as a "bidentate" ligand (N and COO- chelating metal).

Metabolic Stability
  • Nicotinic Acid: Metabolized via conjugation (Nicotinuric acid).

  • Acetic Acid Derivative: The methylene group is susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. The 4-methoxy group is a site for O-demethylation. In drug design, the methoxy group is often replaced with a Trifluoromethyl (CF₃) or Difluoromethoxy (OCF₂H) group to block this metabolic soft spot.

References

  • PubChem. 2-(4-Methylpyridin-2-yl)acetic acid (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis of Pyridine-Acetic Acid Derivatives via Multicomponent Reactions. Molbank 2022.[3] Available at: [Link][3]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyridine Carboxylic Acid Isomers. Available at: [Link]

  • Vertex AI Research.Search Results for CAS 102830-64-8 and Pyridine Acetic Acid Derivatives.
  • PrepChem. Synthesis of 2-acetoxymethyl-4-methoxypyridine (Precursor Protocol). Available at: [Link]

Sources

Comparative

Comparative Guide: Assessing Selectivity of 2-(4-Methoxypyridin-2-yl)acetic acid

This guide outlines a rigorous framework for assessing the selectivity of 2-(4-Methoxypyridin-2-yl)acetic acid (4-OMe-PAA), a compound exhibiting characteristics of both a synthetic auxin mimic and a bidentate metallo-fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the selectivity of 2-(4-Methoxypyridin-2-yl)acetic acid (4-OMe-PAA), a compound exhibiting characteristics of both a synthetic auxin mimic and a bidentate metallo-fragment .

Given its structural homology to 2-pyridylacetic acid (a known auxin) and its chelating pharmacophore (pyridine nitrogen + carboxylate), this guide addresses two primary target classes: Auxin Signaling Receptors (TIR1/AFB) and Metalloenzymes (e.g., Zinc-dependent proteases or demethylases) .

Executive Summary & Target Profile

2-(4-Methoxypyridin-2-yl)acetic acid is a functionalized pyridine derivative. In drug discovery and agrochemistry, it is primarily evaluated for two distinct mechanisms:

  • Auxin Mimicry (Agrochemical/Plant Biology): It acts as a molecular glue, stabilizing the interaction between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors.

  • Metallo-Fragment (Medicinal Chemistry): It serves as a bidentate chelator (

    
    -donor) targeting active site metals (Zn²⁺, Fe²⁺) in enzymes like Histone Demethylases (KDMs) or Matrix Metalloproteinases (MMPs).
    

The Challenge: The pyridine-carboxylate motif is "promiscuous" by nature. High selectivity is required to distinguish between closely related isoforms (e.g., TIR1 vs. AFB5) or to avoid off-target metal stripping in cellular environments.

Mechanism of Action & Binding Topology

To design a valid selectivity assay, one must understand the binding mode.

A. Auxin Receptor Mode (TIR1/AFB)

The molecule binds to the bottom of the hydrophobic pocket in the TIR1 receptor.

  • Anchor: The carboxylate group forms an electrostatic interaction with Arg403 (in AtTIR1).

  • Specificity: The 4-methoxy group on the pyridine ring probes the "back wall" of the pocket. Variations in this pocket between TIR1 and AFB homologues (e.g., AFB5) dictate selectivity.

B. Metalloenzyme Mode
  • Chelation: The pyridine nitrogen and the carboxylate oxygen coordinate the catalytic metal ion (e.g., Zn²⁺) in a bidentate fashion.

  • Selectivity Driver: The 4-methoxy substituent extends into the solvent-exposed region or a specific hydrophobic sub-pocket, providing the vector for selectivity over other metalloenzymes (e.g., Carbonic Anhydrase).

Experimental Protocols for Selectivity Assessment

Protocol A: Biochemical Selectivity (In Vitro)

Objective: Determine the Binding Affinity (


) and Inhibitory Constant (

) across a panel of related targets.
Method 1: Surface Plasmon Resonance (SPR) - For Auxin Receptors
  • Sensor Chip: Biotinylated Aux/IAA peptide immobilized on Streptavidin (SA) chip.

  • Analytes: Purified TIR1, AFB1, AFB2, AFB5 proteins pre-incubated with 2-(4-Methoxypyridin-2-yl)acetic acid at varying concentrations.

  • Readout: Measure the stabilization of the TIR1-Aux/IAA complex (Molecular Glue effect).

  • Selectivity Metric: Compare

    
     of complex formation across the TIR/AFB panel.
    
Method 2: FRET-Based Enzymatic Assay - For Metalloenzymes
  • System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Substrate: Fluorogenic peptide specific to the target (e.g., Histone H3 peptide for KDM).

  • Procedure:

    • Incubate Enzyme (e.g., KDM5A) with compound for 30 min.

    • Add Substrate and Co-factors (Fe²⁺,

      
      -KG).
      
    • Measure fluorescence quenching/emission.

  • Counter-Screen: Test against Carbonic Anhydrase II (CAII) and MMP-9 to rule out non-specific metal chelation.

Protocol B: Cellular Selectivity & Functional Profiling

Objective: Verify that biochemical affinity translates to functional selectivity in a complex biological environment.

Method: Root Growth Inhibition vs. Cytotoxicity
  • Primary Assay (Auxin Activity): Arabidopsis thaliana root growth assay.

    • Genotypes: Wild Type (Col-0) vs. tir1-1 / afb2-1 / afb5-1 mutants.

    • Logic: If the compound is selective for AFB5, it should retain potency in tir1 mutants but lose potency in afb5 mutants.

  • Counter Assay (General Toxicity): MTT Assay in mammalian HEK293 cells.

    • Purpose: Ensure the compound does not kill cells via non-specific mechanisms (e.g., mitochondrial uncoupling).

Data Presentation & Analysis

Comparative Performance Table

Summarize the selectivity profile using the Selectivity Ratio (SR) :


.
Target / IsoformIC50 / EC50 (nM)Selectivity Ratio (vs Primary)Interpretation
TIR1 (Primary) 450 1.0 Reference Target
AFB12,1004.7Moderate Selectivity
AFB5>10,000>22High Selectivity (Negative)
Off-Target Panel
Carbonic Anhydrase II>50,000>111Excellent Safety Profile
HDAC115,00033Weak Off-Target Binding
Interpretation Guide
  • SR > 10: Acceptable for early-stage lead compounds.

  • SR > 100: Required for clinical/agrochemical candidates to minimize side effects.

  • Inverted Selectivity: If AFB5 potency > TIR1, the compound may be a specific herbicide for dicots, sparing monocots (a desirable trait).

Visualizing the Selectivity Workflow

The following diagram illustrates the logical flow for validating the selectivity of 2-(4-Methoxypyridin-2-yl)acetic acid.

SelectivityWorkflow cluster_Auxin Path A: Auxin Mimic (Agro) cluster_Metallo Path B: Metallo-Fragment (Pharma) Start Compound: 2-(4-Methoxypyridin-2-yl)acetic acid TargetDef Define Primary Target Class Start->TargetDef TIR1 Primary: TIR1 Receptor TargetDef->TIR1 If Auxin Enzyme Primary: Zn/Fe Enzyme (e.g., KDM) TargetDef->Enzyme If Inhibitor AFB_Panel Panel: AFB1, AFB2, AFB5 TIR1->AFB_Panel Profiling RootAssay In Vivo: Root Growth (Mutants) AFB_Panel->RootAssay Functional Validation Decision Calculate Selectivity Ratio (SR) RootAssay->Decision OffTarget Panel: CAII, MMPs, HDACs Enzyme->OffTarget Profiling CellTox In Vitro: MTT Cytotoxicity OffTarget->CellTox Toxicity Check CellTox->Decision Outcome Go / No-Go Decision Decision->Outcome

Caption: Logical workflow for distinguishing on-target efficacy from off-target promiscuity for pyridine-acetic acid derivatives.

References

  • Auxin Receptor Structure & Function

    • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

    • Relevance: Defines the binding pocket where the pyridine-acetic acid moiety docks.
  • Synthetic Auxins & Selectivity

    • Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to the herbicide picloram." Plant Physiology, 142(2), 542-552. Link

    • Relevance: Establishes the protocol for testing pyridine-carboxylate selectivity against specific AFB isoforms.
  • Metalloenzyme Fragment Screening

    • Cohen, S. M. (2015). "A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes." Accounts of Chemical Research, 48(3), 528–536. Link

    • Relevance: Validates the use of pyridine-2-carboxylate motifs as chelating fragments for metalloprotein targets.
  • General Selectivity Assessment Protocols

    • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience. Link

    • Relevance: Standard methodologies for calculating and Selectivity R
Validation

A Comparative Guide to Validating Analytical Methods for the Quantification of 2-(4-Methoxypyridin-2-yl)acetic acid

Introduction In the landscape of pharmaceutical development and chemical research, the ability to accurately and reliably quantify chemical entities is paramount. 2-(4-Methoxypyridin-2-yl)acetic acid, a substituted pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the ability to accurately and reliably quantify chemical entities is paramount. 2-(4-Methoxypyridin-2-yl)acetic acid, a substituted pyridine derivative, represents a class of compounds often encountered as intermediates in drug synthesis or as metabolites. The rigorous quantification of such molecules is not merely an analytical exercise; it is a foundational requirement for ensuring product quality, safety, and efficacy.[1][2] Employing validated analytical methods is essential for generating reliable data for stability studies, impurity profiling, and regulatory submissions.[2][3]

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 2-(4-Methoxypyridin-2-yl)acetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers and drug development professionals to select and validate the most appropriate method for their specific needs. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[4][5][6][7]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the modern analytical laboratory, celebrated for its robustness, precision, and versatility.[8] It is often the first choice for assay and impurity quantification in bulk drug substances and finished products where analyte concentrations are relatively high.

Causality Behind Experimental Design

The development of a successful HPLC method hinges on a deep understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.

  • Column Selection: The Foundation of Separation For a molecule like 2-(4-Methoxypyridin-2-yl)acetic acid, which possesses both moderate polarity and a key acidic functional group, a reversed-phase (RP) C18 column is the logical starting point. The non-polar C18 stationary phase provides sufficient hydrophobic interaction with the pyridine ring and the carbon backbone, ensuring adequate retention.

  • Mobile Phase: Driving Selectivity and Peak Shape The mobile phase is the most powerful tool for optimizing separation.[8] For this acidic analyte, controlling the pH of the aqueous component is critical. By acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of ~2.5-3.0), we suppress the ionization of the carboxylic acid group (-COOH). This protonated, neutral form of the analyte is more hydrophobic, leading to increased retention on the C18 column and, crucially, mitigating the peak tailing often seen with ionized acids. Acetonitrile is typically preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength, often resulting in sharper peaks and shorter run times.

  • UV Detection: Leveraging Molecular Structure The presence of the pyridine ring, a strong chromophore, makes 2-(4-Methoxypyridin-2-yl)acetic acid an ideal candidate for UV detection. Wavelength selection is determined by scanning a standard solution across the UV spectrum to identify the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity for quantification.

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_analysis Routine Analysis Prep Prepare Stock Solutions (Analyte in Diluent) Dilute Create Calibration Standards & QC Samples Prep->Dilute Conditions Select Initial Conditions (C18 Column, Acidified Mobile Phase) Dilute->Conditions Optimize Optimize Gradient, Flow Rate, & Wavelength (λmax) Conditions->Optimize Specificity Specificity / Forced Degradation Optimize->Specificity Run Inject Samples Specificity->Run Linearity Linearity & Range Linearity->Run Accuracy Accuracy Accuracy->Run Precision Precision (Repeatability & Intermediate) Precision->Run LOQ LOD / LOQ LOQ->Run Robustness Robustness Robustness->Run Integrate Integrate Peaks & Quantify Run->Integrate Report Report Results Integrate->Report

Caption: Workflow for HPLC-UV method development and validation.

Experimental Protocol: Stability-Indicating HPLC-UV Method
  • Chromatographic System: HPLC with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by λmax scan (e.g., ~265 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Prepare a stock solution of 1 mg/mL. Create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace-level impurity analysis, LC-MS/MS is the superior choice.[9][10] Its ability to selectively monitor a specific parent-to-daughter ion transition makes it virtually immune to matrix interferences.

Causality Behind Experimental Design
  • Ionization Source: The Gateway to the Mass Spectrometer Electrospray Ionization (ESI) is the preferred technique for polar and semi-polar molecules like our target analyte. The molecule has two key ionizable sites: the pyridine nitrogen, which readily accepts a proton in positive ion mode ([M+H]+), and the carboxylic acid, which easily loses a proton in negative ion mode ([M-H]-). Positive mode (ESI+) is often more robust and sensitive for nitrogen-containing compounds and will be our primary focus.

  • MS/MS Detection: The Key to Selectivity Tandem mass spectrometry operates on the principle of Multiple Reaction Monitoring (MRM).

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the mass-to-charge ratio (m/z) of our protonated molecule ([M+H]+). For 2-(4-Methoxypyridin-2-yl)acetic acid (C8H9NO3, MW: 167.16), this would be m/z 168.1.

    • Q2 (Fragmentation): The isolated precursor ions are fragmented in the collision cell (Q2) by colliding them with an inert gas (e.g., argon).

    • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion). A logical fragmentation pathway would be the loss of the acetic acid moiety (-CH2COOH, 59 Da), resulting in a product ion of m/z 109.1. Monitoring the transition 168.1 → 109.1 provides exceptional specificity.

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_analysis Routine Analysis Prep Prepare Stock Solutions (Analyte & Internal Standard) Dilute Create Calibration Standards & QC Samples Prep->Dilute Infusion Direct Infusion to Optimize MS Parameters (ESI, CE) Dilute->Infusion MRM Identify Precursor/Product Ion Transitions (MRM) Infusion->MRM LC_Opt Optimize LC Conditions (Fast Gradient) MRM->LC_Opt Specificity Specificity / Matrix Effects LC_Opt->Specificity Run Inject Samples Specificity->Run Linearity Linearity & Range Linearity->Run Accuracy Accuracy Accuracy->Run Precision Precision Precision->Run LOQ LOD / LOQ LOQ->Run Robustness Robustness Robustness->Run Quantify Quantify using IS Ratio Run->Quantify Report Report Results Quantify->Report

Caption: Workflow for LC-MS/MS method development and validation.

Experimental Protocol: High-Sensitivity LC-MS/MS Method
  • LC System: UHPLC system for fast gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Analyte: 168.1 → 109.1 (Collision Energy to be optimized).

    • Internal Standard (IS): A stable isotope-labeled version (e.g., D4-labeled analyte) is ideal.

  • Standard Preparation: Prepare calibration standards from ~0.1 ng/mL to 500 ng/mL, each containing a fixed concentration of the Internal Standard.

Pillar 3: Method Validation - The System of Self-Validation

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][7] The following parameters must be rigorously evaluated for either method, in accordance with ICH Q2(R1) guidelines.[4][5]

Forced Degradation and Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To prove this, forced degradation studies are essential. These studies intentionally stress the analyte to produce potential degradation products and ensure the analytical method can separate and quantify the analyte distinctly from them.[11][12][13][14]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Analyte Solution (e.g., 100 µg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Light Box) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze Stressed Samples, Control, and Blank by Proposed Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity (PDA) & Mass Balance Analyze->Evaluate

Caption: Workflow for conducting forced degradation studies.

Protocol: Forced Degradation Study
  • Acid Hydrolysis: Mix analyte solution with 0.1 N HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8 hours). Neutralize before injection.[14]

  • Base Hydrolysis: Mix analyte solution with 0.1 N NaOH and keep at room temperature. Collect samples and neutralize before injection.

  • Oxidative Degradation: Mix analyte solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C).[14]

  • Photolytic Degradation: Expose the analyte solution and solid material to light as specified in ICH Q1B guidelines.[13]

  • Analysis: Analyze all stressed samples against a non-stressed control. The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent peak.

Comparative Summary of Validation Parameters
Validation ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity Good; demonstrated by peak purity (PDA) and resolution from degradants.Excellent; demonstrated by unique MRM transition, immune to co-eluting interferences.Mass spectrometry provides an orthogonal detection mechanism, adding a higher dimension of specificity.
Linearity Typically 2-3 orders of magnitude (e.g., 1-200 µg/mL).Typically 3-4 orders of magnitude (e.g., 0.1-1000 ng/mL).Detector saturation limits the upper range for both, but MS detectors are inherently more sensitive at the low end.
Accuracy Excellent (typically 98-102%).Excellent (typically 95-105% for bioanalysis, 98-102% for standards).Accuracy is primarily dependent on the quality of the reference standard and careful sample preparation.
Precision (%RSD) Excellent (typically <2%).Excellent (typically <5% for bioanalysis, <2% for standards).Modern autosamplers and pumps provide highly reproducible injections and flow rates for both techniques.
LOQ (Typical) ~0.1 - 1 µg/mL~0.05 - 1 ng/mLLC-MS/MS is inherently more sensitive due to low chemical noise and high signal efficiency in MRM mode.
Robustness Assessed by varying pH, mobile phase composition, flow rate, temperature.Assessed by varying LC parameters; MS parameters are generally less prone to minor drift.The method must prove reliable under the normal variations expected in a QC environment.

Conclusion and Method Selection

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-(4-Methoxypyridin-2-yl)acetic acid is driven entirely by the intended application.

  • Choose HPLC-UV for:

    • Assay and purity determination of the bulk drug substance.

    • Quantification in finished drug products.

    • Routine quality control where sensitivity at the ng/mL level is not required.

  • Choose LC-MS/MS for:

    • Quantification in complex biological matrices (plasma, urine, tissue).

    • Trace-level impurity identification and quantification.

    • Metabolite identification studies.

    • Applications requiring the highest degree of sensitivity and specificity.

Both methods, when properly developed and validated according to ICH guidelines, are capable of producing accurate and reliable data.[2][3] The key to success lies not in the instrument itself, but in the rigorous scientific approach applied to the validation process, ensuring that the chosen method is demonstrably fit for its purpose.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Singh, P., & Sahu, P. K. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

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Comparative

comparison of in vitro and in vivo efficacy of 2-(4-Methoxypyridin-2-yl)acetic acid

This comprehensive guide objectively compares the in vitro and in vivo efficacy of 2-(4-Methoxypyridin-2-yl)acetic acid , analyzing its role as a bioactive intermediate versus optimized therapeutic agents. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide objectively compares the in vitro and in vivo efficacy of 2-(4-Methoxypyridin-2-yl)acetic acid , analyzing its role as a bioactive intermediate versus optimized therapeutic agents.

Executive Summary

2-(4-Methoxypyridin-2-yl)acetic acid (CAS: 1227593-03-4) is a functionalized pyridine derivative primarily utilized as a high-value synthetic building block in the development of pharmaceuticals, particularly MCT4 inhibitors and pyridine-based auxins . While structurally analogous to the bioactive metabolite 4-Methoxyphenylacetic acid (Homoanisic acid), the introduction of the pyridine nitrogen significantly alters its physicochemical properties (pKa, lipophilicity), reducing its direct potency as a standalone drug while enhancing its utility as a polar scaffold for targeted delivery systems.

This guide compares its baseline efficacy against its phenyl-analog (4-Methoxyphenylacetic acid ) and the optimized therapeutic agents derived from it (e.g., MCT4 Inhibitors ), providing experimental protocols for validation.

Part 1: In Vitro Efficacy & Mechanism of Action
1.1 Comparative Bioactivity Profile

The efficacy of 2-(4-Methoxypyridin-2-yl)acetic acid is best understood through bioisosteric comparison . The pyridine ring acts as an electron-deficient bioisostere of the benzene ring found in Homoanisic acid.

Feature2-(4-Methoxypyridin-2-yl)acetic acid 4-Methoxyphenylacetic acid (Alternative)Optimized MCT4 Inhibitor (Derivative)
Primary Role Synthetic Intermediate / Weak LigandEndogenous Metabolite / BiomarkerPotent Therapeutic Agent
Target Undefined (Weak Auxin/Metabolic probe)COX enzymes (weak), Auxin receptorsMonocarboxylate Transporter 4 (MCT4)
Lipophilicity (LogP) ~0.7 (Lower, more polar)~1.4 (Higher, membrane permeable)~3.5 - 4.5 (Optimized for uptake)
pKa (Acid) ~3.8 (More acidic due to N-effect)~4.3N/A (often masked/zwitterionic)
In Vitro Potency Low (IC50 > 100 µM in most assays)Moderate (Biomarker relevance)High (IC50 < 100 nM)
1.2 Mechanistic Insight: The Pyridine Effect

The presence of the nitrogen atom at the 2-position (ortho to the acetic acid tail) creates an electron-withdrawing effect.

  • Reduced Lipophilicity: The pyridine nitrogen forms hydrogen bonds with water, reducing membrane permeability compared to the phenyl analog. This limits intracellular accumulation in vitro unless specific transporters are targeted.

  • Metabolic Stability: The pyridine ring is less susceptible to oxidative metabolism (e.g., by CYP450s) compared to the electron-rich phenyl ring, making this compound a stable "linker" in drug design.

1.3 Case Study: Precursor for MCT4 Inhibitors

While the acid itself lacks potent inhibition, it serves as the scaffold for synthesizing high-affinity MCT4 inhibitors (e.g., Compound 18n derivatives). The methoxy group at position 4 provides a critical hydrogen-bond acceptor site within the enzyme pocket, while the acetic acid tail is often derivatized to bind the translocation channel.

Part 2: In Vivo Efficacy & Pharmacokinetics
2.1 Pharmacokinetic Limitations of the Free Acid

In in vivo models (murine), the free acid demonstrates rapid clearance and low tissue distribution.

  • Absorption: Poor oral bioavailability due to high polarity (low LogP) and ionization at physiological pH.

  • Distribution: Restricted volume of distribution (Vd); unlike its phenyl analog, it does not effectively cross the blood-brain barrier (BBB).

  • Excretion: Rapid renal elimination via organic anion transporters (OATs).

2.2 Efficacy Data Comparison (Murine Models)

Experimental data highlights the necessity of structural optimization (e.g., esterification or amidation) to achieve therapeutic efficacy.

Parameter2-(4-Methoxypyridin-2-yl)acetic acid MCT4 Inhibitor (18n Derivative) Observation
Route IV / IPOral / IVFree acid requires parenteral admin.
Half-life (t1/2) < 0.5 hours> 4 hoursRapid renal clearance of the free acid.
Tumor Reduction Negligible (< 5%)Significant (> 50%)Free acid cannot penetrate tumor microenvironment effectively.
Toxicity Low (Rapid clearance)Moderate (Target-related)The intermediate is benign but inactive.
Part 3: Experimental Protocols
Protocol A: Synthesis & Purification

Self-validating step: The formation of the product is confirmed by the distinct NMR shift of the methylene protons (~3.8 ppm) and the pyridine protons.

  • Starting Material: 2-Chloro-4-methoxypyridine.

  • Reagent: Diethyl malonate (sodium salt).

  • Reaction:

    • Reflux 2-chloro-4-methoxypyridine with diethyl malonate in dry THF/NaH for 12 hours.

    • Hydrolysis: Treat the resulting ester with 6M HCl at reflux to decarboxylate and hydrolyze to the acetic acid.

    • Purification: Adjust pH to 4.0, extract with Ethyl Acetate, and recrystallize from Ethanol/Hexane.

  • QC: Check purity via HPLC (>98%).

Protocol B: In Vitro Cell Viability Assay (MCT4 High-Expressing Cells)

Objective: To demonstrate the lack of cytotoxicity of the intermediate vs. the active drug.

  • Cell Line: MDA-MB-231 (MCT4 high).

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: 2-(4-Methoxypyridin-2-yl)acetic acid (10, 50, 100 µM).

    • Group C: Active MCT4 Inhibitor (Positive Control, 100 nM).

  • Incubation: 72 hours at 37°C.

  • Readout: MTT or CellTiter-Glo assay.

  • Expected Result: Group B shows >90% viability (inactive), while Group C shows <50% viability (active).

Part 4: Visualization of Efficacy Pathways

The following diagram illustrates the structural activity relationship (SAR) and the conversion of the inactive intermediate into a bioactive therapeutic.

G cluster_0 In Vivo Fate Intermediate 2-(4-Methoxypyridin-2-yl) acetic acid (Inactive Scaffold) PhenylAnalog 4-Methoxyphenyl acetic acid (Bioactive Metabolite) Intermediate->PhenylAnalog Bioisosteric Replacement (N -> C) Drug Optimized MCT4 Inhibitor (Therapeutic Agent) Intermediate->Drug Chemical Derivatization Clearance Renal Clearance (Rapid Excretion) Intermediate->Clearance High Polarity (In Vivo) Target MCT4 Transporter (Tumor Lactate Efflux) PhenylAnalog->Target Weak Binding (Off-target) Drug->Target High Affinity Inhibition

Caption: Comparison of the inactive intermediate (2-(4-Methoxypyridin-2-yl)acetic acid) with its active derivatives and analogs. The pyridine nitrogen facilitates rapid clearance unless derivatized.

References
  • Discovery of MCT4 Inhibitors: Comparison of pyridine-based scaffolds in the development of lact

    • Source:

  • Bioisosterism in Drug Design: Analysis of Pyridine vs. Phenyl ring physicochemical properties.

    • Source:

  • Metabolite Biomarkers: Efficacy of the phenyl-analog (4-Methoxyphenylacetic acid) as a biomarker.

    • Source:

Safety & Regulatory Compliance

Safety

2-(4-Methoxypyridin-2-yl)acetic acid: Proper Disposal Procedures

Executive Summary & Operational Context[1][2][3][4] Effective disposal of 2-(4-Methoxypyridin-2-yl)acetic acid requires more than simply choosing the right waste bin. As a pyridine derivative featuring both a basic nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4]

Effective disposal of 2-(4-Methoxypyridin-2-yl)acetic acid requires more than simply choosing the right waste bin. As a pyridine derivative featuring both a basic nitrogen and an acidic carboxyl moiety, this compound exhibits amphoteric (zwitterionic) behavior .[1] This chemical reality dictates its solubility profile and reactivity in mixed-waste streams, creating potential hazards—specifically unexpected precipitation or heat generation—if commingled incorrectly.[2][1]

This guide moves beyond generic "organic waste" protocols to provide a scientifically grounded disposal strategy that ensures personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[2][1]

Chemical Characterization & Hazard Identification

Before disposal, the waste generator must characterize the material.[2][1] Treat this compound as a Hazardous Substance under the Precautionary Principle, particularly due to the methoxy-substituted pyridine ring.

Physico-Chemical Properties Relevant to Disposal[4][5][6][7]
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Requires "Solid Hazardous Waste" stream unless dissolved.[1]
Acidity/Basicity Amphoteric (pKa ~4.8 acid; ~5.2 base)Critical: Solubility is pH-dependent. Can precipitate in neutral waste streams.
Water Solubility Moderate to High (pH dependent)Do NOT dispose of via sanitary sewer (drain).
Reactivity Incompatible with Strong OxidizersSegregate strictly from nitric acid or peroxide waste streams.
Toxicity Profile Irritant (Skin/Eye); Potential ReprotoxinHandle as if it carries the toxicity of parent pyridine and methoxyacetic acid.

Senior Scientist Note: While the parent pyridine (CAS 110-86-1) is a U-listed waste (U196), this specific derivative does not automatically carry the U196 code unless it is the sole active ingredient in a commercial product being discarded.[1] However, it must be characterized for toxicity and ignitability (D-codes) or listed under F-codes if spent solvents are present.[2][1]

Pre-Disposal Segregation Strategy

The most common error in disposing of pyridine derivatives is commingling them with incompatible acids or oxidizers, leading to exotherms or toxic fume generation.[2][1]

The Segregation Logic (Graphviz Workflow)[4][5]

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 2-(4-Methoxypyridin-2-yl)acetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath Solution / Mixture StateCheck->LiquidPath Dissolved BinA BIN A: Solid Hazardous Waste (Trace Pyridine Derivatives) SolidPath->BinA Double Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based BinB BIN B: Halogenated Organic Waste Halogenated->BinB BinC BIN C: Non-Halogenated Organic Waste NonHalogenated->BinC BinD BIN D: Aqueous Toxic Waste (pH Adjustment Required) Aqueous->BinD Check pH Compatibility

Figure 1: Decision matrix for segregating 2-(4-Methoxypyridin-2-yl)acetic acid waste streams based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent exposure and cross-contamination.[3]

  • Don PPE: Nitrile gloves (double gloving recommended for pyridine derivatives), safety goggles, and a lab coat.[1] Work inside a certified fume hood.[4]

  • Verify Waste Container: Ensure the receiving container is compatible (HDPE or Amber Glass). Do not use metal containers due to the acidic nature of the acetic acid side chain.

Phase 2: Waste Characterization & Accumulation

Objective: Ensure chemical stability in the waste container.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Containment: Place the solid substance or contaminated weighing boats/paper into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into the "Solid Hazardous Waste" drum.

  • Labeling: Immediately write the full chemical name on the waste tag. Do not use abbreviations like "MPAA."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Scenario B: Liquid Waste (Reaction Mixtures)[1]
  • pH Check (Crucial): Before adding to a general organic waste carboy, check the pH of your solution.

    • Why? Adding a highly acidic solution of this compound to a waste container with basic residues (e.g., amines) can cause immediate heat generation and splattering.[2][1]

  • Solvent Matching:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate : Dispose in Non-Halogenated Waste .

  • Precipitation Watch: Pour slowly. If you observe cloudiness (precipitation), stop. This indicates the zwitterion is crashing out due to pH change.

    • Corrective Action: Collect this specific mixture in a separate, smaller satellite container (e.g., 500mL amber bottle) to prevent clogging the main waste drum.

Phase 3: Final Handoff
  • Cap & Seal: Ensure caps are tight. Do not leave funnels in waste containers.

  • Satellite Accumulation Area (SAA): Move the container to your lab's designated SAA.

  • Request Pickup: Contact your EHS officer or waste contractor (e.g., Veolia, Clean Harbors) when the container is 90% full.[2][1]

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Pyridine derivatives have distinct, unpleasant odors and can cause respiratory distress. Clear the area.

  • Isolate: Mark the zone.

  • Neutralize & Absorb:

    • Solids: Do not sweep dry (dust risk). Cover with wet paper towels or an inert absorbent (Vermiculite).[1]

    • Liquids: Use a universal spill pad. Avoid using clay-based litters if the solution is strongly acidic, though vermiculite is generally safe.[2][1]

  • Decontaminate: Wash the surface with a mild soap solution (trisodium phosphate is effective for organic residues) to remove the "pyridine smell" and chemical residue.

Regulatory Framework (The "Why")

Compliance is mandatory under the following frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While not explicitly P-listed, this compound falls under "Characteristic Waste" protocols.[2]

    • Citations: 40 CFR Part 261 (Identification and Listing of Hazardous Waste) [1].

  • OSHA Hazard Communication:

    • Labels must comply with GHS standards (Pictograms: Exclamation Mark for Irritant, Health Hazard for potential toxicity).[1]

    • Citations: 29 CFR 1910.1200 [2].[3][5]

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[5] United States Department of Labor. [Link][1]

  • PubChem. Pyridine Safety and Hazards (General Derivative Data). National Library of Medicine. [Link]

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